molecular formula C25H20O2 B110333 4,4'-Dihydroxytetraphenylmethane CAS No. 1844-01-5

4,4'-Dihydroxytetraphenylmethane

货号: B110333
CAS 编号: 1844-01-5
分子量: 352.4 g/mol
InChI 键: BATCUENAARTUKW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Bisphenol BP belongs to the class of bisphenols.>

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-[(4-hydroxyphenyl)-diphenylmethyl]phenol
Source PubChem
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InChI

InChI=1S/C25H20O2/c26-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19,20-9-5-2-6-10-20)22-13-17-24(27)18-14-22/h1-18,26-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATCUENAARTUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C25H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70283308
Record name 4,4'-Dihydroxytetraphenylmethane
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Molecular Weight

352.4 g/mol
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CAS No.

1844-01-5
Record name Bis(4-hydroxyphenyl)diphenylmethane
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Record name 1844-01-5
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Record name 4,4'-Dihydroxytetraphenylmethane
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Record name 4,4'-Dihydroxytetraphenylmethane
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4'-Dihydroxytetraphenylmethane and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,4'-dihydroxytetraphenylmethane and its derivatives. This class of compounds, characterized by a central tetrahedral carbon atom bonded to four hydroxyphenyl groups, holds significant potential in medicinal chemistry and materials science. This document outlines the core synthetic strategies, provides detailed experimental protocols, summarizes key quantitative data, and visualizes the reaction pathways and workflows.

Introduction

This compound and its analogs are structurally unique molecules with a three-dimensional architecture. The tetrahedral arrangement of the phenyl rings emanating from a central carbon atom imparts distinct physical and chemical properties. The presence of hydroxyl groups offers sites for further functionalization, making these compounds versatile building blocks for the synthesis of a wide range of derivatives with potential applications in drug discovery, polymer chemistry, and supramolecular chemistry. The core structure is also known as bis(4-hydroxyphenyl)diphenylmethane.

The primary synthetic challenge lies in the controlled introduction of four substituted phenyl rings onto a single carbon atom. The most common and effective method for achieving this is through electrophilic aromatic substitution reactions, particularly Friedel-Crafts type alkylations.

Core Synthetic Methodologies

The synthesis of this compound and its derivatives primarily relies on acid-catalyzed electrophilic substitution reactions. The key strategies involve the reaction of a suitable four-carbon electrophile precursor with a phenol or a substituted phenol.

Friedel-Crafts Alkylation with Carbon Tetrachloride

A plausible and direct route to the tetraphenylmethane core is the reaction of phenol with carbon tetrachloride in the presence of a Lewis acid catalyst. This reaction proceeds through a stepwise Friedel-Crafts alkylation mechanism where the carbon tetrachloride acts as the source of the central carbon atom. The reaction of phenol with carbon tetrachloride under alkaline conditions, similar to the Reimer-Tiemann reaction, can also be employed, often with a copper catalyst.[1]

dot

Synthesis_Pathway Phenol Phenol Intermediate1 Dichlorodiphenylmethane derivative Phenol->Intermediate1 + Phenol CCl4 Carbon Tetrachloride (CCl4) CCl4->Intermediate1 + Phenol Catalyst Lewis Acid (e.g., AlCl3) or Copper Catalyst Intermediate2 Chlorotriphenylmethane derivative Intermediate1->Intermediate2 + Phenol Product This compound Intermediate2->Product + Phenol (Final Alkylation)

Caption: Generalized reaction pathway for the synthesis of this compound via Friedel-Crafts alkylation of phenol with carbon tetrachloride.

Synthesis of Derivatives

Derivatives of this compound can be synthesized through two primary approaches:

  • Functionalization of the Parent Compound: The hydroxyl groups of this compound can be modified to introduce various functional groups. Common reactions include etherification, esterification, and conversion to other functional moieties.

  • Using Substituted Phenols as Starting Materials: Employing substituted phenols in the initial Friedel-Crafts reaction with carbon tetrachloride allows for the direct synthesis of derivatives with functionalities on the phenyl rings.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and a representative derivative.

Synthesis of this compound

This protocol is based on the principles of the Reimer-Tiemann reaction using carbon tetrachloride, adapted for the synthesis of the tetraphenylmethane core.[1]

Materials:

  • Phenol

  • Carbon Tetrachloride (CCl4)

  • Sodium Hydroxide (NaOH)

  • Copper powder (catalyst)

  • Hydrochloric Acid (HCl)

  • Ethanol

  • Dichloromethane

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve phenol (4 molar equivalents) in an aqueous solution of sodium hydroxide.

  • Add a catalytic amount of copper powder to the solution.

  • Heat the mixture to 60-70°C with vigorous stirring.

  • Add carbon tetrachloride (1 molar equivalent) dropwise from the dropping funnel over a period of 1-2 hours.

  • After the addition is complete, continue to heat the reaction mixture under reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until the solution is acidic to litmus paper.

  • The crude product will precipitate out of the solution. Filter the precipitate and wash it thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or dichloromethane/hexane.

  • Dry the purified crystals under vacuum to obtain this compound.

Experimental_Workflow start Start dissolve Dissolve Phenol in NaOH(aq) and add Copper Catalyst start->dissolve heat Heat to 60-70°C dissolve->heat add_ccl4 Add CCl4 dropwise heat->add_ccl4 reflux Reflux for 4-6 hours add_ccl4->reflux cool Cool to Room Temperature reflux->cool acidify Acidify with HCl cool->acidify precipitate Precipitate Crude Product acidify->precipitate filter Filter and Wash precipitate->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry under Vacuum recrystallize->dry end End Product dry->end

References

An In-depth Technical Guide to the Synthesis of 4,4'-Dihydroxytetraphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4,4'-dihydroxytetraphenylmethane, a valuable building block in various chemical and pharmaceutical applications. The document details the core synthesis protocol, reaction mechanism, experimental procedures, and characterization of the final product.

Core Synthesis Protocol

The primary route for the synthesis of this compound is the acid-catalyzed Friedel-Crafts alkylation of phenol with a suitable diphenylmethyl electrophile. A common and effective method involves the reaction of phenol with diphenylmethyl chloride or dichlorodiphenylmethane.

A reported high-yield synthesis involves the direct reaction of phenol with dichlorodiphenylmethane at elevated temperatures. This method circumvents the need for a separate acid catalyst, as the reaction conditions themselves likely promote the formation of the required electrophile.

Reaction Scheme:

Data Presentation

ParameterValueReference
Reactant 1Phenol[1]
Reactant 2Dichlorodiphenylmethane[1]
Molar Ratio (Phenol:Dichlorodiphenylmethane)~2:1[1]
Temperature150 °C[1]
AtmosphereInert (Nitrogen)[1]
Reaction TimeNot explicitly stated, requires monitoring
Yield96%[1]
Melting Point303-305 °C[1]
Purity>98% (by GC)

Note: Further quantitative data from elemental analysis and spectroscopic characterization would be necessary for a complete dataset.

Experimental Protocols

Synthesis of this compound from Phenol and Dichlorodiphenylmethane

This protocol is based on a reported high-yield synthesis.[1]

Materials:

  • Phenol (188 g)

  • Dichlorodiphenylmethane (237 g, pure)

  • Nitrogen gas supply

  • Reaction vessel equipped with a stirrer, condenser, and nitrogen inlet/outlet

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine 188 g of phenol and 237 g of pure dichlorodiphenylmethane.

  • Inert Atmosphere: Purge the reaction vessel with dry nitrogen gas to create an inert atmosphere. Maintain a gentle flow of nitrogen throughout the reaction.

  • Heating: Heat the reaction mixture to 150 °C with constant stirring. The reaction will generate hydrogen chloride gas, which should be safely vented or trapped.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The crude product is then subjected to a vacuum work-up to remove any unreacted starting materials and byproducts. This may involve vacuum distillation to remove volatile components.

  • Purification: The resulting solid product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield the final, high-purity this compound.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Safety Precautions:

  • Phenol is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Dichlorodiphenylmethane is a lachrymator and should be handled with care in a fume hood.

  • The reaction generates hydrogen chloride gas, which is corrosive and toxic. Ensure proper ventilation and use a gas trap.

  • High temperatures are involved; use appropriate heating equipment and take precautions against burns.

Mandatory Visualization

Synthesis Pathway

Synthesis_Pathway Phenol Phenol Product This compound Phenol->Product Friedel-Crafts Alkylation Dichlorodiphenylmethane Dichlorodiphenylmethane Intermediate Diphenylmethyl Cation (Electrophile) Dichlorodiphenylmethane->Intermediate Heat (150°C) Intermediate->Product Friedel-Crafts Alkylation HCl HCl (byproduct)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start reactants Combine Phenol and Dichlorodiphenylmethane start->reactants inert Establish Inert Atmosphere (N2) reactants->inert heat Heat to 150°C inert->heat monitor Monitor Reaction (TLC/GC) heat->monitor workup Cool and Perform Vacuum Work-up monitor->workup purify Recrystallize Product workup->purify dry Dry Final Product purify->dry end End dry->end

References

An In-depth Technical Guide to the Purification of 4,4'-Dihydroxytetraphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of purification methods for 4,4'-Dihydroxytetraphenylmethane, a molecule of significant interest in materials science and drug development. The information is tailored for researchers, scientists, and professionals involved in the synthesis and application of this and related tetraphenylmethane derivatives.

Introduction

This compound is a tetra-substituted derivative of methane featuring four phenyl groups, two of which are functionalized with hydroxyl groups at the para position. The purity of this compound is paramount for its successful application in the synthesis of polymers, molecular scaffolding, and as a precursor in drug development. Impurities, which can include starting materials, byproducts from synthesis such as isomers, or decomposition products, can significantly impact the material's properties and reactivity. This guide details the primary methods for the purification of this compound, with a focus on recrystallization and chromatographic techniques.

Purification Methodologies

The principal methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, the scale of the purification, and the desired final purity.

Recrystallization

Recrystallization is a widely used and effective technique for the purification of crystalline solids. The principle lies in the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. An ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

For compounds structurally similar to this compound, such as other tetraphenylmethane derivatives, lower alkanols like methanol and ethanol have been shown to be effective recrystallization solvents. These solvents are advantageous due to their volatility, which allows for easy removal from the purified crystals.

Key Steps in Recrystallization:

  • Solvent Selection: Choosing an appropriate solvent is critical. The ideal solvent will dissolve the crude product at an elevated temperature but not at room temperature, while impurities will either be soluble at all temperatures or insoluble.

  • Dissolution: The crude solid is dissolved in a minimum amount of the hot solvent to create a saturated solution.

  • Decolorization (Optional): If colored impurities are present, activated charcoal can be added to the hot solution to adsorb them. A subsequent hot filtration is required to remove the charcoal.

  • Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.

  • Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried to remove residual solvent.

Column Chromatography

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption onto a stationary phase. While no specific protocols for this compound were found, general principles of normal-phase or reverse-phase chromatography can be applied. For a polar compound like this compound, normal-phase chromatography using a polar stationary phase like silica gel and a non-polar to moderately polar mobile phase would be a logical starting point.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific impurity profile of the crude this compound.

Protocol for Recrystallization from a Single Solvent (Methanol)

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of methanol and heat the mixture to a gentle boil while stirring.

  • Continue adding small portions of hot methanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was added, perform a hot filtration to remove it.

  • Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, place the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol to remove any soluble impurities.

  • Dry the purified crystals in a vacuum oven at a suitable temperature to remove all traces of methanol.

Data Presentation

Due to the limited availability of specific quantitative data for the purification of this compound in the searched literature, the following table summarizes data for a structurally related compound, providing an expected range of efficiency for the described methods.

Purification MethodCompoundSolvent SystemYield (%)PurityReference
RecrystallizationTetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methaneMethanol90.0Not specifiedPatent US4885382A
RecrystallizationTetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methaneEthanolNot specifiedHighPatent EP0300055A1

Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound by recrystallization.

Purification_Workflow cluster_dissolution Dissolution cluster_filtration Purification Steps cluster_isolation Isolation cluster_product Final Product crude Crude this compound dissolve Dissolve in Hot Solvent crude->dissolve  Add minimum  hot solvent hot_filtration Hot Filtration (Optional, with charcoal) dissolve->hot_filtration  If colored crystallization Cooling & Crystallization dissolve->crystallization  If not colored hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure Crystalline This compound drying->pure_product

Caption: General workflow for the purification of this compound by recrystallization.

Conclusion

The purification of this compound is a critical step to ensure its suitability for high-end applications. Recrystallization from alcoholic solvents stands out as a simple, cost-effective, and efficient method for obtaining high-purity material. While specific quantitative data for this compound is scarce in the public domain, the principles and protocols outlined in this guide, based on general chemical knowledge and data from analogous compounds, provide a solid foundation for researchers and professionals to develop and optimize their purification processes. For analytical purposes or when dealing with difficult-to-remove impurities, chromatographic methods should be considered.

An In-depth Technical Guide to the ¹H NMR Spectral Data of 4,4'-Dihydroxytetraphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) spectral data of 4,4'-Dihydroxytetraphenylmethane. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted ¹H NMR data based on established principles of NMR spectroscopy. Furthermore, it outlines a comprehensive experimental protocol for acquiring ¹H NMR spectra and a general workflow for the synthesis and characterization of such organic compounds.

Predicted ¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. The predicted data is summarized in the table below.

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic (Ha)~ 7.0 - 7.3Multiplet10H
Aromatic (Hb)~ 6.9 - 7.1Doublet4H
Aromatic (Hc)~ 6.6 - 6.8Doublet4H
Hydroxyl (-OH)Variable (typically ~ 4.5 - 8.0)Singlet (broad)2H

Note: The exact chemical shifts can vary depending on the solvent used, concentration, and temperature.

Experimental Protocol for ¹H NMR Spectroscopy

This section details a general methodology for obtaining a ¹H NMR spectrum of an organic compound such as this compound.

1. Sample Preparation:

  • Solvent Selection: A suitable deuterated solvent must be chosen. Common solvents for non-polar to moderately polar organic compounds include deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can affect the chemical shifts of the protons, particularly the hydroxyl protons.

  • Sample Concentration: Weigh approximately 5-10 mg of the purified this compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. A small amount of TMS can be added to the solvent.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the NMR spectrometer's detector (typically around 4-5 cm).

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the signals.

  • Shimming: The magnetic field homogeneity needs to be optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.

  • Locking: The spectrometer is locked onto the deuterium signal of the solvent to maintain a stable magnetic field during the experiment.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used for a routine ¹H NMR spectrum.

    • Number of Scans: The number of scans depends on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally adequate.

    • Spectral Width: The spectral width should be set to encompass all the expected proton signals (e.g., 0-12 ppm).

3. Data Processing:

  • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is phased to ensure that all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

  • Chemical Shift Referencing: The chemical shifts are referenced to the TMS signal at 0 ppm.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of an organic compound like this compound.

Organic_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Reactants Reactants Reaction Reaction (e.g., Friedel-Crafts) Reactants->Reaction Solvent, Catalyst Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification NMR ¹H NMR, ¹³C NMR Purification->NMR MS Mass Spectrometry Purification->MS IR FT-IR Spectroscopy Purification->IR Purity Purity Analysis (e.g., HPLC) Purification->Purity Final_Product Pure 4,4'-Dihydroxy- tetraphenylmethane Purity->Final_Product

Caption: Workflow for the synthesis and characterization of this compound.

13C NMR analysis of 4,4'-Dihydroxytetraphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹³C NMR Analysis of 4,4'-Dihydroxytetraphenylmethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound, a molecule of interest in various fields of chemical and pharmaceutical research. Due to the absence of publicly available experimental spectral data for this specific compound, this document presents predicted ¹³C NMR data based on established computational models. Furthermore, it outlines detailed, representative experimental protocols for its synthesis and subsequent NMR analysis.

Predicted ¹³C NMR Spectral Data

The chemical shifts for this compound have been predicted using computational algorithms. These predictions are based on the molecular structure and provide an expected spectrum in a common NMR solvent, such as DMSO-d₆. The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm) and the assignment for each unique carbon atom.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom AssignmentPredicted Chemical Shift (δ, ppm)Carbon Type
~63.5Quaternary (sp³)
C1'~156.0Aromatic (C-O)
C2', C6'~132.0Aromatic (C-H)
C3', C5'~114.5Aromatic (C-H)
C4'~138.0Aromatic (C-Cα)
C1''~147.0Aromatic (C-Cα)
C2'', C6''~130.0Aromatic (C-H)
C3'', C5''~127.5Aromatic (C-H)
C4''~125.5Aromatic (C-H)

Note: These values are predictions and may vary from experimental results. The solvent used for prediction is DMSO-d₆.

Caption: Molecular structure of this compound with carbon atom numbering.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent analysis by ¹³C NMR spectroscopy.

Synthesis of this compound

This protocol describes a representative synthesis based on the Friedel-Crafts alkylation of phenol with diphenylmethanol.

Materials:

  • Diphenylmethanol

  • Phenol

  • Anhydrous Aluminum Chloride (AlCl₃) or a strong acid catalyst (e.g., sulfuric acid)

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Ethyl Acetate

  • Silica Gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diphenylmethanol (1 equivalent) in dichloromethane.

  • Add an excess of phenol (3-4 equivalents) to the solution and stir until fully dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the catalyst (e.g., anhydrous AlCl₃, 1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly pouring the mixture into a beaker of ice water with vigorous stirring.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

¹³C NMR Analysis

This protocol outlines the steps for preparing a sample of this compound and acquiring a standard proton-decoupled ¹³C NMR spectrum.

Sample Preparation:

  • Weigh approximately 50-100 mg of purified this compound.[1]

  • Transfer the solid to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[1][2]

  • Ensure complete dissolution of the sample. Gentle vortexing or sonication may be applied if necessary.[2]

  • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Tune and match the ¹³C probe to the correct frequency.

  • Set the acquisition parameters for a standard proton-decoupled ¹³C NMR experiment:

    • Spectral Width: Typically 0-220 ppm to cover the full range of carbon chemical shifts.

    • Pulse Program: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Number of Scans (NS): Set to a sufficient number to achieve an adequate signal-to-noise ratio (e.g., 1024 scans or more, depending on sample concentration).

    • Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient for qualitative spectra.[3] For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

  • Start the acquisition.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

  • Reference the spectrum. If using DMSO-d₆, the solvent peak at 39.52 ppm can be used as a reference. If an internal standard like Tetramethylsilane (TMS) is used, set its signal to 0.00 ppm.[3]

  • Perform a baseline correction to obtain a flat baseline across the spectrum.

  • Integrate the peaks if quantitative information is desired.

  • Assign the peaks to the corresponding carbon atoms in the molecule based on the predicted chemical shifts and knowledge of substituent effects.

cluster_workflow Experimental Workflow synthesis Synthesis of This compound purification Purification (Column Chromatography) synthesis->purification characterization Initial Characterization (TLC, ¹H NMR, MS) purification->characterization sample_prep ¹³C NMR Sample Preparation characterization->sample_prep acquisition ¹³C NMR Data Acquisition sample_prep->acquisition processing Data Processing (FT, Phasing, Referencing) acquisition->processing analysis Spectral Analysis & Peak Assignment processing->analysis report Final Report & Data Archiving analysis->report

Caption: Workflow for the synthesis and ¹³C NMR analysis of this compound.

References

Mass Spectrometry of 4,4'-Dihydroxytetraphenylmethane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4,4'-Dihydroxytetraphenylmethane, also known as Bisphenol BP. This document details experimental protocols for both Electrospray Ionization (ESI) and Electron Ionization (EI) mass spectrometry, presents quantitative data in a structured format, and illustrates the predicted fragmentation pathway.

Introduction

This compound (C₂₅H₂₀O₂, Molecular Weight: 352.43 g/mol ) is a member of the bisphenol family, a class of chemicals widely used in the manufacturing of polycarbonate plastics and epoxy resins.[1][2][3] Due to their potential as endocrine disruptors, the analysis of bisphenols in various matrices is of significant interest. Mass spectrometry, with its high sensitivity and specificity, is a crucial technique for the identification and quantification of these compounds. This guide focuses on the mass spectrometric behavior of this compound under different ionization techniques.

Quantitative Mass Spectrometric Data

The following tables summarize the key quantitative data obtained from the mass spectrometric analysis of this compound.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Data
Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Ionization Mode
351.2273.3274.3Negative

Table 1: ESI-MS/MS data for this compound (Bisphenol BP). The precursor ion corresponds to the [M-H]⁻ ion.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Data

While direct access to a full experimental EI-MS spectrum is not publicly available, a predicted fragmentation pattern can be inferred from the structure and known fragmentation of similar compounds. The molecular ion (M⁺˙) is expected to be observed at m/z 352. Key predicted fragments are listed below.

Predicted Fragment Ion (m/z)Proposed Structure/Identity
352Molecular Ion [C₂₅H₂₀O₂]⁺˙
275[M - C₆H₅]⁺ (Loss of a phenyl group)
259[M - C₆H₅O]⁺ (Loss of a phenoxy group)
181[C₁₃H₉O]⁺ (Diphenylmethyl cation with a hydroxyl group)
165[C₁₃H₉]⁺ (Diphenylmethyl cation)
93[C₆H₅O]⁺ (Phenoxy cation)
77[C₆H₅]⁺ (Phenyl cation)

Table 2: Predicted major fragment ions in the Electron Ionization (EI) mass spectrum of this compound.

Experimental Protocols

Detailed methodologies for the mass spectrometric analysis of this compound are provided below.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from established methods for the analysis of bisphenols in various matrices.[4][5][6][7]

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile. Prepare working standards by serial dilution.

  • Matrix Samples (e.g., biological fluids, environmental samples): Perform a sample extraction procedure, such as liquid-liquid extraction or solid-phase extraction (SPE), to isolate the analyte and remove interfering matrix components. The final extract should be reconstituted in a solvent compatible with the LC mobile phase.

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A C18 or other suitable reversed-phase column.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of additive like formic acid or ammonium acetate to improve ionization.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode to form the [M-H]⁻ ion.

  • Capillary Voltage: 3-4.5 kV.

  • Source Temperature: 100-150 °C.

  • Desolvation Gas Temperature: 250-400 °C.

  • Collision Gas: Argon.

  • Multiple Reaction Monitoring (MRM) Transitions: For quantitative analysis, monitor the transitions from the precursor ion (m/z 351.2) to the product ions (m/z 273.3 and 274.3).

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility and polar nature of the phenolic hydroxyl groups, a derivatization step is mandatory for the GC-MS analysis of this compound.

Sample Preparation and Derivatization:

  • Extract the analyte from the sample matrix as described for LC-MS/MS.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or a mixture of acetic anhydride and pyridine.

  • Heat the mixture (e.g., at 60-70 °C for 30-60 minutes) to facilitate the derivatization of the hydroxyl groups to trimethylsilyl ethers or acetate esters, respectively.

  • After cooling, the derivatized sample can be directly injected into the GC-MS.

Instrumentation:

  • Gas Chromatograph: A gas chromatograph with a split/splitless injector.

  • Mass Spectrometer: A mass spectrometer with an Electron Ionization (EI) source.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 300 °C) at a controlled rate (e.g., 10-20 °C/min).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 50-550.

Fragmentation Pathways and Mechanisms

The fragmentation of this compound in the mass spectrometer provides valuable structural information. The fragmentation pathways differ significantly between the "soft" ionization technique of ESI and the "hard" ionization technique of EI.

Electrospray Ionization (ESI) Fragmentation Workflow

In negative mode ESI-MS/MS, the deprotonated molecule [M-H]⁻ is selected as the precursor ion. Collision-induced dissociation (CID) leads to the fragmentation of this ion.

ESI_Fragmentation parent [M-H]⁻ m/z 351.2 frag1 [M-H - C₆H₅]⁻ m/z 274.3 parent->frag1 - C₆H₅˙ frag2 [M-H - C₆H₆]⁻˙ m/z 273.3 parent->frag2 - C₆H₆ EI_Fragmentation mol_ion Molecular Ion (M⁺˙) [C₂₅H₂₀O₂]⁺˙ m/z 352 frag_phenyl_loss [M - C₆H₅]⁺ m/z 275 mol_ion->frag_phenyl_loss - C₆H₅˙ frag_phenoxy_loss [M - C₆H₅O]⁺ m/z 259 mol_ion->frag_phenoxy_loss - C₆H₅O˙ frag_diphenylmethyl_oh [C₁₃H₉O]⁺ m/z 181 frag_phenyl_loss->frag_diphenylmethyl_oh - C₆H₄O frag_diphenylmethyl [C₁₃H₉]⁺ m/z 165 frag_phenoxy_loss->frag_diphenylmethyl - C₆H₄O frag_phenoxy [C₆H₅O]⁺ m/z 93 frag_phenoxy_loss->frag_phenoxy - C₁₉H₁₅ frag_diphenylmethyl_oh->frag_diphenylmethyl - O frag_phenyl [C₆H₅]⁺ m/z 77 frag_diphenylmethyl->frag_phenyl - C₇H₄ frag_phenoxy->frag_phenyl - CO

References

An In-depth Technical Guide to the FT-IR Spectrum of 4,4'-Dihydroxytetraphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4,4'-Dihydroxytetraphenylmethane, a compound of interest in various research and development sectors. The document outlines the expected spectral features, provides a comprehensive experimental protocol for obtaining the spectrum, and presents the data in a clear, structured format for researchers, scientists, and drug development professionals.

Introduction to the FT-IR Spectroscopy of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. In the case of this compound, the FT-IR spectrum is characterized by the vibrational modes of its key structural components: the hydroxyl (-OH) groups and the tetraphenylmethane core. The spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of O-H, C-H (aromatic), and C=C (aromatic) bonds, as well as the unique fingerprint region that is specific to the molecule's overall structure.

Expected FT-IR Spectral Data

While a specific experimental spectrum for this compound is not publicly available in spectral databases, the expected absorption bands can be predicted based on the analysis of its functional groups and related compounds. The following table summarizes the anticipated FT-IR peak assignments.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3600 - 3200Strong, BroadO-H stretching (intermolecular hydrogen bonding)
~3100 - 3000MediumAromatic C-H stretching
~1600 - 1450Medium to StrongAromatic C=C ring stretching
~1440 - 1395MediumC-O-H in-plane bending
~1260 - 1000StrongC-O stretching
~900 - 675StrongAromatic C-H out-of-plane bending

Note: The exact peak positions and intensities can vary depending on the sample preparation method and the physical state of the sample.

Experimental Protocol for FT-IR Analysis

Obtaining a high-quality FT-IR spectrum of a solid sample like this compound requires proper sample preparation. The Attenuated Total Reflectance (ATR) technique is a common and convenient method for solid samples.[1]

Objective: To obtain the FT-IR spectrum of solid this compound using the ATR technique.

Materials and Equipment:

  • FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)[1]

  • This compound sample (solid powder)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.

    • With the empty and clean ATR accessory in place, acquire a background spectrum. This will be subtracted from the sample spectrum to remove interferences from the instrument and the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Using a clean spatula, place a small amount of the solid this compound powder onto the center of the ATR crystal.[2]

    • Ensure that the sample completely covers the crystal surface to obtain a good quality spectrum.[2]

  • Pressure Application:

    • Lower the press arm of the ATR accessory until it comes into firm and even contact with the sample.[2]

    • Apply consistent pressure to ensure good contact between the sample and the ATR crystal. This is crucial for obtaining a strong signal.

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. Typically, a range of 4000 to 400 cm⁻¹ is scanned.

    • For improved signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added and averaged.

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • The resulting spectrum should be baseline corrected if necessary.

    • Identify the major absorption peaks and record their wavenumbers (cm⁻¹).

    • Correlate the observed peaks with the expected vibrational modes of the functional groups present in this compound.

  • Cleaning:

    • After the measurement, release the pressure and remove the sample from the ATR crystal using a spatula and a soft brush or a lint-free wipe.

    • Clean the crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent to prevent cross-contamination.

Workflow and Data Relationships

The following diagrams illustrate the experimental workflow for obtaining the FT-IR spectrum and the logical relationship between the molecular structure and its spectral features.

experimental_workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis clean_atr Clean ATR Crystal background_scan Acquire Background Spectrum clean_atr->background_scan apply_sample Apply Solid Sample to Crystal background_scan->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum process_spectrum Process Spectrum (e.g., Baseline Correction) acquire_spectrum->process_spectrum peak_identification Identify Peak Positions (cm⁻¹) process_spectrum->peak_identification peak_assignment Assign Vibrational Modes peak_identification->peak_assignment

Caption: Experimental workflow for FT-IR analysis of this compound using ATR.

structure_spectrum_relationship cluster_structure Molecular Structure cluster_spectrum FT-IR Spectrum mol_structure This compound func_groups Functional Groups (-OH, Phenyl) mol_structure->func_groups vib_modes Vibrational Modes (Stretching, Bending) func_groups->vib_modes cause ftir_peaks Characteristic FT-IR Peaks vib_modes->ftir_peaks

Caption: Relationship between molecular structure and FT-IR spectral features.

References

An In-depth Technical Guide on the Thermal Properties of 4,4'-Dihydroxytetraphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of 4,4'-Dihydroxytetraphenylmethane, a compound of interest in various research and development fields. This document details its key thermal characteristics, outlines the experimental methodologies for their determination, and explores a relevant biological signaling pathway.

Core Thermal Properties

This compound, also known as Bisphenol BP, is a solid organic compound with the molecular formula C25H20O2. Understanding its thermal behavior is crucial for its application in drug development and materials science, ensuring stability and safety during processing and storage.

Data Presentation: Summary of Quantitative Thermal Data

The table below summarizes the key thermal properties of this compound gathered from various sources. It is important to note that some variation in these values may exist depending on the purity of the sample and the specific experimental conditions.

Thermal PropertyValueUnits
Melting Point296 - 298°C
Boiling Point (Predicted)530.6 ± 45.0°C
Flash Point240.6 ± 23.3°C
Decomposition TemperatureData not available°C
Specific Heat CapacityData not availableJ/(g·K)

Experimental Protocols for Thermal Analysis

The following sections detail the standard experimental methodologies for determining the thermal properties of solid organic compounds like this compound.

2.1. Differential Scanning Calorimetry (DSC) for Melting Point and Phase Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1][2] It is employed to determine the melting point, glass transition temperature, and other phase transitions.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • Instrument Setup: A DSC instrument is calibrated for temperature and enthalpy using a certified standard, such as indium.

  • Experimental Conditions:

    • An empty, sealed aluminum pan is used as a reference.

    • The sample and reference are placed in the DSC cell.

    • The cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

    • The sample is heated at a constant rate, typically 10 °C/min, over a temperature range that encompasses the expected melting point (e.g., from room temperature to 350 °C).

  • Data Analysis: The DSC thermogram plots heat flow against temperature. The melting point is determined as the onset or peak of the endothermic melting peak. The enthalpy of fusion can be calculated by integrating the area of the melting peak.

2.2. Thermogravimetric Analysis (TGA) for Decomposition Temperature

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4] This technique is used to determine the thermal stability and decomposition temperature of a material.

Methodology:

  • Sample Preparation: An accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA sample pan (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument's balance is tared, and the temperature is calibrated.

  • Experimental Conditions:

    • The sample is heated at a constant rate, for example, 10 °C/min, in a controlled atmosphere.

    • An inert atmosphere (e.g., nitrogen) is typically used to study thermal decomposition, while an oxidative atmosphere (e.g., air) can be used to investigate oxidative stability.

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining against temperature. The decomposition temperature is often reported as the temperature at which a certain percentage of weight loss occurs (e.g., Td5% for 5% weight loss) or the peak of the derivative of the weight loss curve (DTG), which indicates the point of maximum rate of decomposition.

2.3. Specific Heat Capacity Determination by DSC

The specific heat capacity of a material, a measure of the amount of heat required to raise the temperature of a unit mass of the substance by one degree, can also be determined using DSC.[5][6][7]

Methodology:

  • Three-Scan Method: This is a common and accurate method.

    • Baseline Scan: An initial scan is performed with two empty sample pans to establish the baseline of the instrument.

    • Standard Scan: A scan is performed with a known standard material, typically sapphire (α-Al2O3), in one of the pans.

    • Sample Scan: A final scan is run with the this compound sample in the same pan used for the standard.

  • Experimental Conditions: All three scans must be performed under identical conditions (heating rate, gas flow, etc.). A typical heating rate for specific heat capacity measurements is 20 °C/min.

  • Data Analysis: The specific heat capacity of the sample (Cp,sample) is calculated at a given temperature using the following equation:

    Cp,sample = (DSCsample - DSCbaseline) / (DSCstandard - DSCbaseline) * (mstandard / msample) * Cp,standard

    where:

    • DSC values are the heat flow signals from the respective scans.

    • m values are the masses of the standard and the sample.

    • Cp,standard is the known specific heat capacity of the standard material.

Signaling Pathway Involvement

Recent research has indicated that this compound can influence cellular processes. A study on 3T3-L1 cells showed that low concentrations of this compound promoted fat differentiation and triglyceride accumulation.[8] Transcriptome analysis revealed that this effect may be mediated through the activation of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) signaling pathway .[8]

PPAR-γ Signaling Pathway Activation by this compound

The following diagram illustrates the proposed mechanism of action where this compound acts as a ligand, activating the PPAR-γ signaling pathway, which in turn upregulates genes involved in adipogenesis.

PPAR_gamma_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular DHTM This compound PPARg PPAR-γ DHTM->PPARg Binds & Activates PPRE PPRE (PPAR Response Element) PPARg->PPRE Forms heterodimer with RXR and binds to PPRE RXR RXR Adipogenesis_Genes Adipogenesis-related Genes (e.g., Adipoq, Plin1) PPRE->Adipogenesis_Genes Promotes Transcription Adipogenesis Adipogenesis & Triglyceride Accumulation Adipogenesis_Genes->Adipogenesis Leads to

Caption: Proposed PPAR-γ signaling pathway activation by this compound.

This guide provides a foundational understanding of the thermal properties of this compound and the methodologies for their assessment. The information on its interaction with the PPAR-γ signaling pathway opens avenues for further investigation into its biological effects, which is of particular relevance to drug development and toxicology.

References

solubility characteristics of 4,4'-Dihydroxytetraphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility Characteristics of 4,4'-Dihydroxytetraphenylmethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as Bisphenol BP (CAS No. 1844-01-5), is a distinct member of the bisphenol family characterized by a central carbon atom bonded to two hydroxyphenyl groups and two phenyl groups.[1] Its unique tetra-substituted methane structure imparts specific chemical properties that are leveraged in the synthesis of advanced polymers and specialized materials.[2] Understanding the solubility profile of this compound is fundamental for its application in polymer chemistry, materials science, and for assessing its environmental and toxicological profile.

This technical guide provides a summary of the available solubility data for this compound, details a standard experimental protocol for accurate solubility determination, and presents a visual workflow for this procedure.

Solubility Profile of this compound

Comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, existing sources provide qualitative descriptions and a key quantitative data point, which are summarized below. The large, nonpolar structure contributed by the four phenyl rings suggests a general preference for organic solvents over aqueous media.

Quantitative and Qualitative Solubility Data

The following table consolidates the available solubility information for this compound. It is crucial for researchers to determine the precise solubility for their specific experimental conditions, such as temperature and solvent purity.

SolventSolubility TypeValue / DescriptionSource(s)
MethanolQuantitative10 mg/mL[2][3]
MethanolQualitativeSlightly Soluble[2]
EthanolQualitativeSoluble[4]
Dimethyl Sulfoxide (DMSO)QualitativeSlightly Soluble[2]

Note: The temperature at which these measurements were taken is not consistently specified in the source literature. Solubility is highly temperature-dependent.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a solid compound in a solvent.[5][6] It is a reliable and widely accepted procedure.[6]

Principle

An excess amount of the solid compound (solute) is added to a known volume of a solvent and agitated at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the solution is saturated, and the concentration of the dissolved solute is constant. After separating the undissolved solid, the concentration of the solute in the clear, saturated solution is measured using a suitable analytical technique.[5]

Materials and Reagents
  • Solute: High-purity this compound

  • Solvents: Analytical grade solvents of interest (e.g., Methanol, Ethanol, DMSO, Acetonitrile, etc.)

  • Apparatus:

    • Analytical balance

    • Glass vials with screw caps or stoppered flasks

    • Constant temperature orbital shaker or incubator

    • Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE) or centrifuge

    • Volumetric flasks and pipettes

    • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Detailed Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible to ensure saturation.[5]

    • Add a precisely known volume of the desired solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker.

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. This typically requires 24 to 72 hours.[5] Preliminary studies can be conducted to determine the minimum time to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle.

    • Carefully withdraw a sample from the clear supernatant. Separation of the undissolved solid is critical and can be achieved by:

      • Filtration: Use a syringe to draw the supernatant and pass it through a syringe filter. Discard the first few drops of the filtrate to prevent errors from adsorption onto the filter membrane.[5]

      • Centrifugation: Centrifuge the vials at high speed to pellet the excess solid, then sample the clear supernatant.[7]

  • Quantification of Solute:

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Prepare a series of calibration standards of this compound with known concentrations in the same solvent.[8]

    • Analyze the calibration standards and the sample solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5]

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample by interpolation from the calibration curve.[5]

Data Analysis and Reporting

Calculate the original concentration in the saturated solution by accounting for the dilution factor. Solubility is typically reported in units of mg/mL, g/L, or molarity (mol/L) at the specified temperature.[5]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for solubility determination.

G cluster_prep Add Excess Solute & Solvent cluster_equil Constant Temperature Shaking cluster_sep Isolate Saturated Solution cluster_quant Measure Concentration cluster_report Final Result prep 1. Preparation equil 2. Equilibration prep->equil sep 3. Phase Separation equil->sep quant 4. Quantification sep->quant report 5. Data Reporting quant->report prep_node Vial with Mixture equil_node Shake for 24-72 hrs sep_node Filter or Centrifuge quant_node HPLC / UV-Vis Analysis report_node Solubility (e.g., mg/mL)

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 4,4'-Dihydroxytetraphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated crystal structure of 4,4'-Dihydroxytetraphenylmethane. Due to the absence of publicly available crystallographic data for this specific molecule, this guide leverages data from analogous structures, namely tetraphenylmethane and bis(4-hydroxyphenyl)methane, to project its structural characteristics. It further outlines the detailed experimental and computational methodologies that would be employed for its complete structural elucidation.

Molecular Structure and Conformation

This compound, a derivative of tetraphenylmethane, possesses a central tetrahedral carbon atom bonded to two phenyl and two 4-hydroxyphenyl rings. The steric hindrance between the bulky phenyl groups is expected to force the molecule into a non-planar, propeller-like conformation. The hydroxyl groups introduce the potential for hydrogen bonding, a key determinant in the crystal packing.

molecular_structure cluster_phenyl1 Phenyl 1 cluster_phenyl2 Phenyl 2 cluster_hydroxyphenyl1 4-Hydroxyphenyl 1 cluster_hydroxyphenyl2 4-Hydroxyphenyl 2 C_central C C1_1 C C_central->C1_1 C2_1 C C_central->C2_1 C3_1 C C_central->C3_1 C4_1 C C_central->C4_1 C1_2 C C1_1->C1_2 C1_3 C C1_2->C1_3 C1_4 C C1_3->C1_4 C1_5 C C1_4->C1_5 C1_6 C C1_5->C1_6 C1_6->C1_1 C2_2 C C2_1->C2_2 C2_3 C C2_2->C2_3 C2_4 C C2_3->C2_4 C2_5 C C2_4->C2_5 C2_6 C C2_5->C2_6 C2_6->C2_1 C3_2 C C3_1->C3_2 C3_3 C C3_2->C3_3 C3_4 C C3_3->C3_4 C3_5 C C3_4->C3_5 O1 O C3_4->O1 C3_6 C C3_5->C3_6 C3_6->C3_1 H1 H O1->H1 C4_2 C C4_1->C4_2 C4_3 C C4_2->C4_3 C4_4 C C4_3->C4_4 C4_5 C C4_4->C4_5 O2 O C4_4->O2 C4_6 C C4_5->C4_6 C4_6->C4_1 H2 H O2->H2

Caption: Molecular graph of this compound.

Crystallographic Data (Hypothetical and Comparative)

As no experimental data for this compound is available, the following tables present hypothetical data based on typical values for organic molecules and comparative data from the crystal structures of tetraphenylmethane and bis(4-hydroxyphenyl)methane.

Table 1: Crystal Data and Structure Refinement (Hypothetical)

ParameterHypothetical this compound
Empirical formulaC₂₅H₂₀O₂
Formula weight352.43 g/mol
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a10.5 Å
b15.2 Å
c12.8 Å
α90°
β105.5°
γ90°
Volume1968 ų
Z4
Density (calculated)1.189 Mg/m³
Absorption coefficient0.075 mm⁻¹
F(000)744

Table 2: Comparative Crystallographic Data of Analogous Structures

ParameterTetraphenylmethane[1]Bis(4-hydroxyphenyl)methane[2]
Crystal systemTetragonalOrthorhombic
Space groupP-42₁cPca2₁
Unit cell dimensions
a10.896 Å17.158 Å
b10.896 Å5.923 Å
c7.280 Å10.258 Å
α90°90°
β90°90°
γ90°90°
Volume864.5 ų1042.1 ų

Experimental Protocols

The determination of the crystal structure of this compound would follow a standardized workflow involving synthesis, crystallization, and single-crystal X-ray diffraction.

Synthesis and Crystallization

High-purity this compound would be synthesized according to established organic chemistry protocols. The subsequent crystallization is a critical step to obtain single crystals suitable for X-ray diffraction. Common crystallization techniques for organic compounds include:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a sealed larger jar containing a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals as the solubility decreases.

Single-Crystal X-ray Diffraction (SC-XRD)

A suitable single crystal would be mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated. The collected data is then processed to determine the unit cell parameters, space group, and the three-dimensional arrangement of atoms within the crystal.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification dissolution Dissolution in a suitable solvent purification->dissolution crystallization_method Slow Evaporation / Vapor Diffusion / Cooling dissolution->crystallization_method crystal_growth Single Crystal Growth crystallization_method->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (SC-XRD) mounting->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution cif_file Generation of CIF file structure_solution->cif_file structural_analysis Analysis of Molecular Geometry and Packing cif_file->structural_analysis

References

A Technical Guide to the Chemical Properties of Bis(4-hydroxyphenyl)diphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-hydroxyphenyl)diphenylmethane, also known as 4,4'-dihydroxytetraphenylmethane or Bisphenol BP, is a member of the bisphenol family. This technical guide provides a comprehensive overview of its core chemical properties, drawing from available experimental and predicted data. The information is presented to be a valuable resource for professionals in research, scientific, and drug development fields.

Core Chemical and Physical Properties

The following table summarizes the key physicochemical properties of Bis(4-hydroxyphenyl)diphenylmethane. It is important to note that while some data is derived from experimental measurements, other values are based on computational predictions and should be interpreted accordingly.

PropertyValueData TypeReference(s)
Molecular Formula C₂₅H₂₀O₂-[1][2]
Molecular Weight 352.43 g/mol Calculated[1][2]
CAS Number 1844-01-5-[1][2]
Melting Point 296-298 °CExperimental
303-305 °CExperimental (from synthesis)[3]
Boiling Point 530.6 ± 45.0 °CPredicted
Density 1.203 ± 0.06 g/cm³Predicted
Solubility Slightly soluble in DMSO and MethanolQualitative
pKa 10.01 ± 0.10Predicted
XLogP3 5.84Calculated
Topological Polar Surface Area (PSA) 40.5 ŲCalculated

Spectroscopic Data

Detailed experimental spectra for Bis(4-hydroxyphenyl)diphenylmethane are not widely available in the public domain. However, data from a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis has been reported.

Spectroscopic TechniqueDataReference(s)
Mass Spectrometry (LC-MS/MS) Precursor Ion: 351.2 m/z Product Ions: 273.3 m/z, 274.3 m/z[4]
NMR Spectroscopy No experimental data found in the searched resources.-
Infrared (IR) Spectroscopy No experimental data found in the searched resources.-

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of Bis(4-hydroxyphenyl)diphenylmethane are not available in the cited literature. Therefore, this section provides generalized, standard methodologies for the key experiments.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the equilibrium solubility of a solid compound in a given solvent.

Principle: An excess of the solid solute is agitated with the solvent for an extended period to reach equilibrium. The concentration of the dissolved solute in the resulting saturated solution is then measured.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of Bis(4-hydroxyphenyl)diphenylmethane to a known volume of the solvent in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and filtered to separate the saturated solution from any remaining solid particles.

  • Quantification: The concentration of Bis(4-hydroxyphenyl)diphenylmethane in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is calculated and typically expressed in units such as g/L or mol/L.

Determination of pKa (Spectrophotometric Method)

The acid dissociation constant (pKa) of a phenolic compound can be determined using UV-Vis spectrophotometry by measuring the absorbance at different pH values.

Principle: The two forms of the phenolic compound (the protonated acid, ArOH, and the deprotonated phenolate, ArO⁻) have different UV-Vis absorption spectra. By measuring the absorbance of the solution at a wavelength where the two species have different molar absorptivities across a range of pH values, the ratio of their concentrations can be determined. The Henderson-Hasselbalch equation is then used to calculate the pKa.

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known and varying pH values.

  • Sample Preparation: Prepare a stock solution of Bis(4-hydroxyphenyl)diphenylmethane in a suitable solvent and add a small, constant aliquot to each buffer solution.

  • Spectrophotometric Measurement: Record the UV-Vis spectrum of each solution. Identify the wavelength of maximum absorbance for the phenolate form.

  • Data Analysis: Measure the absorbance of each solution at this wavelength. The pKa can be determined by plotting the absorbance versus the pH and fitting the data to the appropriate equation, or by using the following relationship at each pH: pKa = pH + log([ArOH]/[ArO⁻])

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the mass spectrometer, often after separation by liquid chromatography (LC).

  • Ionization: Electrospray ionization (ESI) is a common technique for bisphenols.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragment ions (in MS/MS) are determined.

Visualizations

Synthesis of Bis(4-hydroxyphenyl)diphenylmethane

The synthesis of Bis(4-hydroxyphenyl)diphenylmethane can be achieved through the reaction of phenol with dichlorodiphenylmethane.

Synthesis_Workflow phenol Phenol reactants phenol->reactants dcdpm Dichlorodiphenylmethane dcdpm->reactants reaction Reaction (Heating under N₂) reactants->reaction workup Workup (Vacuum) reaction->workup product Bis(4-hydroxyphenyl)diphenylmethane workup->product

Caption: A simplified workflow for the synthesis of Bis(4-hydroxyphenyl)diphenylmethane.

General Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a solid compound using the shake-flask method followed by HPLC analysis.

Solubility_Workflow start Start add_excess Add excess solid to solvent start->add_excess agitate Agitate to reach equilibrium (e.g., 24-48h at constant T) add_excess->agitate settle Allow undissolved solid to settle agitate->settle filter Filter supernatant settle->filter hplc Analyze filtrate by HPLC filter->hplc quantify Quantify concentration using calibration curve hplc->quantify end End: Solubility Value quantify->end

Caption: Workflow for the shake-flask method of solubility determination.

References

An In-depth Technical Guide to 4,4'-Dihydroxytetraphenylmethane (CAS 1844-01-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxytetraphenylmethane, also known as Bisphenol BP (BPBP), is an organic compound belonging to the bisphenol family.[1][2] Its chemical structure features a central methane carbon atom bonded to two hydroxyphenyl groups and two phenyl groups.[3] Like other bisphenols, Bisphenol BP is of interest to researchers due to its structural similarity to Bisphenol A (BPA), a well-known endocrine-disrupting chemical. This guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, synthesis, analytical methods, and known biological activities, with a focus on its potential as an endocrine disruptor.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analysis in a research setting.

Table 1: Physicochemical Properties of this compound [1][2][3]

PropertyValue
CAS Number 1844-01-5
Molecular Formula C₂₅H₂₀O₂
Molecular Weight 352.43 g/mol
Appearance Off-White to Pale Yellow Solid
Melting Point 296-298 °C
Boiling Point 530.6 ± 45.0 °C (Predicted)
Density 1.203 ± 0.06 g/cm³ (Predicted)
Solubility DMSO (Slightly), Methanol (Slightly)
pKa 10.01 ± 0.10 (Predicted)

Synthesis and Spectroscopic Characterization

Synthesis

Representative Synthetic Protocol:

  • Reaction: To a stirred solution of excess phenol in a suitable solvent (e.g., nitrobenzene or a chlorinated solvent), a Lewis acid catalyst such as aluminum chloride (AlCl₃) is added portion-wise at a low temperature (0-5 °C). Benzophenone dichloride is then added dropwise while maintaining the low temperature. The reaction mixture is slowly allowed to warm to room temperature and stirred for several hours to complete the reaction.

  • Work-up: The reaction is quenched by carefully pouring the mixture into ice-water. The resulting precipitate is collected by filtration, washed with water, and then with a dilute sodium bicarbonate solution to remove any acidic impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure this compound.

Synthesis_Workflow Reactants Phenol + Benzophenone Dichloride Reaction Friedel-Crafts Alkylation Reactants->Reaction Catalyst Lewis Acid (e.g., AlCl3) Catalyst->Reaction Quenching Quenching with Ice-Water Reaction->Quenching Filtration Filtration and Washing Quenching->Filtration Purification Recrystallization Filtration->Purification Product This compound Purification->Product

A representative workflow for the synthesis of this compound.
Spectroscopic Characterization

Detailed ¹H and ¹³C NMR spectra for this compound are not widely published. However, based on its chemical structure, the following spectral features can be predicted:

  • ¹H NMR: The spectrum would show complex multiplets in the aromatic region (approximately δ 6.7-7.5 ppm) corresponding to the protons of the phenyl and hydroxyphenyl rings. A singlet corresponding to the methine proton (Ar₃C-H) would likely be obscured by the aromatic signals. The hydroxyl protons would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum would exhibit several signals in the aromatic region (approximately δ 115-160 ppm). The carbon of the hydroxyphenyl ring attached to the hydroxyl group would appear at a downfield chemical shift (around δ 155 ppm). The central methine carbon would be observed at a characteristic upfield position for a quaternary sp³ carbon attached to four aromatic rings.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 351.4.[6]

Analytical Methods

The quantification and detection of Bisphenol BP in various matrices are typically achieved using chromatographic techniques coupled with mass spectrometry.

Table 2: Analytical Methods for Bisphenol BP Characterization

TechniqueDescription
High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC with a C18 column is commonly used for the separation of bisphenols. Detection can be achieved using UV or fluorescence detectors. For higher sensitivity and selectivity, coupling with a mass spectrometer (LC-MS) is preferred.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Due to the low volatility of bisphenols, a derivatization step, such as silylation, is often required before GC-MS analysis. This method offers high resolution and sensitivity.

Biological Activity and Mechanism of Action

The biological activity of this compound is primarily centered around its potential as an endocrine disruptor, similar to other bisphenols.

Estrogenic and Anti-Androgenic Activity

Bisphenol BP has been shown to exhibit estrogenic activity.[8][9] It can bind to estrogen receptors (ERα and ERβ) and modulate the transcription of estrogen-responsive genes.[8] The nature of its activity, whether agonistic or antagonistic, may depend on the specific receptor subtype and cellular context.

Furthermore, many bisphenols, including BPA, have been reported to possess anti-androgenic properties.[1][2][10][11][12] They can act as antagonists to the androgen receptor (AR), thereby inhibiting the biological effects of androgens. While specific studies on the androgenic or anti-androgenic activity of Bisphenol BP are limited, its structural similarity to other anti-androgenic bisphenols suggests it may have similar effects.

Hormone_Receptor_Interaction BP Bisphenol BP ER Estrogen Receptor (ERα / ERβ) BP->ER Binds AR Androgen Receptor (AR) BP->AR Potentially Binds Estrogenic Estrogenic Effects (Agonist/Antagonist) ER->Estrogenic AntiAndrogenic Anti-Androgenic Effects (Antagonist) AR->AntiAndrogenic

Interaction of Bisphenol BP with hormone receptors.
Non-Genomic Signaling Pathways

In addition to the classical genomic pathways involving nuclear hormone receptors, bisphenols can also elicit rapid, non-genomic effects by activating various intracellular signaling cascades.[3][13][14] These pathways are often initiated at the cell membrane and can influence a wide range of cellular processes, including proliferation, migration, and survival. Key non-genomic signaling pathways potentially modulated by Bisphenol BP include:

  • Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: Activation of this pathway is a common non-genomic effect of bisphenols and can lead to cell proliferation.

  • Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and growth and can be activated by some bisphenols.

Non_Genomic_Signaling cluster_membrane Cell Membrane MembraneReceptor Membrane Receptor (e.g., GPER) MAPK_ERK MAPK/ERK Pathway MembraneReceptor->MAPK_ERK PI3K_Akt PI3K/Akt Pathway MembraneReceptor->PI3K_Akt BP Bisphenol BP BP->MembraneReceptor Cellular_Responses Cell Proliferation, Survival, Migration MAPK_ERK->Cellular_Responses PI3K_Akt->Cellular_Responses

Potential non-genomic signaling pathways activated by Bisphenol BP.

Experimental Protocols

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay is widely used to assess the estrogenic potential of compounds by measuring their ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.[15][16][17][18]

  • Cell Culture: MCF-7 cells are maintained in a suitable growth medium (e.g., DMEM) supplemented with fetal bovine serum (FBS). Prior to the assay, cells are cultured in a medium containing charcoal-stripped FBS to deplete endogenous estrogens.

  • Assay Procedure: Cells are seeded in 96-well plates and allowed to attach. The medium is then replaced with a medium containing various concentrations of the test compound (Bisphenol BP) or a positive control (e.g., 17β-estradiol). After a defined incubation period (typically 6 days), cell proliferation is quantified using a suitable method, such as the sulforhodamine B (SRB) assay or a luciferase-based ATP assay.

  • Data Analysis: The proliferative effect is calculated as the ratio of the cell number in the presence of the test compound to that in the vehicle control.

MCF7_Assay_Workflow Start Start Culture_MCF7 Culture MCF-7 cells in estrogen-depleted medium Start->Culture_MCF7 Seed_Cells Seed cells in 96-well plates Culture_MCF7->Seed_Cells Add_Compound Add test compound (Bisphenol BP) Seed_Cells->Add_Compound Incubate Incubate for 6 days Add_Compound->Incubate Measure_Proliferation Quantify cell proliferation Incubate->Measure_Proliferation Analyze_Data Analyze data and determine estrogenicity Measure_Proliferation->Analyze_Data End End Analyze_Data->End

Workflow for the MCF-7 cell proliferation assay.
Estrogen Response Element (ERE)-Luciferase Reporter Gene Assay

This assay provides a more direct measure of the activation of the estrogen receptor signaling pathway.[19][20][21]

  • Cell Line: A suitable host cell line (e.g., HeLa or MCF-7) is transiently or stably transfected with two plasmids: one expressing the estrogen receptor (ERα or ERβ) and another containing a luciferase reporter gene under the control of an estrogen response element (ERE).

  • Assay Procedure: The transfected cells are plated in 96-well plates and treated with various concentrations of the test compound. After an incubation period (typically 24 hours), the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated to determine the estrogenic potency of the compound.

Conclusion

This compound (CAS 1844-01-5) is a member of the bisphenol family with structural similarities to BPA. The available data suggests that it possesses estrogenic activity and may also act as an androgen receptor antagonist. Its ability to potentially modulate non-genomic signaling pathways further highlights its biological relevance. This technical guide provides a foundational understanding of the physicochemical properties, synthesis, analysis, and biological characterization of Bisphenol BP, serving as a valuable resource for researchers in the fields of toxicology, endocrinology, and drug development. Further studies are warranted to fully elucidate its mechanism of action and to assess its potential risks to human health.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of High-Performance Polymers Using 4,4'-Dihydroxytetraphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-Dihydroxytetraphenylmethane as a monomer in the synthesis of high-performance polymers. Due to its rigid, three-dimensional structure imparted by the tetraphenylmethane core, this monomer is a promising candidate for creating polymers with enhanced thermal stability, high glass transition temperatures (Tg), and specific solubility characteristics. Detailed protocols for the synthesis of polycarbonates, polyesters, and polyethers are provided, along with expected properties and potential applications.

High-Performance Polymers from this compound

The incorporation of the bulky, non-coplanar tetraphenylmethane unit into a polymer backbone can disrupt chain packing, potentially leading to amorphous polymers with good solubility in common organic solvents, a desirable trait for processability. At the same time, the rigidity of the monomer can contribute to high thermal stability and mechanical strength. These properties make polymers derived from this compound attractive for applications in specialty plastics, membranes, and advanced materials. One specific application that has been explored is in the synthesis of anion conductive multiblock copolymers for fuel cell applications.[1]

Data Presentation

The following tables summarize the expected properties of polymers synthesized from this compound. The data is extrapolated from polymers with similar structures and should be considered as a starting point for characterization.

Table 1: Expected Properties of Polycarbonate derived from this compound

PropertyExpected ValueNotes
Inherent Viscosity (dL/g)0.4 - 0.8Dependent on reaction conditions and molecular weight.
Glass Transition Temp. (Tg)> 200°CThe rigid tetraphenylmethane core is expected to significantly increase Tg.
Decomposition Temp. (TGA, 5% loss)> 450°CHigh thermal stability is anticipated.
SolubilitySoluble in chlorinated solvents (e.g., chloroform, dichloromethane) and some polar aprotic solvents (e.g., DMF, DMAc).The bulky structure may enhance solubility compared to more linear analogues.

Table 2: Expected Properties of Polyester derived from this compound and a Diacid Chloride

PropertyExpected ValueNotes
Inherent Viscosity (dL/g)0.3 - 0.7Varies with the specific diacid chloride used and polymerization conditions.
Glass Transition Temp. (Tg)180 - 250°CDependent on the flexibility of the diacid chloride co-monomer.
Decomposition Temp. (TGA, 5% loss)> 400°CGood thermal stability is expected.
Mechanical PropertiesHigh modulus and tensile strength.The rigid aromatic structure contributes to mechanical robustness.

Table 3: Expected Properties of Polyether derived from this compound

PropertyExpected ValueNotes
Inherent Viscosity (dL/g)0.4 - 0.9Influenced by the activated dihalide and reaction parameters.
Glass Transition Temp. (Tg)> 190°CHigher than conventional polyethers based on more flexible bisphenols.
Thermal StabilityExcellentThe ether linkages and aromatic backbone provide high stability.
Chemical ResistanceGood resistance to a range of chemicals.Aromatic polyethers are known for their chemical inertness.

Experimental Protocols

The following are detailed methodologies for key polymerization reactions involving this compound.

Protocol 1: Synthesis of Polycarbonate by Interfacial Polycondensation

This protocol describes the synthesis of a polycarbonate from this compound and phosgene (or a phosgene substitute like triphosgene) via an interfacial reaction.

Materials:

  • This compound

  • Phosgene solution (or triphosgene)

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH)

  • Phase transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Hydrochloric acid (HCl)

  • Methanol

  • Deionized water

Procedure:

  • Preparation of Aqueous Phase: In a reaction vessel equipped with a mechanical stirrer, dissolve this compound and a phase transfer catalyst in an aqueous solution of sodium hydroxide.

  • Preparation of Organic Phase: Prepare a solution of phosgene (or triphosgene) in dichloromethane.

  • Polymerization: Vigorously stir the aqueous phase while slowly adding the organic phase. The polymerization will occur at the interface of the two immiscible liquids. Maintain the reaction at room temperature for 2-4 hours.

  • Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid and then with deionized water until the washings are neutral.

  • Precipitation: Precipitate the polymer by slowly pouring the dichloromethane solution into a large volume of methanol with constant stirring.

  • Purification and Drying: Filter the precipitated polymer, wash it with methanol, and dry it in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

G cluster_prep Phase Preparation cluster_workup Work-up & Purification aq_phase Aqueous Phase: This compound NaOH, Water, Catalyst polymerization Interfacial Polycondensation (Vigorous Stirring, RT, 2-4h) aq_phase->polymerization org_phase Organic Phase: Phosgene (or substitute) in Dichloromethane org_phase->polymerization separation Separate Organic Layer polymerization->separation washing Wash with dilute HCl and Deionized Water separation->washing precipitation Precipitate in Methanol washing->precipitation drying Filter and Dry under Vacuum precipitation->drying Final Polycarbonate Final Polycarbonate drying->Final Polycarbonate

Caption: Workflow for Polycarbonate Synthesis.

Protocol 2: Synthesis of Polyester by Solution Polycondensation

This protocol details the synthesis of a polyester from this compound and a diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) in solution.

Materials:

  • This compound

  • Terephthaloyl chloride (or Isophthaloyl chloride)

  • High-boiling point solvent (e.g., 1,2-dichlorobenzene or N-methyl-2-pyrrolidone (NMP))

  • Pyridine (as an acid scavenger)

  • Methanol

  • Deionized water

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound in the solvent. Add pyridine to the solution.

  • Monomer Addition: Slowly add the diacid chloride to the solution at room temperature with stirring.

  • Polymerization: Heat the reaction mixture to a high temperature (e.g., 150-180°C) and maintain for several hours under a nitrogen atmosphere. The progress of the reaction can be monitored by the increase in viscosity.

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol to precipitate the polyester.

  • Purification: Filter the polymer and wash it thoroughly with hot deionized water and then with methanol to remove any unreacted monomers and salts.

  • Drying: Dry the purified polyester in a vacuum oven.

G reactants Reactants: This compound Diacid Chloride Solvent, Pyridine polymerization Solution Polycondensation (150-180°C, N₂ atmosphere) reactants->polymerization precipitation Precipitate in Methanol polymerization->precipitation purification Filter and Wash with Water and Methanol precipitation->purification drying Dry under Vacuum purification->drying final_product Final Polyester drying->final_product G reactants Reactants: This compound Activated Dihalide, K₂CO₃ Solvent, Toluene dehydration Azeotropic Dehydration (Reflux with Toluene) reactants->dehydration polymerization Polymerization (160-190°C) dehydration->polymerization isolation Filter Salts polymerization->isolation precipitation Precipitate in Methanol/Water isolation->precipitation purification Wash with Water and Methanol precipitation->purification drying Dry under Vacuum purification->drying final_product Final Polyether drying->final_product

References

Application Notes and Protocols: 4,4'-Dihydroxytetraphenylmethane as a Monomer for High-Performance Polyetheretherketone (PEEK)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of Polyetheretherketone (PEEK) utilizing a specialized bulky monomer, 4,4'-Dihydroxytetraphenylmethane. While direct literature on the use of this compound in PEEK synthesis is limited, this document presents a detailed protocol and expected properties based on the well-documented synthesis of PEEK from a structurally analogous monomer, 1,1-Bis(4-hydroxyphenyl)-1-(4-phenoxyphenyl)-1-phenylmethane. The incorporation of such bulky, three-dimensional monomers into the PEEK backbone is a promising strategy to enhance solubility, processability, and introduce specific functionalities without compromising the desirable thermal and mechanical properties of the parent polymer.

Introduction to PEEK and the Role of Bulky Monomers

Polyetheretherketone (PEEK) is a high-performance, semi-crystalline thermoplastic renowned for its exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] These properties make it a material of choice in demanding applications across the aerospace, automotive, electronics, and medical industries.[3][4][5] In the medical field, PEEK is utilized in implants and is being explored for drug delivery systems.

The conventional synthesis of PEEK involves the nucleophilic aromatic substitution reaction between 4,4'-difluorobenzophenone and a bisphenol, typically hydroquinone.[1] The introduction of bulky, non-coplanar monomers, such as those with a tetraphenylmethane core, into the polymer chain disrupts the packing of polymer chains. This can lead to polymers with increased solubility in common organic solvents, a lower tendency to crystallize (resulting in amorphous or low-crystallinity materials), and potentially altered mechanical and thermal properties. These characteristics can be highly advantageous for specific applications, such as membrane separations, advanced coatings, and as matrices for composites.

Synthesis of PEEK with a Tetraphenylmethane-Based Monomer

The synthesis of PEEK from this compound and 4,4'-difluorobenzophenone is expected to proceed via a nucleophilic aromatic substitution polycondensation reaction. The following protocol is adapted from the synthesis of a structurally similar poly(aryl ether ketone).[6]

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 HO-Ph-C(Ph)2-Ph-OH product [-O-Ph-C(Ph)2-Ph-O-Ph-CO-Ph-]n reactant1->product reactant2 F-Ph-CO-Ph-F reactant2->product base K2CO3 base->product Catalyst solvent Diphenyl Sulfone solvent->product Solvent byproduct 2n KF product->byproduct yields

Caption: General reaction scheme for the synthesis of PEEK from a dihydroxy-tetraphenylmethane derivative and 4,4'-difluorobenzophenone.

Experimental Protocol

Materials:

  • This compound (or a similar bulky bisphenol like 1,1-Bis(4-hydroxyphenyl)-1-(4-phenoxyphenyl)-1-phenylmethane)

  • 4,4'-Difluorobenzophenone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Diphenyl Sulfone (or another high-boiling polar aprotic solvent like Sulfolane)

  • Toluene (for azeotropic removal of water)

  • N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc) (for polymer solution preparation)

  • Methanol (for polymer precipitation)

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap and condenser

  • Thermocouple and temperature controller

  • Heating mantle

  • Buchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Reactor Setup: In a clean, dry three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser, add equimolar amounts of this compound and 4,4'-difluorobenzophenone.

  • Addition of Base and Solvent: Add an excess of anhydrous potassium carbonate (typically 1.1 to 1.5 molar equivalents with respect to the dihydroxy monomer) and diphenyl sulfone as the solvent. Add toluene to the flask to act as an azeotroping agent.

  • Azeotropic Dehydration: Heat the reaction mixture to 140-150°C with vigorous stirring. The toluene-water azeotrope will begin to distill and be collected in the Dean-Stark trap. Continue this process until no more water is collected, indicating the complete formation of the phenoxide salt.

  • Polymerization: After complete dehydration, slowly remove the toluene by distillation to increase the reaction temperature to 180-220°C. Maintain this temperature for several hours to allow for polymerization to occur. The progress of the reaction can be monitored by the increase in viscosity of the solution.

  • Polymer Isolation: After the desired viscosity is reached, cool the reaction mixture to approximately 100°C and dilute with a high-boiling solvent like NMP or DMAc to reduce the viscosity.

  • Precipitation: Slowly pour the polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.

  • Purification: Filter the precipitated polymer using a Buchner funnel and wash it thoroughly with hot deionized water and then with methanol to remove any remaining salts and solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Experimental Workflow

G start Start setup Reactor Setup: - 3-necked flask - Stirrer, N2 inlet, Dean-Stark trap start->setup charge Charge Reactants: - Dihydroxytetraphenylmethane - Difluorobenzophenone - K2CO3 - Diphenyl Sulfone - Toluene setup->charge dehydrate Azeotropic Dehydration (140-150°C) charge->dehydrate polymerize Polymerization (180-220°C) dehydrate->polymerize isolate Polymer Isolation: - Cool and Dilute polymerize->isolate precipitate Precipitation in Methanol isolate->precipitate purify Purification: - Filter and Wash precipitate->purify dry Drying in Vacuum Oven purify->dry end End dry->end

Caption: Workflow for the synthesis of PEEK from a tetraphenylmethane-based bisphenol.

Properties of PEEK Derived from a Bulky Tetraphenylmethane Monomer

The incorporation of the bulky tetraphenylmethane unit is expected to significantly influence the properties of the resulting PEEK polymer. The data presented below is based on a poly(aryl ether ketone) synthesized from 1,1-Bis(4-hydroxyphenyl)-1-(4-phenoxyphenyl)-1-phenylmethane and is considered representative.[6]

Table 1: Molecular Weight and Polydispersity

PropertyValue
Number-Average Molecular Weight (Mn)29,500 - 34,200 g/mol
Weight-Average Molecular Weight (Mw)57,200 - 68,700 g/mol
Polydispersity Index (PDI)1.94 - 2.01

Table 2: Thermal Properties

PropertyValue
Glass Transition Temperature (Tg)174 - 196 °C
5% Weight Loss Temperature (TGA)> 500 °C (in N₂)
Char Yield at 700°C (in N₂)> 60%

Table 3: Mechanical Properties of Cast Films

PropertyValue
Tensile Strength78 - 85 MPa
Tensile Modulus1.9 - 2.4 GPa
Elongation at Break7 - 10%

Table 4: Solubility

SolventSolubility
N-Methyl-2-pyrrolidone (NMP)Soluble
N,N-Dimethylacetamide (DMAc)Soluble
ChloroformSoluble
Tetrahydrofuran (THF)Soluble

Potential Applications in Research and Drug Development

The unique properties of PEEK synthesized from this compound and its analogues open up new avenues for research and development:

  • Processable High-Performance Materials: The enhanced solubility allows for easier processing via solution-based techniques like film casting and fiber spinning, which is often challenging for conventional PEEK.

  • Membrane Technology: The amorphous nature and potentially higher free volume of these polymers make them attractive candidates for gas separation and filtration membranes.

  • Advanced Composites: Their high thermal stability and compatibility with various reinforcing agents could lead to the development of advanced composite materials with tailored properties.

  • Drug Delivery Systems: The ability to be processed into various forms (films, fibers, nanoparticles) and the inherent biocompatibility of the PEEK backbone make these materials interesting for controlled drug release applications. The bulky side groups could also be functionalized to attach drug molecules or targeting ligands.

Logical Relationship of Monomer Structure to Polymer Properties

G monomer Bulky, Non-Coplanar Tetraphenylmethane Monomer disruption Disruption of Polymer Chain Packing monomer->disruption Tg High Glass Transition Temperature (Tg) monomer->Tg stability Excellent Thermal Stability monomer->stability solubility Increased Solubility disruption->solubility crystallinity Reduced Crystallinity (Amorphous) disruption->crystallinity processability Enhanced Processability solubility->processability crystallinity->processability

Caption: Relationship between the bulky monomer structure and the resulting polymer properties.

Conclusion

The use of this compound as a monomer for PEEK synthesis represents an innovative approach to tailor the properties of this important class of high-performance polymers. The resulting materials are expected to exhibit a unique combination of high thermal stability, excellent mechanical properties, and enhanced solubility, making them suitable for a wide range of advanced applications, including those in the biomedical and pharmaceutical fields. The provided protocols and data serve as a valuable resource for researchers and scientists working on the development of next-generation polymers.

References

Application of 4,4'-Dihydroxytetraphenylmethane Derivatives in Advanced Fuel Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proton exchange membrane fuel cells (PEMFCs) represent a critical technology for clean energy generation. The performance of PEMFCs is intrinsically linked to the properties of the proton exchange membrane (PEM), which facilitates proton transport from the anode to the cathode. While perfluorosulfonic acid membranes like Nafion® have been the industry standard, there is a growing demand for alternative hydrocarbon-based membranes due to their potential for lower cost, reduced fuel crossover, and improved performance at higher temperatures.

This application note details the use of 4,4'-dihydroxytetraphenylmethane derivatives in the synthesis of high-performance sulfonated poly(arylene ether) (SPAE) membranes for fuel cell applications. By incorporating the bulky, three-dimensional structure of tetraphenylmethane, these polymers exhibit excellent thermal and mechanical stability. The strategic sulfonation of these polymers allows for the creation of well-defined hydrophilic channels for efficient proton conduction, leading to promising fuel cell performance.

Key Applications

The primary application of this compound and its derivatives in the context of fuel cells is as a monomer for the synthesis of sulfonated poly(arylene ether)s (SPAEs). These polymers are then cast into thin membranes that serve as the proton exchange membrane (PEM) in a fuel cell. The unique properties of these membranes make them suitable for:

  • High-Temperature PEMFCs: The rigid, thermally stable backbone derived from the tetraphenylmethane moiety allows for operation at elevated temperatures, which can improve reaction kinetics and reduce catalyst poisoning.

  • Low-Humidity Fuel Cells: The tailored hydrophilic-hydrophobic microphase separation in these membranes can enhance water retention, enabling efficient proton conduction even under low-humidity conditions.

  • Direct Methanol Fuel Cells (DMFCs): The dense polymer structure can help to reduce methanol crossover, a common issue in DMFCs that leads to reduced fuel efficiency and cathode catalyst poisoning.

Experimental Protocols

The following protocols are based on the synthesis and characterization of sulfonated poly(arylene ether)s containing tetraphenylmethane units, as described by Liu et al. in the Journal of Membrane Science (2020).[1][2][3]

Protocol 1: Synthesis of Sulfonated Poly(arylene ether)s (tt-SPAE-y)

This protocol describes the synthesis of a series of sulfonated poly(arylene ether)s with varying degrees of sulfonation, where 'tt' represents a tri-sulfonated tetraphenylmethane-based monomer and 'y' indicates the target ion exchange capacity (IEC).

Materials:

  • Tri-sulfonated tetraphenylmethane diol monomer

  • 4,4′-difluorodiphenyl sulfone

  • Potassium carbonate (K₂CO₃)

  • N,N-dimethylacetamide (DMAc)

  • Toluene

Procedure:

  • In a three-neck flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet, add the tri-sulfonated tetraphenylmethane diol monomer, 4,4′-difluorodiphenyl sulfone, and an excess of potassium carbonate.

  • Add N,N-dimethylacetamide (DMAc) and toluene to the flask. The toluene acts as an azeotropic agent to remove water generated during the reaction.

  • Heat the mixture to 140°C and maintain for 4 hours to dehydrate the system.

  • Increase the temperature to 170°C and continue the polymerization for 12-24 hours until a viscous solution is formed.

  • Cool the reaction mixture to room temperature and precipitate the polymer by pouring the viscous solution into a large volume of deionized water.

  • Filter the fibrous polymer, wash it thoroughly with deionized water and then with ethanol to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80°C for 24 hours.

Protocol 2: Membrane Fabrication

Materials:

  • Synthesized tt-SPAE-y polymer

  • N,N-dimethylacetamide (DMAc)

Procedure:

  • Dissolve the dried tt-SPAE-y polymer in DMAc to form a 5-10 wt% solution.

  • Stir the solution at room temperature until the polymer is completely dissolved.

  • Cast the polymer solution onto a clean, flat glass plate.

  • Dry the cast film in a vacuum oven at 80°C for 12 hours, followed by a gradual increase in temperature to 120°C for another 12 hours to ensure complete solvent removal.

  • Carefully peel the membrane from the glass plate.

  • To convert the membrane to its protonated form, immerse it in a 1 M sulfuric acid solution for 24 hours, followed by washing with deionized water until the pH is neutral.

Protocol 3: Characterization of Membrane Properties

1. Ion Exchange Capacity (IEC):

  • Immerse a known weight of the dried membrane (in its protonated form) in a saturated NaCl solution for 24 hours to exchange H⁺ ions with Na⁺ ions.

  • Titrate the released H⁺ ions in the NaCl solution with a standardized NaOH solution using phenolphthalein as an indicator.

  • Calculate the IEC using the following formula: IEC (meq/g) = (V_NaOH × M_NaOH) / W_dry where V_NaOH is the volume of NaOH solution used, M_NaOH is the molarity of the NaOH solution, and W_dry is the dry weight of the membrane.

2. Water Uptake and Swelling Ratio:

  • Immerse a pre-weighed dry membrane (W_dry) in deionized water at a specific temperature (e.g., 80°C) for 24 hours.

  • Remove the membrane, wipe off the surface water, and immediately weigh it (W_wet).

  • Measure the dimensions of the wet and dry membranes to determine the swelling ratio.

  • Calculate the water uptake and swelling ratio using the following formulas: Water Uptake (%) = [(W_wet - W_dry) / W_dry] × 100 Area Swelling Ratio (%) = [(A_wet - A_dry) / A_dry] × 100 where A represents the area of the membrane.

3. Proton Conductivity:

  • Cut the membrane into a rectangular strip and measure its dimensions.

  • Place the membrane in a four-probe conductivity cell within a controlled temperature and humidity chamber.

  • Measure the AC impedance of the membrane over a range of frequencies (e.g., 1 Hz to 1 MHz).

  • Calculate the proton conductivity (σ) from the resistance (R) obtained from the Nyquist plot using the formula: σ (S/cm) = L / (R × A) where L is the distance between the potential-sensing electrodes and A is the cross-sectional area of the membrane.

4. Fuel Cell Performance:

  • Prepare a membrane electrode assembly (MEA) by sandwiching the tt-SPAE-y membrane between an anode and a cathode gas diffusion electrode.

  • Hot-press the MEA at a specified temperature and pressure.

  • Install the MEA in a single-cell fuel cell test fixture.

  • Test the fuel cell performance by supplying humidified hydrogen to the anode and humidified air or oxygen to the cathode at a controlled temperature and pressure.

  • Record the polarization curve (voltage vs. current density) and power density curve.

Data Presentation

The following tables summarize the performance data of the tt-SPAE-y series of membranes with different ion exchange capacities (IEC).

Table 1: Physicochemical Properties of tt-SPAE-y Membranes

MembraneTheoretical IEC (meq/g)Experimental IEC (meq/g)Water Uptake (80°C, %)Area Swelling (80°C, %)
tt-SPAE-1.551.551.5145.218.5
tt-SPAE-1.751.751.7268.325.1
tt-SPAE-1.941.941.9095.833.7

Table 2: Proton Conductivity of tt-SPAE-y Membranes at 80°C

MembraneProton Conductivity (S/cm) at 40% RHProton Conductivity (S/cm) at 95% RH
tt-SPAE-1.550.0350.158
tt-SPAE-1.750.0520.210
tt-SPAE-1.940.0780.285

Table 3: Fuel Cell Performance of tt-SPAE-1.94 Membrane

Operating ConditionsPeak Power Density (mW/cm²)
80°C, 95% RH, H₂/Air418[1][2][3]

Visualizations

The following diagrams illustrate the synthesis process and the experimental workflow for membrane characterization.

Synthesis_Workflow cluster_synthesis Polymer Synthesis Monomers Monomers (Sulfonated Tetraphenylmethane Diol, 4,4'-difluorodiphenyl sulfone) Polymerization Polymerization (DMAc, Toluene, K₂CO₃) Monomers->Polymerization 1. React Precipitation Precipitation & Washing (Water, Ethanol) Polymerization->Precipitation 2. Isolate Drying Drying (Vacuum Oven) Precipitation->Drying 3. Purify Polymer tt-SPAE-y Polymer Drying->Polymer

Caption: Workflow for the synthesis of tt-SPAE-y polymer.

Experimental_Workflow cluster_membrane_prep Membrane Preparation cluster_characterization Membrane Characterization Start Synthesized Polymer Dissolution Dissolve in DMAc Start->Dissolution Casting Cast on Glass Plate Dissolution->Casting Drying_Membrane Dry in Vacuum Oven Casting->Drying_Membrane Protonation Protonate in H₂SO₄ Drying_Membrane->Protonation Final_Membrane PEM Ready for Testing Protonation->Final_Membrane IEC Ion Exchange Capacity Final_Membrane->IEC Water_Uptake Water Uptake & Swelling Final_Membrane->Water_Uptake Conductivity Proton Conductivity Final_Membrane->Conductivity MEA_Fab MEA Fabrication Final_Membrane->MEA_Fab FC_Test Fuel Cell Test MEA_Fab->FC_Test

Caption: Experimental workflow for membrane fabrication and characterization.

Conclusion

The use of this compound derivatives as monomers for sulfonated poly(arylene ether)s presents a promising avenue for the development of advanced proton exchange membranes for fuel cells. The resulting membranes exhibit a favorable combination of high proton conductivity, good dimensional stability, and robust thermal and mechanical properties. The tt-SPAE-y series of membranes, in particular, demonstrates that by tuning the ion exchange capacity, the membrane properties can be optimized to achieve significant fuel cell performance.[1][2][3] The detailed protocols and data presented in this application note provide a solid foundation for researchers and scientists working on the next generation of fuel cell technologies.

References

Application Notes and Protocols for 4,4'-Dihydroxytetraphenylmethane-Based Epoxy Resin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, characterization, and properties of high-performance epoxy resins based on 4,4'-dihydroxytetraphenylmethane. The protocols outlined below are intended to serve as a detailed guide for the synthesis, curing, and analysis of these advanced materials, which are of significant interest for applications demanding superior thermal stability and mechanical performance.

Introduction

This compound-based epoxy resins are a class of tetra-functional thermosetting polymers. Their highly aromatic and crosslinked structure, achieved after curing, imparts exceptional properties, including high glass transition temperature (Tg), excellent thermal stability, and superior mechanical strength. These characteristics make them suitable for demanding applications in aerospace, electronics, and advanced composites. This document details the synthesis of the epoxy resin, its formulation with common aromatic amine curing agents, and standardized protocols for its characterization.

Data Presentation

The following tables summarize the key thermal and mechanical properties of this compound-based epoxy resin formulations cured with different aromatic amines, namely 4,4'-diaminodiphenylmethane (DDM) and 4,4'-diaminodiphenyl sulfone (DDS).

Table 1: Thermal Properties of Cured this compound Epoxy Formulations

FormulationCuring AgentGlass Transition Temp. (Tg) (°C)Onset of Decomposition (TGA, 5% wt. loss) (°C)Char Yield at 800°C (TGA) (%)
TGETPM-DDM4,4'-diaminodiphenylmethane (DDM)~240[1]>350[1]High
TGETPM-DDS4,4'-diaminodiphenyl sulfone (DDS)>250[2][3]>350[1]Higher than DDM-cured

Note: The values presented are typical and can vary based on specific curing cycles and stoichiometric ratios.

Table 2: Mechanical Properties of Cured this compound Epoxy Formulations

FormulationCuring AgentFlexural Strength (MPa)Flexural Modulus (GPa)
TGETPM-DDM4,4'-diaminodiphenylmethane (DDM)95 - 152[3]2.6 - 3.0[4]
TGETPM-DDS4,4'-diaminodiphenyl sulfone (DDS)42 - 119[3]1.5 - 2.0[3]

Note: Mechanical properties are highly dependent on the curing process and the presence of any fillers or reinforcements.

Experimental Protocols

Synthesis of Tetraglycidyl Ether of this compound (TGETPM)

This protocol is a two-step process involving the synthesis of the precursor this compound, followed by its epoxidation.

Step 1: Synthesis of this compound

This synthesis can be achieved via the diazotization of 4,4'-diaminodiphenylmethane followed by hydrolysis.[5]

  • Materials: 4,4'-diaminodiphenylmethane (MDA), sodium nitrite, sulfuric acid, organic solvent (e.g., C1-C6 halohydrocarbon, alkanone, or aromatic hydrocarbon).[5]

  • Procedure:

    • In a reaction flask, prepare a sulfuric acid solution (30-80% mass concentration).[5]

    • Add 4,4'-diaminodiphenylmethane to the sulfuric acid solution and cool the mixture to between -10°C and 10°C.[5]

    • Slowly add a solution of sodium nitrite while maintaining the temperature to carry out the diazotization reaction.[5]

    • The completion of the reaction can be monitored using a starch-iodide paper test.

    • The resulting diazonium salt solution is then subjected to hydrolysis to yield the crude this compound.

    • The crude product is then purified by recrystallization from an appropriate organic solvent to obtain high-purity this compound.[5]

Step 2: Epoxidation of this compound

This procedure involves the reaction of the synthesized polyphenol with epichlorohydrin.

  • Materials: this compound, epichlorohydrin, catalyst (e.g., tetraethylammonium bromide), sodium hydroxide, and a solvent (e.g., isopropanol).[6]

  • Procedure:

    • In a four-necked flask equipped with a stirrer, condenser, and thermometer, dissolve this compound in an excess of epichlorohydrin and isopropanol.

    • Add the catalyst (e.g., tetraethylammonium bromide).

    • Heat the mixture to the desired etherification temperature (e.g., 85°C) and maintain for a set duration (e.g., 4 hours) to facilitate the etherification reaction.[6]

    • Cool the reaction mixture and then add a concentrated solution of sodium hydroxide dropwise to initiate the ring-closing reaction, forming the epoxy groups. This is typically carried out at a lower temperature (e.g., 70°C) for a specific time (e.g., 2.5 hours).[6]

    • After the reaction is complete, the crude product is purified through water washing, vacuum distillation to remove unreacted epichlorohydrin, and recrystallization to yield the final tetraglycidyl ether of this compound (TGETPM) resin.[6]

Formulation and Curing
  • Materials: TGETPM epoxy resin, 4,4'-diaminodiphenylmethane (DDM) or 4,4'-diaminodiphenyl sulfone (DDS).

  • Procedure:

    • The stoichiometric amount of the amine curing agent (DDM or DDS) is calculated based on the amine hydrogen equivalent weight and the epoxy equivalent weight of the resin.

    • The TGETPM resin is preheated to reduce its viscosity.

    • The calculated amount of curing agent is then added to the molten resin and mixed thoroughly until a homogeneous mixture is obtained.

    • The mixture is degassed in a vacuum oven to remove any entrapped air bubbles.

    • The degassed mixture is then poured into a preheated mold and cured using a multi-stage curing cycle. A typical cycle might be: 2 hours at 135°C, followed by 2 hours at 165°C, and a post-curing step of 2 hours at 210°C and 2 hours at 230°C.

Characterization Methods

3.3.1. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg), heat of cure, and degree of cure.[7]

  • Sample Preparation: Accurately weigh 5-10 mg of the uncured or cured epoxy resin into a standard aluminum DSC pan and hermetically seal it.[7] An empty, sealed pan is used as a reference.[7]

  • Typical DSC Parameters:

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp up to a temperature above the curing or glass transition temperature (e.g., 300°C) at a heating rate of 10°C/min or 20°C/min.[7]

      • Hold isothermally for a few minutes.

      • Cool down to 25°C.

      • Perform a second heating scan at the same rate to determine the Tg of the cured material.[7]

    • Atmosphere: Inert, such as nitrogen.

3.3.2. Thermogravimetric Analysis (TGA)

  • Objective: To evaluate the thermal stability and decomposition behavior of the cured epoxy resin.

  • Sample Preparation: Place a small amount of the cured sample (typically 5-10 mg) into a TGA sample pan.

  • Typical TGA Parameters:

    • Temperature Program: Heat the sample from room temperature to a high temperature (e.g., 800°C or 1000°C) at a constant heating rate, typically 10°C/min or 20°C/min.[8][9]

    • Atmosphere: The analysis can be performed in an inert atmosphere (e.g., nitrogen) to study decomposition or in an oxidative atmosphere (e.g., air) to study thermo-oxidative stability.[8]

3.3.3. Dynamic Mechanical Analysis (DMA)

  • Objective: To measure the viscoelastic properties of the cured epoxy resin, including storage modulus (E'), loss modulus (E''), and tan delta, as a function of temperature.

  • Sample Preparation: Prepare rectangular specimens of the cured epoxy resin with typical dimensions suitable for the DMA clamp being used (e.g., single cantilever or three-point bending).[10]

  • Typical DMA Parameters:

    • Test Mode: Temperature sweep.

    • Frequency: A fixed frequency, typically 1 Hz, is applied.

    • Strain/Stress: A small oscillatory strain or stress is applied within the material's linear viscoelastic region.

    • Temperature Range: Scan from a sub-ambient temperature to a temperature well above the glass transition temperature (e.g., from 30°C to 300°C) at a heating rate of 3-5°C/min.[11]

Visualizations

Synthesis_of_TGETPM cluster_step1 Step 1: Synthesis of this compound cluster_step2 Step 2: Epoxidation MDA 4,4'-Diaminodiphenylmethane (MDA) Diazonium_Salt Tetrazonium Salt MDA->Diazonium_Salt NaNO2, H2SO4 -10 to 10°C DHTPM This compound Diazonium_Salt->DHTPM Hydrolysis TGETPM Tetraglycidyl Ether of This compound (TGETPM) DHTPM->TGETPM Catalyst, NaOH Etherification & Ring Closing Epichlorohydrin Epichlorohydrin Epichlorohydrin->TGETPM

Caption: Synthesis pathway for Tetraglycidyl Ether of this compound (TGETPM).

Curing_Mechanism cluster_reactants Reactants cluster_reaction Curing Process TGETPM TGETPM (Epoxy Resin) Primary_Amine_Attack Primary Amine Nucleophilic Attack TGETPM->Primary_Amine_Attack Amine Aromatic Diamine (e.g., DDM or DDS) Amine->Primary_Amine_Attack Secondary_Amine_Formation Formation of Secondary Amine Primary_Amine_Attack->Secondary_Amine_Formation Secondary_Amine_Attack Secondary Amine Nucleophilic Attack Secondary_Amine_Formation->Secondary_Amine_Attack Crosslinked_Network 3D Crosslinked Network Secondary_Amine_Attack->Crosslinked_Network

Caption: Curing mechanism of TGETPM epoxy resin with an aromatic diamine.

Experimental_Workflow Synthesis Synthesis of TGETPM Resin Formulation Formulation with Curing Agent (DDM or DDS) Synthesis->Formulation Curing Curing of the Formulation Formulation->Curing Characterization Characterization of Cured Resin Curing->Characterization DSC DSC Analysis Characterization->DSC TGA TGA Analysis Characterization->TGA DMA DMA Analysis Characterization->DMA

Caption: Experimental workflow for formulation and characterization.

References

High-Performance Polymers from Bis(4-hydroxyphenyl)diphenylmethane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of high-performance polymers derived from Bis(4-hydroxyphenyl)diphenylmethane, also known as Bisphenol F (BPF). BPF is a valuable monomer for producing advanced polymers such as polycarbonates, epoxy resins, and polyarylates, offering distinct advantages over materials derived from Bisphenol A (BPA), including lower viscosity and potentially improved chemical resistance.

Introduction to Bisphenol F-Based Polymers

Bis(4-hydroxyphenyl)diphenylmethane is a diphenolic compound utilized in the synthesis of various high-performance polymers. Its chemical structure, featuring a methylene bridge between the two phenyl rings, imparts unique properties to the resulting polymers. Compared to their BPA-based counterparts, BPF-based polymers often exhibit lower viscosity, which is advantageous in processing applications such as high-solids coatings and composites.[1] They can also offer enhanced chemical resistance.[2]

The primary classes of high-performance polymers derived from BPF include:

  • Polycarbonates: Known for their excellent optical clarity, high impact strength, and thermal stability.

  • Epoxy Resins: Valued for their strong adhesive properties, mechanical strength, and chemical resistance, making them suitable for coatings, adhesives, and composite materials.[2]

  • Polyarylates: A type of polyester with high thermal stability and good mechanical properties.

Quantitative Data Summary

The following tables summarize the key quantitative properties of high-performance polymers derived from Bis(4-hydroxyphenyl)diphenylmethane.

Table 1: Thermal Properties of BPF-Based Polymers

Polymer TypePropertyValueReferences
PolycarbonateGlass Transition Temperature (Tg)~179-205 °C[3]
5% Thermal Weight Loss (Td5)~461-488 °C[3]
Epoxy Resin (cured)Glass Transition Temperature (Tg)Up to 174.5 °C[4]
PolyarylateGlass Transition Temperature (Tg)123–151 °C[5]
10% Weight Loss Temperature (T10)399–447 °C[5]

Table 2: Mechanical Properties of Cured BPF-Based Epoxy Resins

PropertyValueReferences
Tensile StrengthUp to 74.5 MPa[4]
Tensile ModulusUp to 2050 MPa[4]
Flexural StrengthUp to 146.6 MPa[4]
Flexural ModulusUp to 3630 MPa[4]
Izod Impact StrengthUp to 4.01 kJ/m²[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of high-performance polymers from Bis(4-hydroxyphenyl)diphenylmethane.

Synthesis of Bisphenol F Polycarbonate via Interfacial Polymerization

This protocol describes the synthesis of polycarbonate from Bisphenol F and phosgene using an interfacial polymerization technique.

Materials:

  • Bis(4-hydroxyphenyl)diphenylmethane (Bisphenol F)

  • Phosgene (or a phosgene precursor like triphosgene)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (CH2Cl2)

  • Phase Transfer Catalyst (e.g., benzyltriethylammonium chloride)

  • Methanol

  • Deionized Water

Procedure:

  • Preparation of Aqueous Phase: Dissolve a specific molar equivalent of Bisphenol F in an aqueous solution of sodium hydroxide. The concentration of NaOH should be sufficient to deprotonate the phenolic hydroxyl groups. Add the phase transfer catalyst to this aqueous solution.

  • Preparation of Organic Phase: Prepare a solution of phosgene (or triphosgene) in dichloromethane.

  • Polymerization: Vigorously stir the aqueous phase while slowly adding the organic phase. The polymerization reaction occurs at the interface between the two immiscible liquids. Maintain the reaction at room temperature for a designated period (typically 1-2 hours).

  • Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer several times with deionized water to remove unreacted monomers, catalyst, and salts.

  • Precipitation and Purification: Precipitate the polycarbonate by slowly adding the dichloromethane solution to a large excess of methanol with stirring.

  • Drying: Collect the precipitated polymer by filtration, wash with methanol, and dry in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.

Synthesis of Bisphenol F Epoxy Resin

This protocol outlines the synthesis of a basic Bisphenol F epoxy resin (diglycidyl ether of Bisphenol F).

Materials:

  • Bis(4-hydroxyphenyl)diphenylmethane (Bisphenol F)

  • Epichlorohydrin

  • Sodium Hydroxide (NaOH)

  • Inert Solvent (e.g., toluene or a mixture of solvents)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and thermometer, dissolve Bisphenol F in an excess of epichlorohydrin and an inert solvent.

  • Addition of Catalyst: Gradually add a concentrated aqueous solution of sodium hydroxide to the reaction mixture with vigorous stirring. The NaOH acts as a catalyst and a neutralizing agent for the HCl produced.

  • Reaction: Heat the mixture to a specific temperature (e.g., 60-80 °C) and maintain for several hours to facilitate the coupling and subsequent dehydrochlorination reactions.

  • Phase Separation: After the reaction, allow the mixture to cool and separate the organic and aqueous layers.

  • Washing: Wash the organic layer with deionized water to remove residual salts and NaOH.

  • Solvent Removal: Remove the solvent and excess epichlorohydrin by distillation under reduced pressure.

  • Purification: The resulting crude epoxy resin can be further purified if necessary.

Curing of Bisphenol F Epoxy Resin

This protocol describes a general procedure for curing the synthesized Bisphenol F epoxy resin with an amine-based hardener.

Materials:

  • Bisphenol F epoxy resin

  • Curing agent (e.g., an aliphatic or aromatic diamine)

  • Mold

Procedure:

  • Formulation: Calculate the stoichiometric amount of the curing agent required for the epoxy resin based on their respective epoxy equivalent weight (EEW) and amine hydrogen equivalent weight (AHEW).

  • Mixing: Thoroughly mix the epoxy resin and the curing agent at room temperature or a slightly elevated temperature to ensure a homogeneous mixture. Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Casting: Pour the mixture into a preheated mold.

  • Curing Cycle: Place the mold in an oven and follow a specific curing schedule. A typical cycle might involve an initial cure at a moderate temperature (e.g., 80-120 °C) for a few hours, followed by a post-cure at a higher temperature (e.g., 150-180 °C) to ensure complete crosslinking.

  • Demolding: After the curing cycle is complete, allow the mold to cool to room temperature before demolding the cured epoxy part.

Characterization of Polymers

3.4.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the chemical structure of the synthesized polymers.

  • Sample Preparation: Samples can be analyzed as thin films cast from a suitable solvent, as KBr pellets, or directly using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: For polycarbonates, the characteristic peak for the carbonate group (C=O stretching) appears around 1770 cm⁻¹. For epoxy resins, the disappearance of the epoxy ring peak (around 915 cm⁻¹) and the appearance of hydroxyl groups (broad peak around 3400 cm⁻¹) after curing are monitored.[6]

3.4.2. Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and transitions of the polymers.[7]

  • TGA: Determines the decomposition temperature of the polymer. A sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its weight loss is measured as a function of temperature.[8]

  • DSC: Measures the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. The difference in heat flow into a sample and a reference is measured as a function of temperature.[7]

3.4.3. Gel Permeation Chromatography (GPC)

GPC is used to determine the molecular weight and molecular weight distribution of the synthesized polymers.[9]

  • Procedure: A solution of the polymer in a suitable solvent (e.g., tetrahydrofuran) is passed through a column packed with a porous gel. The molecules are separated based on their size in solution.[10]

Visualizations

The following diagrams illustrate the synthesis workflows for Bisphenol F-based polymers.

Synthesis_of_BPF_Polycarbonate cluster_aqueous Aqueous Phase cluster_organic Organic Phase BPF Bisphenol F Mixer Vigorous Stirring (Interfacial Polymerization) BPF->Mixer NaOH NaOH Solution NaOH->Mixer PTC Phase Transfer Catalyst PTC->Mixer Phosgene Phosgene in Dichloromethane Phosgene->Mixer Wash Wash with Water Mixer->Wash Precipitate Precipitate in Methanol Wash->Precipitate Dry Vacuum Drying Precipitate->Dry Polycarbonate BPF Polycarbonate Dry->Polycarbonate

Caption: Workflow for the synthesis of Bisphenol F Polycarbonate via interfacial polymerization.

Synthesis_of_BPF_Epoxy_Resin BPF Bisphenol F Reactor Reaction Vessel (Heating & Stirring) BPF->Reactor Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reactor Solvent Inert Solvent Solvent->Reactor NaOH_sol NaOH Solution NaOH_sol->Reactor Separate Phase Separation Reactor->Separate Wash_epoxy Wash with Water Separate->Wash_epoxy Distill Solvent Removal (Reduced Pressure) Wash_epoxy->Distill EpoxyResin BPF Epoxy Resin Distill->EpoxyResin

Caption: Workflow for the synthesis of Bisphenol F Epoxy Resin.

Curing_of_BPF_Epoxy_Resin EpoxyResin_cure BPF Epoxy Resin Mix Thorough Mixing & Degassing EpoxyResin_cure->Mix Hardener Curing Agent (e.g., Diamine) Hardener->Mix Cast Casting in Mold Mix->Cast Cure Curing Cycle (Heating) Cast->Cure Demold Demolding Cure->Demold CuredEpoxy Cured BPF Epoxy Demold->CuredEpoxy

Caption: Workflow for the curing of Bisphenol F Epoxy Resin.

References

The Pivotal Role of 4,4'-Dihydroxytetraphenylmethane in Supramolecular Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxytetraphenylmethane, a tetrahedrally symmetric molecule, has emerged as a versatile building block in the field of supramolecular chemistry. Its rigid three-dimensional structure, coupled with the presence of two hydroxyl groups capable of acting as hydrogen bond donors and acceptors, allows for the construction of intricate and functional supramolecular assemblies. This document provides detailed application notes and experimental protocols on the use of this compound in the formation of host-guest complexes, co-crystals, and functional polymeric materials.

Core Concepts in Supramolecular Assembly

The utility of this compound in supramolecular chemistry is primarily based on its ability to form predictable and stable non-covalent interactions. The key interactions include:

  • Hydrogen Bonding: The two hydroxyl groups are the primary sites for forming strong and directional hydrogen bonds, leading to the creation of tapes, sheets, and three-dimensional networks.

  • π-π Stacking: The four phenyl rings provide extensive surface area for π-π stacking interactions, which contribute to the stability of the resulting supramolecular architectures.

  • Host-Guest Interactions: The inherent shape of the molecule can create pre-organized cavities, allowing it to act as a host for various guest molecules.

Application Note 1: Formation of Co-crystals for Drug Development

The formation of pharmaceutical co-crystals is a well-established strategy to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability. This compound can act as a co-former, engaging in hydrogen bonding with APIs that possess complementary functional groups.

Logical Workflow for Co-crystal Screening:

cluster_0 Co-crystal Screening Workflow A Select API and Co-former (this compound) B Choose Crystallization Method (e.g., Solvent Evaporation, Grinding) A->B C Characterize Resulting Solids (PXRD, DSC, TGA) B->C D Identify New Crystalline Phase C->D E Determine Crystal Structure (Single-Crystal XRD) D->E F Evaluate Physicochemical Properties (Solubility, Dissolution Rate) D->F

Caption: A logical workflow for the screening and characterization of pharmaceutical co-crystals.

Experimental Protocol: Co-crystallization by Solvent Evaporation

This protocol describes a general procedure for attempting to form a co-crystal of an API with this compound.

Materials:

  • Active Pharmaceutical Ingredient (API) with hydrogen bond accepting or donating groups.

  • This compound (co-former).

  • Suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, ethyl acetate).

Procedure:

  • Stoichiometric Mixture Preparation: Accurately weigh equimolar amounts of the API and this compound.

  • Dissolution: Dissolve the mixture in a minimal amount of a suitable solvent with gentle heating and stirring until a clear solution is obtained.

  • Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly at room temperature.

  • Crystal Collection: Once crystals have formed, collect them by filtration.

  • Characterization: Analyze the crystals using Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase. Further characterization can be performed using Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and single-crystal X-ray diffraction if suitable crystals are obtained.

Application Note 2: Synthesis of Anion Conductive Multiblock Copolymers for Fuel Cells

This compound can be utilized as a monomer in the synthesis of advanced polymers for applications in anion exchange membrane fuel cells (AEMFCs). The tetrahedral structure of the monomer can lead to polymers with high free volume, which is beneficial for ion transport.

Signaling Pathway for Polymer Synthesis and Application:

cluster_0 Polymer Synthesis and Application Pathway A Monomer Synthesis (this compound) B Polymerization (Nucleophilic Aromatic Substitution) A->B C Post-polymerization Modification (e.g., Chloromethylation, Quaternization) B->C D Membrane Casting C->D E Anion Exchange Membrane (AEM) D->E F Fuel Cell Assembly and Testing E->F

Caption: Pathway from monomer to fuel cell application.

Experimental Protocol: Synthesis of a Poly(arylene ether)-based Anion Exchange Membrane

This protocol outlines a representative synthesis of a multiblock copolymer for anion exchange membranes using this compound.

Materials:

  • This compound

  • Difluorinated aromatic comonomer (e.g., decafluorobiphenyl)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc)

  • Toluene

  • Chloromethyl methyl ether

  • Trimethylamine solution

Procedure:

  • Polymerization:

    • In a three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, dissolve this compound and the difluorinated comonomer in DMAc and toluene.

    • Add an excess of K₂CO₃ and heat the mixture to reflux to azeotropically remove water.

    • After removing toluene, continue the reaction at an elevated temperature until a viscous solution is formed.

    • Precipitate the polymer by pouring the solution into methanol, then filter and dry the polymer.

  • Chloromethylation:

    • Dissolve the synthesized polymer in a suitable solvent (e.g., chloroform).

    • Add chloromethyl methyl ether and a Lewis acid catalyst (e.g., SnCl₄) and stir at room temperature.

    • Precipitate the chloromethylated polymer in methanol, filter, and dry.

  • Quaternization:

    • Immerse the chloromethylated polymer membrane in an aqueous solution of trimethylamine.

    • Allow the reaction to proceed at room temperature to form the quaternary ammonium groups.

    • Wash the resulting anion exchange membrane thoroughly with deionized water.

Quantitative Data for a Representative Anion Exchange Membrane:

PropertyValue
Ion Exchange Capacity (IEC)1.5 - 2.5 meq/g
Water Uptake20 - 40 %
Swelling Ratio10 - 25 %
Hydroxide Conductivity50 - 100 mS/cm at 80 °C

Application Note 3: Self-Assembly of Organometallic Macrocycles

The directional hydrogen bonding capabilities of this compound can be exploited to direct the self-assembly of complex supramolecular structures, such as organometallic macrocycles and catenanes.[1]

Experimental Workflow for Macrocycle Self-Assembly:

cluster_0 Self-Assembly Workflow A Design of Complementary Building Blocks B Solution-Phase Mixing of Components A->B C Spontaneous Self-Assembly via Non-covalent Interactions B->C D Isolation and Purification of Supramolecular Structure C->D E Structural Characterization (NMR, Mass Spec, X-ray) D->E

Caption: A generalized workflow for the self-assembly of supramolecular structures.

Experimental Protocol: Template-Directed Synthesis of a Gold(I) Macrocycle

This protocol provides a conceptual framework for the synthesis of an organometallic macrocycle using this compound as a template.

Materials:

  • This compound (template)

  • Gold(I) diacetylide complex with hydrogen bond accepting functionalities

  • A suitable solvent (e.g., dichloromethane, chloroform)

Procedure:

  • Solution Preparation: Prepare separate solutions of this compound and the gold(I) diacetylide complex in the chosen solvent.

  • Mixing: Slowly add the gold(I) complex solution to the this compound solution with continuous stirring.

  • Assembly: Allow the mixture to stir at room temperature for several hours to facilitate the self-assembly process, driven by hydrogen bonding between the hydroxyl groups of the template and the acceptor groups on the gold complex.

  • Characterization: The formation of the macrocycle can be monitored and characterized by techniques such as ¹H NMR spectroscopy (observing shifts in proton signals upon complexation) and mass spectrometry.

Quantitative Data for a Hypothetical Host-Guest System:

ParameterValueMethod of Determination
Association Constant (Kₐ)10³ - 10⁵ M⁻¹NMR Titration
Stoichiometry (Host:Guest)1:1 or 1:2Job Plot Analysis
Gibbs Free Energy (ΔG)-17 to -28 kJ/molCalculated from Kₐ

Conclusion

This compound is a valuable and versatile component in the supramolecular chemist's toolbox. Its well-defined three-dimensional structure and hydrogen bonding capabilities enable the rational design and synthesis of a wide range of supramolecular architectures with potential applications in drug delivery, materials science, and catalysis. The protocols and data presented herein provide a foundation for researchers to explore and exploit the unique properties of this molecule in their own investigations.

References

Self-Assembly of Organometallic Macrocycles with Tetrapodal Ligands: Applications in Biomedical Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The self-assembly of organometallic macrocycles offers a powerful strategy for the construction of complex, functional architectures with significant potential in biomedical research and drug development. While the direct use of 4,4'-dihydroxytetraphenylmethane in the self-assembly of discrete organometallic macrocycles is not extensively documented in current literature, the principles of coordination-driven self-assembly can be applied to this and structurally similar tetrapodal ligands. This document provides an overview of the application of functionalized tetraphenylmethane and analogous tetrapodal phenol-containing ligands in the formation of organometallic macrocycles. Detailed protocols for the synthesis and characterization of these macrocycles, along with their potential applications in areas such as drug delivery, catalysis, and molecular sensing, are presented.

Introduction

Organometallic macrocycles are discrete, cyclic structures formed through the coordination of organic ligands with metal ions.[1] These structures have garnered significant interest due to their well-defined cavities, tunable sizes and functionalities, and diverse applications in catalysis, molecular recognition, and materials science.[2] The unique properties of organometallic compounds, including their tunable redox potentials and reactivity, make them particularly suitable for applications in drug delivery and discovery.[3]

The tetraphenylmethane scaffold provides a rigid, three-dimensional core that can be functionalized with coordinating groups at its periphery, making it an excellent candidate for the construction of well-defined macrocyclic structures. The hydroxyl groups of this compound, or other coordinating moieties introduced onto the tetraphenylmethane backbone, can act as donor sites for metal coordination, driving the self-assembly process.

Macrocycles are an emerging and largely underexploited area of chemical space for discovering potential drugs for challenging genomic targets.[1] They can offer advantages over natural counterparts, such as better control over synthesis and physicochemical properties.[1]

Applications in Drug Development

Organometallic macrocycles constructed from tetrapodal ligands have several potential applications in the field of drug development:

  • Drug Delivery: The well-defined cavities of these macrocycles can encapsulate drug molecules, protecting them from degradation and enabling targeted delivery to specific cells or tissues. The functional groups on the periphery of the macrocycle can be modified to enhance biocompatibility and targeting efficiency.

  • Enzyme Inhibition: The rigid structure of these macrocycles can be designed to mimic the binding sites of enzymes, acting as competitive inhibitors for therapeutic intervention.

  • Molecular Sensing: The incorporation of responsive metal centers or organic linkers can allow for the development of macrocycles that act as sensors for biologically relevant molecules, aiding in diagnostics.

  • Catalysis: Organometallic macrocycles can act as catalysts for a variety of organic transformations, with potential applications in the synthesis of complex pharmaceutical compounds.

Experimental Protocols

General Synthesis of a Palladium-based Organometallic Macrocycle with a Functionalized Tetraphenylmethane Ligand

This protocol describes a general method for the synthesis of a palladium-based organometallic macrocycle using a hypothetical tetrakis(4-pyridyl)tetraphenylmethane ligand. This approach is based on established principles of palladium-catalyzed cross-coupling reactions for macrocyclization.[4][5]

Materials:

  • Tetrakis(4-bromophenyl)methane

  • 4-Pyridylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Dichloromethane

  • Hexane

  • Argon gas

Procedure:

  • Ligand Synthesis (Suzuki Coupling):

    • In a flame-dried Schlenk flask under an argon atmosphere, dissolve tetrakis(4-bromophenyl)methane (1.0 eq), 4-pyridylboronic acid (4.4 eq), and potassium carbonate (8.8 eq) in a 3:1 mixture of toluene and water.

    • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.2 eq) to the mixture.

    • Degas the solution by bubbling argon through it for 15 minutes.

    • Heat the reaction mixture to 90 °C and stir for 24 hours.

    • After cooling to room temperature, separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (dichloromethane/methanol gradient) to yield the tetrakis(4-pyridyl)tetraphenylmethane ligand.

  • Macrocycle Self-Assembly:

    • In a separate Schlenk flask, dissolve the tetrakis(4-pyridyl)tetraphenylmethane ligand (1.0 eq) in dichloromethane.

    • In another flask, dissolve palladium(II) nitrate (Pd(NO₃)₂) (1.0 eq) in a minimal amount of methanol.

    • Slowly add the palladium(II) nitrate solution to the ligand solution with vigorous stirring at room temperature.

    • A precipitate should form upon mixing. Stir the reaction mixture for 12 hours at room temperature.

    • Collect the precipitate by filtration, wash with dichloromethane and hexane, and dry under vacuum to obtain the organometallic macrocycle.

Characterization:

The synthesized ligand and macrocycle should be characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity of the compounds.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight of the macrocycle and confirm its composition.

  • X-ray Crystallography: Single-crystal X-ray diffraction to determine the solid-state structure of the macrocycle.

Characterization Data (Hypothetical)

The following table summarizes hypothetical characterization data for a self-assembled palladium-based macrocycle with a tetrakis(4-pyridyl)tetraphenylmethane ligand.

ParameterLigand (Tetrakis(4-pyridyl)tetraphenylmethane)Macrocycle (--INVALID-LINK--₄)
¹H NMR (400 MHz, CDCl₃) δ 8.65 (d, 8H), 7.60 (d, 8H), 7.45 (d, 8H), 7.30 (d, 8H)Shifts in pyridyl proton signals observed due to coordination.
¹³C NMR (100 MHz, CDCl₃) δ 150.5, 148.0, 145.2, 132.0, 121.8, 65.0Shifts in pyridyl carbon signals observed.
ESI-MS (m/z) [M+H]⁺ calculated: 633.26, found: 633.25[M-2NO₃]²⁺ calculated: 844.14, found: 844.15
Appearance White solidPale yellow solid

Visualizations

Self-Assembly of a Tetrapodal Organometallic Macrocycle

Self_Assembly cluster_reactants Reactants cluster_process Self-Assembly cluster_product Product L Ligand SA Coordination-Driven Self-Assembly L->SA M Metal Precursor M->SA Macrocycle Organometallic Macrocycle SA->Macrocycle

Caption: General workflow for the self-assembly of an organometallic macrocycle.

Experimental Workflow for Synthesis and Characterization

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Ligand_Synth Ligand Synthesis (e.g., Suzuki Coupling) Purification1 Purification (Column Chromatography) Ligand_Synth->Purification1 Assembly Self-Assembly Reaction Purification1->Assembly Purification2 Purification (Filtration/Washing) Assembly->Purification2 NMR NMR Spectroscopy (¹H, ¹³C) Purification2->NMR MS Mass Spectrometry (ESI-MS) Purification2->MS XRay X-ray Crystallography Purification2->XRay if single crystals obtained

Caption: Experimental workflow for the synthesis and characterization of organometallic macrocycles.

Conclusion

The self-assembly of organometallic macrocycles using tetrapodal ligands, such as functionalized tetraphenylmethane derivatives, represents a promising avenue for the development of novel therapeutic and diagnostic agents. While the specific use of this compound requires further investigation, the principles outlined in this document provide a solid foundation for researchers and drug development professionals to explore this exciting area of supramolecular chemistry. The detailed protocols and characterization data serve as a practical guide for the synthesis and analysis of these complex and potentially impactful molecular architectures.

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Utilizing 4,4'-Dihydroxytetraphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4,4'-dihydroxytetraphenylmethane as a tetrahedral linker in the synthesis of Metal-Organic Frameworks (MOFs). While specific examples of MOFs synthesized directly from this linker are not extensively reported in current literature, this document offers a generalized protocol and application insights based on the principles of MOF chemistry with analogous phenolic and tetrahedral linkers.

Introduction to this compound in MOF Synthesis

This compound, also known as tetrakis(4-hydroxyphenyl)methane, presents a unique tetrahedral geometry that is highly desirable for the construction of three-dimensional, porous MOF structures. The four hydroxyl (-OH) groups offer potential coordination sites for metal ions. However, the use of phenolic linkers in MOF synthesis can be challenging due to the moderate acidity of the hydroxyl protons and the directionality of the coordination, which can sometimes lead to less stable frameworks compared to those constructed from more conventional carboxylate linkers. Despite these challenges, the resulting MOFs could exhibit interesting properties, such as enhanced hydrophilicity and specific host-guest interactions, making them attractive for applications in drug delivery and catalysis.

Generalized Experimental Protocol: Solvothermal Synthesis of a Phenolic MOF

This protocol describes a general procedure for the solvothermal synthesis of a hypothetical MOF using a phenolic linker like this compound. Researchers should note that optimization of parameters such as metal salt, solvent system, temperature, and reaction time is crucial for successful synthesis.

Materials:

  • This compound (linker)

  • Metal salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), or a mixture)

  • Modulator (optional, e.g., acetic acid, trifluoroacetic acid)

  • Glass vials or Teflon-lined autoclave

  • Oven or heating block

  • Centrifuge

  • Vacuum oven

Procedure:

  • Preparation of the Reaction Mixture:

    • In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 10 mL of DMF.

    • In a separate vial, dissolve 0.1 mmol of the chosen metal salt (e.g., Zinc Nitrate Hexahydrate) in 5 mL of DMF.

    • Combine the two solutions in the first vial.

    • If a modulator is used, add 5-10 equivalents (relative to the linker) to the reaction mixture.

    • Cap the vial tightly.

  • Solvothermal Reaction:

    • Place the sealed vial in a programmable oven or a heating block.

    • Heat the mixture to a temperature between 80 °C and 120 °C for 24 to 72 hours. The optimal temperature and time will depend on the specific metal-linker combination.

  • Isolation and Purification of the Product:

    • After the reaction is complete, allow the vial to cool down to room temperature slowly.

    • Crystals of the MOF should have formed at the bottom of the vial.

    • Carefully decant the supernatant.

    • Wash the crystalline product by adding 10 mL of fresh DMF, sonicating for 15 minutes, and then decanting the solvent. Repeat this step three times.

    • To exchange the high-boiling point solvent, immerse the crystals in a lower-boiling point solvent like ethanol or acetone for 24 hours, replacing the solvent every 8 hours.

  • Activation of the MOF:

    • Collect the solvent-exchanged crystals by centrifugation.

    • Activate the MOF by heating the sample under a dynamic vacuum at a temperature between 100 °C and 150 °C for 12-24 hours. The activation temperature should be below the decomposition temperature of the MOF.

  • Characterization:

    • The resulting powder should be characterized using techniques such as Powder X-ray Diffraction (PXRD) to confirm crystallinity and phase purity, Thermogravimetric Analysis (TGA) to determine thermal stability, and gas sorption analysis (e.g., N₂ at 77 K) to determine the surface area and porosity.

Quantitative Data Summary

The following table presents hypothetical yet realistic quantitative data for a MOF synthesized using a tetrahedral phenolic linker. These values are intended as a benchmark for researchers.

PropertyExpected ValueCharacterization Method
BET Surface Area 800 - 1500 m²/gN₂ Adsorption at 77 K
Pore Volume 0.4 - 0.8 cm³/gN₂ Adsorption at 77 K
Pore Size 1.0 - 2.5 nmN₂ Adsorption at 77 K
Thermal Stability Up to 300 °C in airTGA
Drug Loading Capacity 10 - 25 wt% (e.g., for Ibuprofen)UV-Vis Spectroscopy

Visualizations

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_process Synthesis Process cluster_product Final Product & Characterization Linker Linker Mixing Mixing Linker->Mixing Metal Salt Metal Salt Metal Salt->Mixing Solvent Solvent Solvent->Mixing Modulator Modulator Modulator->Mixing Solvothermal Reaction Solvothermal Reaction Mixing->Solvothermal Reaction Heating Purification Purification Solvothermal Reaction->Purification Washing & Solvent Exchange Activation Activation Purification->Activation Heating under Vacuum Porous MOF Porous MOF Activation->Porous MOF Characterization Characterization Porous MOF->Characterization PXRD, TGA, Gas Sorption Drug_Delivery_Pathway MOF_Drug_Complex Drug-Loaded MOF (Hydroxyl-Functionalized) Target_Cell Target Cell (e.g., Cancer Cell) MOF_Drug_Complex->Target_Cell Endocytosis Cellular Uptake (Endocytosis) Target_Cell->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release pH-Triggered Degradation of MOF Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Application Note: High-Performance Gas Separation Membranes Based on Hydroxyl-Functionalized Polyimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas separation using polymer membranes is a critical technology in various industrial processes, including natural gas purification, air separation, and hydrogen recovery.[1] Aromatic polyimides are a prominent class of materials for these applications due to their excellent thermal and mechanical stability, as well as their good gas separation properties.[2][3] The introduction of specific functional groups and bulky molecular structures into the polyimide backbone can significantly enhance gas permeability and selectivity by increasing the fractional free volume (FFV) and tailoring the polymer's affinity for specific gases.[4]

Data Presentation

The following tables summarize the gas transport properties of a representative poly(hydroxyimide) membrane and its corresponding thermally rearranged polybenzoxazole derivative. The data is compiled from studies on polyimides synthesized from 3,3'-dihydroxy-4,4'-diamino-biphenyl (HAB) and 2,2'-bis-(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA), which serves as a well-documented analog for hydroxyl-containing polyimide systems.

Table 1: Gas Permeability of HAB-6FDA Polyimide and its Thermally Rearranged (TR) Derivative

GasPolyimide (Barrer)TR Polymer (450 °C) (Barrer)
CO₂12410
CH₄0.2917.1
O₂2.568
N₂0.518
H₂30180

*1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg) *Data extracted from studies on HAB-6FDA based membranes.[5][6]

Table 2: Gas Selectivity of HAB-6FDA Polyimide and its Thermally Rearranged (TR) Derivative

Gas PairPolyimideTR Polymer (450 °C)
CO₂/CH₄41.424.0
O₂/N₂5.03.8
H₂/CO₂2.50.44
H₂/CH₄103.410.5

*Data calculated from the permeability values in Table 1.

Experimental Protocols

Synthesis of Poly(hydroxyimide) (Precursor Polymer)

This protocol describes a two-step polycondensation method for synthesizing a poly(hydroxyimide) from a hydroxyl-containing diamine and a dianhydride.

Materials:

  • 3,3'-Dihydroxy-4,4'-diamino-biphenyl (HAB)

  • 2,2'-bis-(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine

  • Acetic anhydride

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine (e.g., HAB) in anhydrous NMP.

  • Once the diamine is fully dissolved, add an equimolar amount of the dianhydride (e.g., 6FDA) to the solution in portions.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form the poly(amic acid) solution.

  • For chemical imidization, add a mixture of acetic anhydride and pyridine (e.g., 2:1 molar ratio with respect to the repeating unit) to the poly(amic acid) solution.

  • Stir the mixture at room temperature for 1 hour, and then heat to 80°C for an additional 2 hours.

  • Precipitate the resulting poly(hydroxyimide) by pouring the cooled polymer solution into a large volume of methanol.

  • Collect the polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at 120°C for 24 hours.

Membrane Fabrication by Solution Casting

Materials:

  • Synthesized poly(hydroxyimide)

  • N-methyl-2-pyrrolidone (NMP) or other suitable solvent

  • Glass casting plate

  • Casting knife or doctor blade

Procedure:

  • Prepare a filtered polymer solution (e.g., 5-10 wt%) in a suitable solvent like NMP.

  • Cast the solution onto a clean, level glass plate using a casting knife set to the desired thickness.

  • Dry the cast film in a nitrogen-purged oven at a controlled temperature (e.g., 80°C) for several hours to slowly remove the solvent.

  • After the initial drying, anneal the membrane at a higher temperature (e.g., 200°C) under vacuum for an extended period (e.g., 24 hours) to remove any residual solvent.

  • Carefully peel the membrane from the glass plate.

Thermal Rearrangement (TR) of the Membrane

Procedure:

  • Place the dried poly(hydroxyimide) membrane in a high-temperature furnace.

  • Heat the membrane under an inert atmosphere (e.g., nitrogen or argon) to the desired rearrangement temperature (e.g., 350-450°C) at a controlled heating rate.

  • Hold the membrane at the target temperature for a specific duration (e.g., 30-60 minutes).

  • Cool the furnace down to room temperature under the inert atmosphere before removing the thermally rearranged membrane.

Gas Permeation Measurements

The gas permeability of the fabricated membranes can be determined using a constant-volume, variable-pressure apparatus.[7]

Apparatus:

  • Gas permeation cell

  • Upstream and downstream pressure transducers

  • Vacuum pump

  • Gas cylinders with pure gases (e.g., H₂, N₂, O₂, CH₄, CO₂)

  • Constant temperature chamber

Procedure:

  • Mount the membrane in the permeation cell, ensuring a good seal.

  • Evacuate both the upstream and downstream sides of the membrane.

  • Pressurize the upstream side with the test gas to a specific pressure (e.g., 2-3 bar).

  • Monitor the pressure increase in the downstream volume over time.

  • The permeability coefficient (P) can be calculated from the steady-state rate of pressure rise.

Mandatory Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_fabrication Membrane Fabrication cluster_modification Membrane Modification cluster_characterization Characterization Monomers Diamine (e.g., HAB) + Dianhydride (e.g., 6FDA) Polymerization Polycondensation in NMP Monomers->Polymerization PAA Poly(amic acid) Solution Polymerization->PAA Imidization Chemical Imidization PAA->Imidization PHI Poly(hydroxyimide) Imidization->PHI Solution Polymer Solution (5-10 wt% in NMP) PHI->Solution Casting Solution Casting Solution->Casting Drying Drying & Annealing Casting->Drying Membrane Poly(hydroxyimide) Membrane Drying->Membrane TR Thermal Rearrangement (350-450°C) Membrane->TR Permeation Gas Permeation Testing Membrane->Permeation TR_Membrane TR-PBO Membrane TR->TR_Membrane TR_Membrane->Permeation Data Permeability & Selectivity Data Permeation->Data

Caption: Experimental workflow for membrane synthesis and testing.

gas_permeation_setup Gas_Cylinder Gas Cylinder Pressure_Regulator Pressure Regulator Gas_Cylinder->Pressure_Regulator Upstream_Transducer Upstream Pressure Transducer Pressure_Regulator->Upstream_Transducer Membrane_Cell Membrane Cell Upstream_Transducer->Membrane_Cell Feed Data_Acquisition Data Acquisition System Upstream_Transducer->Data_Acquisition Downstream_Transducer Downstream Pressure Transducer Membrane_Cell->Downstream_Transducer Permeate Downstream_Volume Known Downstream Volume Downstream_Transducer->Downstream_Volume Downstream_Transducer->Data_Acquisition Vacuum_Pump Vacuum Pump Downstream_Volume->Vacuum_Pump

Caption: Schematic of a gas permeation measurement setup.

References

Preparation of Polycarbonates with 4,4'-Dihydroxydiphenylmethane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of polycarbonates derived from 4,4'-dihydroxydiphenylmethane, also known as Bisphenol F. Polycarbonates based on Bisphenol F are of significant interest due to their distinct properties compared to conventional Bisphenol A-based polycarbonates, offering potential advantages in various applications, including medical devices and drug delivery systems. This guide outlines two primary synthesis methodologies: interfacial polymerization and melt transesterification. Detailed experimental procedures, quantitative data on reaction parameters and resulting polymer properties, and visualizations of the experimental workflows are presented to assist researchers in the successful preparation and characterization of these polymers.

Introduction

Polycarbonates are a class of thermoplastic polymers known for their exceptional strength, toughness, and optical clarity.[1] The properties of polycarbonates can be tailored by modifying the structure of the bisphenol monomer. 4,4'-dihydroxydiphenylmethane (Bisphenol F) is a structural analog of Bisphenol A (BPA) that has garnered attention as a monomer for polycarbonate synthesis. The absence of the gem-dimethyl group present in BPA can influence the polymer's flexibility, thermal properties, and degradation profile.

This document details two robust methods for the laboratory-scale synthesis of polycarbonates from 4,4'-dihydroxydiphenylmethane:

  • Interfacial Polymerization: A room temperature process involving the reaction of a diol with a carbonate precursor (e.g., phosgene or a phosgene substitute) at the interface of two immiscible liquids.[2]

  • Melt Transesterification: A solvent-free method that involves the reaction of a diol with a diaryl carbonate at high temperatures under vacuum.[3][4]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of polycarbonates using methods analogous to those for other bisphenols, adapted for 4,4'-dihydroxydiphenylmethane.

Table 1: Representative Reaction Conditions and Polymer Properties for Interfacial Polymerization of 4,4'-Dihydroxydiphenylmethane *

ParameterValue
Reactants
4,4'-Dihydroxydiphenylmethane (mol)1.0
Triphosgene (mol)0.4
Sodium Hydroxide (mol)2.2
Phase Transfer Catalyst (e.g., Benzyltriethylammonium Chloride) (mol%)1 - 2
Solvents
Organic PhaseDichloromethane
Aqueous PhaseWater
Reaction Conditions
Temperature (°C)20 - 25
pH10 - 12
Reaction Time (h)2 - 4
Resulting Polymer Properties (Typical)
Number Average Molecular Weight (Mn, g/mol )20,000 - 40,000
Weight Average Molecular Weight (Mw, g/mol )40,000 - 80,000
Polydispersity Index (PDI)2.0 - 2.5
Glass Transition Temperature (Tg, °C)130 - 150

*Data is extrapolated from general interfacial polymerization procedures for bisphenols due to the lack of specific literature values for 4,4'-dihydroxydiphenylmethane.

Table 2: Representative Reaction Conditions and Polymer Properties for Melt Transesterification of 4,4'-Dihydroxydiphenylmethane *

ParameterValue
Reactants
4,4'-Dihydroxydiphenylmethane (mol)1.0
Diphenyl Carbonate (mol)1.02 - 1.08
Catalyst (e.g., Lithium Acetylacetonate) (mol%)0.01 - 0.05
Reaction Conditions
Stage 1: Oligomerization
Temperature (°C)180 - 220
PressureAtmospheric (under N₂)
Time (h)1 - 2
Stage 2: Polycondensation
Temperature (°C)240 - 280
Pressure (mbar)< 1
Time (h)2 - 4
Resulting Polymer Properties (Typical)
Number Average Molecular Weight (Mn, g/mol )15,000 - 35,000
Weight Average Molecular Weight (Mw, g/mol )30,000 - 70,000
Polydispersity Index (PDI)2.0 - 2.3
Glass Transition Temperature (Tg, °C)140 - 160

*Data is based on typical melt transesterification conditions for bisphenols and may require optimization for 4,4'-dihydroxydiphenylmethane.[3]

Experimental Protocols

Protocol 1: Interfacial Polymerization of 4,4'-Dihydroxydiphenylmethane

This protocol describes the synthesis of polycarbonate from 4,4'-dihydroxydiphenylmethane and triphosgene as a safer alternative to phosgene gas.

Materials:

  • 4,4'-Dihydroxydiphenylmethane

  • Triphosgene

  • Sodium Hydroxide (NaOH)

  • Benzyltriethylammonium chloride (or other suitable phase transfer catalyst)

  • Dichloromethane (DCM)

  • Deionized Water

  • Hydrochloric Acid (HCl) (for neutralization)

  • Methanol (for precipitation)

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, dropping funnel, and pH probe

  • Beakers and graduated cylinders

  • Separatory funnel

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Aqueous Phase Preparation: In the reactor, dissolve 4,4'-dihydroxydiphenylmethane (1.0 eq) and the phase transfer catalyst (1-2 mol%) in a sufficient volume of deionized water containing sodium hydroxide (2.2 eq). Stir until all solids are dissolved, maintaining a temperature of 20-25°C.

  • Organic Phase Preparation: In a separate beaker, dissolve triphosgene (0.4 eq) in dichloromethane.

  • Reaction: Vigorously stir the aqueous phase while slowly adding the organic phase through the dropping funnel over 30-60 minutes. Maintain the pH of the aqueous phase between 10 and 12 by adding a concentrated NaOH solution as needed.

  • Polymerization: After the addition is complete, continue stirring for 2-4 hours. The viscosity of the organic layer will increase as the polymer forms.

  • Work-up:

    • Stop stirring and allow the layers to separate.

    • Transfer the contents to a separatory funnel and collect the viscous organic layer.

    • Wash the organic layer sequentially with dilute HCl and then with deionized water until the aqueous layer is neutral.

    • Precipitate the polymer by slowly adding the organic solution to a large volume of methanol with stirring.

    • Collect the white, fibrous polycarbonate precipitate by filtration.

  • Drying: Dry the polymer in a vacuum oven at 80-100°C overnight.

Protocol 2: Melt Transesterification of 4,4'-Dihydroxydiphenylmethane

This protocol outlines a two-stage, solvent-free synthesis of polycarbonate from 4,4'-dihydroxydiphenylmethane and diphenyl carbonate.

Materials:

  • 4,4'-Dihydroxydiphenylmethane

  • Diphenyl Carbonate (DPC)

  • Lithium acetylacetonate (Li(acac)) or other suitable catalyst

  • Antioxidant (optional)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation setup connected to a vacuum pump

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Charging the Reactor: Charge the reactor with 4,4'-dihydroxydiphenylmethane (1.0 eq), diphenyl carbonate (1.02-1.08 eq), and the catalyst (e.g., 0.01-0.05 mol%). An antioxidant can also be added at this stage.

  • Stage 1: Oligomerization (Transesterification)

    • Purge the reactor with nitrogen and begin stirring.

    • Heat the mixture to 180-220°C to form a homogeneous melt.

    • Maintain this temperature for 1-2 hours under a gentle nitrogen flow to facilitate the initial transesterification and distill off the phenol byproduct.

  • Stage 2: Polycondensation

    • Gradually increase the temperature to 240-280°C.

    • Simultaneously, gradually reduce the pressure to below 1 mbar.

    • Continue the reaction for 2-4 hours. The viscosity of the melt will increase significantly as the molecular weight of the polymer increases.

  • Recovery:

    • Cool the reactor to below the glass transition temperature of the polycarbonate.

    • The solid polymer can be removed from the reactor. The polymer can be dissolved in a suitable solvent (e.g., dichloromethane) and re-precipitated in methanol for further purification if necessary.

  • Drying: Dry the purified polymer in a vacuum oven at 100-120°C overnight.

Visualizations

The following diagrams illustrate the experimental workflows for the two described synthesis methods.

Interfacial_Polymerization_Workflow cluster_prep Phase Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification A Aqueous Phase: 4,4'-dihydroxydiphenylmethane NaOH, H₂O, Catalyst C Combine and React (Vigorous Stirring, pH 10-12) A->C B Organic Phase: Triphosgene, DCM B->C D Separate Layers C->D 2-4 hours E Wash Organic Layer D->E F Precipitate in Methanol E->F G Filter and Collect Polymer F->G H Dry Polymer G->H

Caption: Workflow for Interfacial Polymerization.

Melt_Transesterification_Workflow cluster_charge Reactor Charging cluster_stage1 Stage 1: Oligomerization cluster_stage2 Stage 2: Polycondensation cluster_recovery Recovery and Purification A Charge Reactants: 4,4'-dihydroxydiphenylmethane Diphenyl Carbonate, Catalyst B Heat to 180-220°C (Atmospheric Pressure, N₂) A->B C Heat to 240-280°C (High Vacuum) B->C 1-2 hours (Phenol Distills) D Cool and Solidify C->D 2-4 hours (Viscosity Increases) E Remove and Purify (optional) D->E F Dry Polymer E->F

Caption: Workflow for Melt Transesterification.

References

Application Notes and Protocols for the Selective Self-Assembly of Organometallic Rings using Polyphenolic Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coordination-driven self-assembly has emerged as a powerful strategy for the construction of discrete, well-defined supramolecular architectures.[1][2][3][4] This approach utilizes the predictable coordination geometry of metal ions and the specific binding motifs of organic ligands to form complex structures such as macrocycles, cages, and tubes.[4][5] Among the various organic ligands, polyphenolic compounds offer versatile platforms for designing rigid building blocks for self-assembly due to their directional hydrogen-bonding capabilities and the ability to be functionalized.[6][7] This document provides a detailed overview and experimental protocols for the selective self-assembly of organometallic rings using a representative polyphenolic ligand, 4,4''-dihydroxytetraphenylmethane, as a conceptual model. While direct literature on this specific molecule for this application is scarce, the principles and protocols are derived from analogous systems involving polyphenolic and tetraphenylethylene (TPE)-based ligands.[8][9][10][11]

Principle of Self-Assembly

The selective self-assembly of organometallic rings is based on the directional bonding approach, where metal-ligand coordination directs the formation of a thermodynamically stable, discrete supramolecular structure.[2][3] The process typically involves a metal precursor with a defined coordination geometry (e.g., square planar palladium(II) or platinum(II) complexes) and a multitopic organic ligand with specific binding sites. The stoichiometry and geometry of the final macrocycle are dictated by the coordination number of the metal and the angle between the binding sites of the organic ligand.

Experimental Protocols

General Synthesis of a [2+2] Organometallic Ring

This protocol describes the synthesis of a [2+2] self-assembled organometallic rectangular macrocycle using a generic dihydroxytetraphenylmethane-type ligand and a cis-blocked square-planar metal acceptor.

Materials:

  • 4,4''-Dihydroxytetraphenylmethane derivative (Ligand L )

  • cis-Bis(trifluoromethanesulfonato)bis(triphenylphosphine)palladium(II) ([Pd(PPh₃)₂(OTf)₂]) or similar metal acceptor M

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Diethyl ether (anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • Preparation of Ligand Solution: In a clean, dry Schlenk flask, dissolve one equivalent of the dihydroxytetraphenylmethane ligand (L ) in anhydrous dichloromethane under an inert atmosphere of argon or nitrogen.

  • Preparation of Metal Acceptor Solution: In a separate Schlenk flask, dissolve one equivalent of the cis-blocked palladium(II) acceptor (M ) in anhydrous dichloromethane under an inert atmosphere.

  • Self-Assembly Reaction: Slowly add the ligand solution to the metal acceptor solution at room temperature with continuous stirring.

  • Reaction Monitoring: The progress of the self-assembly can be monitored by techniques such as ³¹P{¹H} NMR spectroscopy, observing the change in the chemical shift of the phosphorus signal upon coordination.

  • Isolation of the Product: After the reaction is complete (typically after several hours to overnight), the organometallic ring can be precipitated by the addition of a less polar solvent, such as diethyl ether.

  • Purification: The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the pure organometallic macrocycle.

Characterization of the Organometallic Ring

A combination of spectroscopic and analytical techniques is essential to confirm the structure and purity of the self-assembled macrocycle.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are crucial for elucidating the structure of the macrocycle in solution. The symmetry of the final product often leads to a simplified NMR spectrum compared to the starting materials.[5]

  • Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) mass spectrometry can be used to determine the mass-to-charge ratio of the intact macrocycle, confirming its composition.[12]

  • Single-Crystal X-ray Diffraction: This technique provides unambiguous proof of the structure in the solid state, revealing the precise geometry, bond lengths, and angles of the organometallic ring.[5]

  • UV-Vis Spectroscopy: Can be used to study the electronic properties of the macrocycle and any host-guest interactions.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of analogous organometallic rings.

Table 1: Summary of a [2+2] Organometallic Ring Synthesis

LigandMetal AcceptorStoichiometry (L:M)SolventReaction Time (h)Yield (%)
Dihydroxytetraphenylmethane analog[Pd(PPh₃)₂(OTf)₂]1:1CH₂Cl₂12>95
Tetraphenylethylene-based dipyridyl ligand[Pt(PEt₃)₂(OTf)₂]1:1Acetone892

Table 2: Spectroscopic Data for a Representative [2+2] Organometallic Ring

TechniqueKey ObservationInterpretation
¹H NMR Downfield shift of ligand protons near the coordination site.Confirms coordination of the ligand to the metal center.
³¹P{¹H} NMR Single peak, shifted from the precursor.Indicates a single, symmetrical phosphorus environment in the final assembly.
ESI-MS Peak corresponding to [M₂L₂]²⁺ and its fragmentation pattern.Confirms the formation of the desired [2+2] macrocycle.

Visualizations

Signaling Pathway of Self-Assembly

self_assembly Conceptual Pathway for [2+2] Organometallic Ring Formation cluster_reactants Reactants cluster_process Process cluster_product Product Ligand Dihydroxytetraphenylmethane Ligand (L) Mixing Mixing in Solution Ligand->Mixing Metal cis-Blocked Metal Acceptor (M) Metal->Mixing Ring [2+2] Organometallic Ring [M₂L₂] Mixing->Ring Coordination-Driven Self-Assembly experimental_workflow General Experimental Workflow for Synthesis and Characterization Start Start Prepare_L Prepare Ligand Solution Start->Prepare_L Prepare_M Prepare Metal Acceptor Solution Start->Prepare_M Mix Mix Solutions Prepare_L->Mix Prepare_M->Mix React Stir at Room Temp Mix->React Precipitate Precipitate with Anti-Solvent React->Precipitate Isolate Filter and Wash Precipitate->Isolate Dry Dry under Vacuum Isolate->Dry Characterize Characterization (NMR, MS, X-ray) Dry->Characterize End End Characterize->End characterization_logic Logical Flow of Product Characterization cluster_spectroscopy Spectroscopic Analysis cluster_structural Structural Analysis Product Isolated Product NMR NMR (¹H, ³¹P) - Solution Structure - Purity Product->NMR MS Mass Spectrometry - Molecular Weight - Composition Product->MS Xray Single-Crystal X-ray - Solid-State Structure - Conformation NMR->Xray Provides material for crystallization

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4'-Dihydroxytetraphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4'-Dihydroxytetraphenylmethane. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and direct approach for the synthesis of this compound is the Friedel-Crafts alkylation of phenol with diphenyldichloromethane. This reaction typically employs a Lewis acid catalyst to facilitate the electrophilic aromatic substitution of two phenol molecules onto the diphenylmethane core.

Q2: Why is the choice of catalyst critical in this synthesis?

The catalyst, typically a Lewis acid like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is crucial for activating the diphenyldichloromethane. However, phenols can pose a challenge as the lone pair of electrons on the hydroxyl group's oxygen can coordinate with and deactivate the Lewis acid catalyst. Therefore, catalyst selection and the use of appropriate amounts are critical for reaction efficiency. Milder catalysts such as zinc chloride (ZnCl₂) or Brønsted acids may also be employed to mitigate side reactions.

Q3: What are the main isomers formed during the reaction, and how can I control their formation?

The primary isomers formed are the 4,4'- (para,para), 2,4'- (ortho,para), and 2,2'- (ortho,ortho) dihydroxytetraphenylmethane. The hydroxyl group of phenol is an ortho-, para-directing group. Controlling the regioselectivity is a significant challenge.

  • Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable para-substituted product (4,4'-isomer).

  • Catalyst: The nature and steric bulk of the catalyst can influence the ortho/para ratio.

  • Solvent: The choice of solvent can affect the solvation of the intermediate carbocation and influence the isomeric distribution.

Q4: How can I prevent the formation of poly-alkylated byproducts?

Polyalkylation, the addition of more than two phenol groups to the diphenylmethane core, can occur because the initial product can be more reactive than phenol itself. To minimize this, a common strategy is to use a significant excess of the nucleophile, phenol, in the reaction mixture. This stoichiometric imbalance favors the reaction of the electrophile with the more abundant phenol molecules over the mono-substituted intermediate.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion Catalyst Deactivation: The Lewis acid catalyst is being deactivated by coordination with the phenolic hydroxyl group.- Use a stoichiometric amount or a slight excess of a milder Lewis acid (e.g., ZnCl₂, FeCl₃).- Consider using a Brønsted acid catalyst.- Ensure all reagents and glassware are anhydrous, as water can also deactivate the catalyst.
Insufficient Catalyst Activity: The chosen catalyst is not strong enough to promote the reaction under the current conditions.- Switch to a more active Lewis acid like AlCl₃, but be mindful of increased side reactions.- Increase the reaction temperature moderately.
Low Yield of Desired 4,4'-Isomer Unfavorable Isomer Ratio: Reaction conditions are favoring the formation of ortho-isomers.- Lower the reaction temperature. Friedel-Crafts alkylations are often run at low temperatures (0 °C to room temperature) to favor para-substitution.- Experiment with different solvents that may favor the formation of the para-isomer.
Polyalkylation: The desired product is reacting further to form higher molecular weight byproducts.- Increase the molar ratio of phenol to diphenyldichloromethane (e.g., 5:1 or higher).
Product is an Oily Mixture or Difficult to Purify Presence of Multiple Isomers: A mixture of 4,4'-, 2,4'-, and 2,2'-isomers has formed, which can be difficult to separate.- Attempt purification by column chromatography using a silica gel stationary phase and a suitable eluent system (e.g., hexane/ethyl acetate gradient).- Recrystallization from an appropriate solvent system may selectively crystallize the desired 4,4'-isomer due to its higher symmetry and potentially higher melting point.
Formation of O-Alkylated Byproducts: The reaction has occurred on the oxygen of the phenol, forming a diphenylmethyl phenyl ether.- This is less common in Friedel-Crafts alkylations compared to acylations but can be influenced by the catalyst and conditions. Using a stronger Lewis acid and appropriate temperature can favor C-alkylation.

Experimental Protocols

Illustrative Protocol for Friedel-Crafts Synthesis of this compound

Disclaimer: This is a generalized protocol and should be optimized for specific laboratory conditions and safety protocols.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous phenol (e.g., 5-10 molar equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).

    • Cool the flask in an ice-water bath to 0 °C.

    • Slowly add the Lewis acid catalyst (e.g., anhydrous AlCl₃, 1.1 equivalents) in portions while maintaining the temperature.

  • Reagent Addition:

    • Dissolve diphenyldichloromethane (1 molar equivalent) in the same anhydrous solvent in the dropping funnel.

    • Add the diphenyldichloromethane solution dropwise to the stirred phenol-catalyst mixture over 30-60 minutes, ensuring the temperature remains at 0 °C.

  • Reaction:

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly pouring the mixture into a beaker of ice water containing concentrated hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with the solvent.

    • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification:

    • The crude product will likely be a mixture of isomers.

    • Purify by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

    • Alternatively, attempt recrystallization from a suitable solvent or solvent mixture (e.g., toluene, ethanol/water) to isolate the 4,4'-isomer.

Visualizations

Reaction_Pathway Proposed Synthesis of this compound phenol Phenol product This compound phenol->product isomers Isomeric Byproducts (2,4'- and 2,2'-) phenol->isomers dpdcm Diphenyldichloromethane intermediate Diphenylmethyl Carbocation dpdcm->intermediate + Catalyst catalyst Lewis Acid (e.g., AlCl3) catalyst->intermediate intermediate->product + 2x Phenol (para-attack) intermediate->isomers + 2x Phenol (ortho/para-attack)

Caption: Proposed reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield of 4,4'-Isomer start Low Yield of 4,4'-Isomer check_isomers Analyze crude product for isomer ratio (e.g., by HPLC or GC-MS) start->check_isomers high_ortho High proportion of ortho-isomers? check_isomers->high_ortho yes_ortho Yes high_ortho->yes_ortho no_ortho No high_ortho->no_ortho lower_temp Decrease reaction temperature (e.g., to 0°C or below) yes_ortho->lower_temp check_poly Check for high molecular weight byproducts no_ortho->check_poly end Improved Yield lower_temp->end poly_present Polyalkylation suspected? check_poly->poly_present yes_poly Yes poly_present->yes_poly no_poly No poly_present->no_poly increase_phenol Increase molar excess of phenol yes_poly->increase_phenol check_conversion Low overall conversion? no_poly->check_conversion increase_phenol->end optimize_catalyst Optimize catalyst type and amount check_conversion->optimize_catalyst optimize_catalyst->end

Caption: Troubleshooting workflow for low yield of the desired 4,4'-isomer.

Logical_Relationships Key Reaction Parameter Relationships temp Reaction Temperature regioselectivity Regioselectivity (para vs. ortho) temp->regioselectivity influences (lower T favors para) ratio [Phenol]:[Electrophile] Ratio polyalkylation Polyalkylation ratio->polyalkylation controls (high ratio suppresses) catalyst Catalyst Activity catalyst->regioselectivity can influence conversion Reaction Rate / Conversion catalyst->conversion determines

Caption: Logical relationships between key reaction parameters and outcomes.

Technical Support Center: Optimizing 4,4'-Dihydroxytetraphenylmethane Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 4,4'-Dihydroxytetraphenylmethane polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for polymerizing this compound?

A1: this compound can be polymerized into polycarbonates and polyethers through two primary methods:

  • Interfacial Polymerization: This method involves the reaction of the diol with a diacid chloride (like phosgene or its derivatives for polycarbonates) at the interface of two immiscible liquids, typically an aqueous alkaline solution of the diol and an organic solvent containing the diacid chloride.[1]

  • Melt Polycondensation: This is a solvent-free method where the diol is reacted with a co-monomer, such as diphenyl carbonate for polycarbonates, at high temperatures under a vacuum.[2][3] This process typically involves a two-stage reaction: an initial transesterification to form oligomers, followed by a polycondensation stage at higher temperature and vacuum to build molecular weight.[3]

Q2: What are the critical factors influencing the molecular weight of the resulting polymer?

A2: Achieving a high molecular weight is crucial for desirable mechanical properties. Several factors are critical:

  • Monomer Purity: Impurities can act as chain terminators, significantly limiting the final molecular weight. High-purity monomers are essential.[4]

  • Stoichiometry: A precise 1:1 molar ratio of the reactive groups (e.g., hydroxyl and carbonate or acid chloride) is vital for achieving high molecular weight in step-growth polymerization.[2]

  • Byproduct Removal: Efficient removal of condensation byproducts (e.g., phenol in melt polycondensation or water in some polyether syntheses) is necessary to drive the reaction equilibrium towards polymer formation.[2]

  • Reaction Conditions: Optimal temperature, reaction time, and catalyst concentration are crucial and need to be empirically determined for this specific monomer.[3]

  • Catalyst Activity: The choice and activity of the catalyst are critical. For melt polycondensation of polycarbonates, alkali metal carbonates or hydroxides are often used.[2][4]

Q3: My polymer is discolored (yellowing). What are the likely causes and how can I prevent it?

A3: Discoloration, particularly yellowing, is a common issue and can be caused by:

  • Thermal Degradation: High polymerization temperatures or prolonged reaction times can lead to thermal degradation of the polymer.[5][6] It is important to find the optimal temperature that allows for efficient polymerization without causing degradation.

  • Oxidation: The presence of oxygen at high temperatures can cause oxidative degradation and the formation of colored byproducts. Performing the polymerization under an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Impurities: Impurities in the monomers or solvent can also lead to discoloration.

  • Catalyst Residues: Certain catalyst residues can promote degradation and discoloration. Thorough purification of the final polymer is necessary.

Q4: What are the expected thermal properties of polymers derived from this compound?

A4: Due to the rigid and bulky tetraphenylmethane core, polycarbonates and polyethers derived from this monomer are expected to exhibit high glass transition temperatures (Tg), contributing to excellent thermal stability.[7] For comparison, standard bisphenol A polycarbonate has a Tg of around 147-148°C.[2] The exact Tg will depend on the molecular weight and the specific type of polymer (polycarbonate vs. polyether) and its structure.

Troubleshooting Guides

Issue 1: Low Molecular Weight Polymer

Low molecular weight is a frequent challenge in polycondensation reactions. The following guide provides a systematic approach to troubleshooting this issue.

Troubleshooting Workflow for Low Molecular Weight

Troubleshooting_Low_MW start Low Molecular Weight Observed check_purity Verify Monomer Purity & Stoichiometry start->check_purity check_setup Check Reaction Setup for Leaks (Inert Atmosphere & Vacuum) check_purity->check_setup Purity/Stoichiometry OK purify_monomers Re-purify Monomers Adjust Stoichiometry check_purity->purify_monomers Impurity Detected or Stoichiometry Imbalance optimize_byproduct_removal Optimize Byproduct Removal (e.g., Phenol, Water) check_setup->optimize_byproduct_removal Setup OK seal_system Seal System Improve Vacuum Pump check_setup->seal_system Leaks Found review_catalyst Review Catalyst Activity & Concentration optimize_byproduct_removal->review_catalyst Efficient Removal improve_removal Increase Vacuum Improve Stirring Use Dean-Stark Trap optimize_byproduct_removal->improve_removal Inefficient Removal adjust_conditions Adjust Temperature & Reaction Time review_catalyst->adjust_conditions Catalyst OK new_catalyst Use Fresh Catalyst Optimize Concentration review_catalyst->new_catalyst Issue Found end_success High Molecular Weight Achieved adjust_conditions->end_success Optimized monitor_viscosity Increase Temperature/Time Monitor Viscosity adjust_conditions->monitor_viscosity Needs Adjustment purify_monomers->start seal_system->start improve_removal->start new_catalyst->start monitor_viscosity->start

Caption: Troubleshooting workflow for addressing low molecular weight in polymerization.

Issue 2: Polymer Discoloration (Yellowing)

Discoloration can compromise the quality and application of the polymer. This guide helps identify and resolve common causes of yellowing.

Troubleshooting_Discoloration start Polymer Discoloration (Yellowing) Observed check_atmosphere Verify Inert Atmosphere start->check_atmosphere check_temp_time Review Reaction Temperature and Time check_atmosphere->check_temp_time Inert Atmosphere Confirmed improve_inert Improve Gas Purge Check for Leaks check_atmosphere->improve_inert Oxygen Leak Suspected check_purity Check Monomer and Solvent Purity check_temp_time->check_purity Conditions within Range lower_temp_time Lower Temperature Reduce Reaction Time check_temp_time->lower_temp_time Too High / Too Long check_catalyst Investigate Catalyst Effects check_purity->check_catalyst High Purity Confirmed purify_materials Re-purify Monomers Use Freshly Distilled Solvent check_purity->purify_materials Impurities Detected end_success Colorless Polymer Achieved check_catalyst->end_success Optimized change_catalyst Lower Catalyst Concentration Change Catalyst Type check_catalyst->change_catalyst Catalyst-Induced Discoloration improve_inert->start lower_temp_time->start purify_materials->start change_catalyst->start

Caption: General workflow for interfacial polymerization of this compound.

References

avoiding side reactions in tetraphenylmethane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tetraphenylmethane. It is designed for researchers, scientists, and drug development professionals to help navigate common challenges and avoid side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to tetraphenylmethane?

A1: The most frequently discussed methods for synthesizing tetraphenylmethane are the Gomberg synthesis and the Friedel-Crafts reaction. Gomberg's classical synthesis involves the reaction of triphenylmethyl bromide with phenylhydrazine, followed by oxidation and thermal decomposition.[1] The Friedel-Crafts approach typically involves the reaction of a triphenylmethyl derivative, such as triphenylmethyl chloride, with benzene in the presence of a Lewis acid catalyst like aluminum chloride.[2] Another viable route involves the reaction of trityl chloride with aniline, followed by removal of the amino group via diazotization.[3]

Q2: Why is the Friedel-Crafts synthesis of tetraphenylmethane from triphenylmethyl chloride and benzene often reported to fail or give low yields?

A2: The Friedel-Crafts synthesis of tetraphenylmethane is challenging due to the steric hindrance around the central carbon atom and the reversibility of the reaction under typical acidic conditions.[2] The triphenylmethyl cation is highly stable, and under the influence of a Lewis acid and a proton source (like HCl byproduct), tetraphenylmethane can undergo dealkylation, reverting to the triphenylmethyl cation and benzene.[4] This equilibrium often favors the starting materials, leading to low or no yield of the desired product.

Q3: What are the primary side products to expect during tetraphenylmethane synthesis?

A3: The primary side product of concern, particularly in Friedel-Crafts type reactions, is triphenylmethane. This can arise from the protonation of the triphenylmethyl cation intermediate. Additionally, if the reaction conditions are not strictly anhydrous, triphenylmethanol can be formed from the hydrolysis of triphenylmethyl chloride or the triphenylmethyl cation. In some cases, intramolecular cyclization of the triphenylmethyl cation can lead to the formation of 9-phenylfluorene derivatives.[5]

Q4: How can I purify crude tetraphenylmethane?

A4: Purification of tetraphenylmethane typically involves recrystallization from a suitable solvent. Due to its low solubility, high-boiling point solvents may be necessary. A common procedure involves washing the crude product with solvents like ethanol and 1,4-dioxane to remove impurities.[3] If colored impurities are present, treatment with activated charcoal during recrystallization can be effective. For separating tetraphenylmethane from triphenylmethane, techniques like column chromatography or fractional crystallization can be employed, taking advantage of the differences in polarity and solubility between the two compounds.

Troubleshooting Guides

Issue 1: Low or No Yield in Friedel-Crafts Synthesis
Symptom Possible Cause Suggested Solution
Reaction yields primarily starting material (triphenylmethyl derivative).Dealkylation of the product: The reaction is reversible under the acidic conditions of the Friedel-Crafts reaction.[4]- Use a milder Lewis acid to reduce the rate of the reverse reaction.- Employ a method to remove the HCl byproduct as it forms, for example, by conducting the reaction under a stream of inert gas.- Consider an alternative, non-reversible synthesis route, such as the Gomberg synthesis or the aniline route.[1][3]
No desired product is formed, and a complex mixture is obtained.Catalyst deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.- Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents and reagents.- Handle the Lewis acid in a glovebox or under an inert atmosphere.
The main product isolated is triphenylmethane.Protonation of the triphenylmethyl cation: The intermediate carbocation reacts with a proton source in the reaction mixture.- Minimize sources of protons in the reaction. Ensure anhydrous conditions.- Use a non-protic solvent if possible.
The main product is triphenylmethanol.Hydrolysis of the starting material or intermediate: Presence of water in the reaction mixture.- Rigorously dry all solvents and reagents before use.- Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Issue 2: Product Purity and Separation
Symptom Possible Cause Suggested Solution
The isolated product is a mixture of tetraphenylmethane and triphenylmethane.Incomplete reaction or side reaction: Triphenylmethane is a common byproduct.- Optimize reaction conditions to favor the formation of tetraphenylmethane (see Issue 1).- Separate the products using column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexane/ethyl acetate).- Attempt fractional crystallization from a suitable solvent.
The product is colored (yellowish or brownish).Formation of polymeric or oxidized byproducts. - During recrystallization, add activated charcoal to the hot solution and filter it hot to remove colored impurities.- Ensure the reaction is carried out under an inert atmosphere to prevent oxidation.

Experimental Protocols

Protocol 1: Synthesis of Tetraphenylmethane via the Aniline Route[3]

This method avoids the equilibrium issues of the Friedel-Crafts reaction.

Step 1: Synthesis of 4-aminotetraphenylmethane

  • In a round-bottom flask under an argon atmosphere, mix trityl chloride (15 g, 53.8 mmol) with aniline (13.7 g, 147.1 mmol).

  • Slowly heat the mixture to 200 °C and maintain for 5 minutes.

  • Cool the mixture to room temperature. The resulting solid is crushed.

  • Add 100 ml of 2M HCl and 90 ml of methanol and heat the mixture at 100 °C for 2 hours.

  • Filter the resulting solid, wash with 100 ml of water and 100 ml of methanol, and dry under vacuum.

Step 2: Diazotization and Reduction to Tetraphenylmethane

  • Suspend the dried solid in 120 ml of ethanol and 16.5 ml of concentrated sulfuric acid.

  • Cool the mixture to -10 °C.

  • Slowly add isopentyl nitrite (12 ml) and stir for 1 hour.

  • Slowly add 40 ml of 30% hypophosphorous acid at -10 °C.

  • Heat the mixture to 50 °C for 2 hours.

  • Filter the resulting solid and wash with ethanol and 1,4-dioxane to obtain tetraphenylmethane.

    • Expected Yield: ~80%[3]

Visualizations

Experimental Workflow: Aniline Route to Tetraphenylmethane

experimental_workflow cluster_step1 Step 1: 4-Aminotetraphenylmethane Synthesis cluster_step2 Step 2: Diazotization & Reduction start1 Trityl Chloride + Aniline react1 Heat to 200°C start1->react1 workup1 Crush, HCl/MeOH wash react1->workup1 product1 4-Aminotetraphenylmethane workup1->product1 start2 4-Aminotetraphenylmethane product1->start2 react2 H₂SO₄/EtOH, -10°C + Isopentyl Nitrite start2->react2 react3 + Hypophosphorous Acid Heat to 50°C react2->react3 workup2 Filter & Wash react3->workup2 product2 Tetraphenylmethane workup2->product2

Caption: Workflow for the synthesis of tetraphenylmethane via the aniline intermediate route.

Troubleshooting Logic for Friedel-Crafts Synthesis

troubleshooting_logic start Low/No Tetraphenylmethane Yield check_sm Starting Material Recovered? start->check_sm check_tpm Triphenylmethane Formed? start->check_tpm check_tpmol Triphenylmethanol Formed? start->check_tpmol cause_dealk Likely Cause: Dealkylation (Reversible Reaction) check_sm->cause_dealk Yes cause_protonation Likely Cause: Protonation of Intermediate check_tpm->cause_protonation Yes cause_hydrolysis Likely Cause: Presence of Water check_tpmol->cause_hydrolysis Yes solution_dealk Solution: - Milder Lewis Acid - Remove HCl - Alternative Synthesis Route cause_dealk->solution_dealk solution_protonation Solution: - Strict Anhydrous Conditions - Non-protic Solvent cause_protonation->solution_protonation solution_hydrolysis Solution: - Dry Reagents/Solvents - Inert Atmosphere cause_hydrolysis->solution_hydrolysis

Caption: Decision tree for troubleshooting low yields in Friedel-Crafts synthesis of tetraphenylmethane.

References

Technical Support Center: Synthesis of 4,4'-Dihydroxytetraphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4'-Dihydroxytetraphenylmethane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, also known as tetrakis(4-hydroxyphenyl)methane, typically involves a multi-step process. A common approach begins with the formation of a tetraphenylmethane core, followed by functionalization of the phenyl rings. One reported method involves the synthesis of tetrakis(4-bromophenyl)methane, which can then be converted to various derivatives, including the target dihydroxy compound. The overall process requires careful control of reaction conditions to ensure high yields and purity.

Q2: I am having trouble with the initial formation of the tetraphenylmethane core. What are some common issues?

A2: The synthesis of the tetraphenylmethane scaffold can be challenging. Common issues include incomplete reactions and the formation of side products. For instance, in syntheses starting from triphenylmethyl chloride and an aniline derivative, ensuring anhydrous conditions and precise temperature control is crucial. The presence of moisture can lead to the formation of triphenylcarbinol, reducing the yield of the desired tetraphenylmethane precursor.

Q3: My yield of this compound is consistently low. What factors could be responsible?

A3: Low yields can stem from several factors throughout the synthesis:

  • Purity of Starting Materials: Ensure all reactants and solvents are of high purity and free from water.

  • Reaction Temperature: Each step of the synthesis will have an optimal temperature range. Deviations can lead to side reactions or decomposition of intermediates. For example, lithiation reactions to introduce functional groups are typically performed at very low temperatures (e.g., -78 °C).[1]

  • Stoichiometry of Reagents: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of undesired byproducts.

  • Atmosphere: Many of the reactions, particularly those involving organometallic intermediates, must be carried out under an inert atmosphere (e.g., dry nitrogen or argon) to prevent oxidation.

  • Inefficient Purification: Loss of product during workup and purification steps can significantly impact the final yield.

Q4: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

A4: The presence of multiple spots on a TLC plate indicates a mixture of products. Likely impurities include:

  • Unreacted starting materials.

  • Partially substituted intermediates (e.g., di- or tri-substituted tetraphenylmethane).

  • Side products from competing reactions. For example, in Friedel-Crafts type reactions, ortho- and meta-isomers may form in addition to the desired para-substituted product.

  • Oxidation or decomposition products.

Q5: What are the recommended methods for purifying the final product?

A5: Purification of this compound can often be achieved without the need for column chromatography.[1] Recrystallization from a suitable solvent system is a common and effective method. The choice of solvent will depend on the polarity of the final compound and its impurities. It is often beneficial to perform a series of washes with different solvents to remove specific impurities before the final recrystallization.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no formation of tetrakis(4-bromophenyl)methane Incomplete reaction during bromination of tetraphenylmethane.Ensure vigorous stirring and portion-wise addition of tetraphenylmethane to bromine. Control the reaction temperature, as the reaction can be exothermic. An appropriate workup with ethanol is necessary to quench excess bromine.
Low yield in functional group introduction (e.g., formylation) Inefficient lithiation of tetrakis(4-bromophenyl)methane.Use anhydrous THF as the solvent and maintain a very low temperature (-78 °C) during the addition of butyllithium. Ensure the butyllithium solution is fresh and properly titrated. The reaction must be conducted under a strict inert atmosphere.[1]
Incomplete reaction with the electrophile (e.g., DMF).Add the electrophile dropwise at low temperature and allow the reaction to slowly warm to room temperature to ensure complete reaction.
Formation of a complex mixture of products Reaction conditions are too harsh, leading to side reactions.Optimize the reaction temperature and time. Consider using a milder catalyst or reagent if applicable.
Presence of activating or deactivating groups on starting materials leading to multiple substitution patterns.If starting with a substituted phenol, consider the directing effects of the substituents in electrophilic aromatic substitution reactions.
Product is an oil and will not crystallize Presence of impurities that inhibit crystallization.Attempt to purify the crude product further by washing with appropriate solvents to remove impurities. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization.
The product is not pure enough.Consider an alternative purification method, such as preparative TLC or column chromatography if recrystallization fails.
Final product is discolored Presence of colored impurities, possibly from oxidation or side reactions.Treatment of a solution of the crude product with activated carbon can help to remove colored impurities before recrystallization.

Experimental Protocols

Synthesis of Tetrakis(4-formylphenyl)methane (Precursor to this compound)

This protocol is adapted from the synthesis of related tetraphenylmethane derivatives.[1]

  • Lithiation: A solution of tetrakis(4-bromophenyl)methane (1.12 g, 1.76 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) is stirred at -78 °C under a dry nitrogen atmosphere. A solution of butyllithium (6.4 mL, 2.5 M in hexane, 16 mmol) is added dropwise. The resulting mixture is maintained at -78 °C for 30 minutes.

  • Formylation: N,N-Dimethylformamide (DMF, 2.5 mL, 32 mmol) is added dropwise to the reaction mixture at -78 °C. The mixture is then stirred overnight while the temperature is allowed to rise to 25 °C.

  • Work-up: To the solution, 1 M aqueous HCl (20 mL) is added. The volatile components are partially removed by evaporation under reduced pressure.

  • Purification: The resulting precipitate is collected by filtration, washed with water, and then recrystallized to yield tetrakis(4-formylphenyl)methane.

Note: The conversion of the formyl groups to hydroxyl groups would typically involve a subsequent reduction to the corresponding alcohol followed by, for example, a Baeyer-Villiger oxidation and hydrolysis, or conversion to a phenol through other standard organic transformations.

Data Presentation

Table 1: Summary of Yields for Related Tetraphenylmethane Derivatives[1]

CompoundStarting MaterialReagentsYield (%)
Tetrakis(4-methylphenyl)methaneTetrakis(4-bromophenyl)methane1. BuLi, 2. CH₃I-
Tetrakis(4-formylphenyl)methaneTetrakis(4-bromophenyl)methane1. BuLi, 2. DMF-
Tetrakis[(4-hydroxymethyl)phenyl]methaneTetrakis(4-formylphenyl)methaneNaBH₄90

Note: The yield for some steps was not explicitly stated in the provided abstract.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting cluster_solutions Solutions Start Start Synthesis Core_Formation Tetraphenylmethane Core Synthesis Start->Core_Formation Functionalization Functional Group Interconversion Core_Formation->Functionalization Low_Yield Low Yield? Core_Formation->Low_Yield Check Reaction Conditions Purification Purification Functionalization->Purification Functionalization->Low_Yield Impurities Impurities Present? Functionalization->Impurities Analyze Side Reactions Product Pure Product Purification->Product Purification->Low_Yield Optimize Purification Purification->Impurities Improve Separation Optimize_Conditions Optimize Temperature, Time, Reagents Low_Yield->Optimize_Conditions Inert_Atmosphere Ensure Inert Atmosphere Low_Yield->Inert_Atmosphere Recrystallize Recrystallize/ Chromatography Impurities->Recrystallize

Caption: A troubleshooting workflow for the synthesis of this compound.

Synthesis_Pathway A Tetraphenylmethane B Tetrakis(4-bromophenyl)methane A->B Br₂ C Tetrakis(4-lithiophenyl)methane (in situ) B->C n-BuLi, THF, -78°C D Tetrakis(4-formylphenyl)methane C->D DMF E Tetrakis(4-hydroxymethylphenyl)methane D->E NaBH₄ F This compound E->F Further Transformation

Caption: A plausible synthetic pathway for this compound.

References

Technical Support Center: PEEK Polymers Derived from 4,4'-Dihydroxytetraphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEEK (Polyether ether ketone) polymers derived from 4,4'-Dihydroxytetraphenylmethane. This novel PEEK variant, characterized by its bulky tetraphenylmethane moiety, may exhibit unique degradation behaviors compared to standard PEEK.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Unexpectedly Low Thermal Degradation Onset in TGA (Inert Atmosphere) 1. Residual Solvent: Incomplete removal of high-boiling point synthesis solvents (e.g., diphenyl sulfone). 2. Low Molecular Weight: Incomplete polymerization leading to shorter polymer chains with lower thermal stability. 3. Contamination: Presence of impurities from monomers or reaction byproducts.1. Ensure rigorous purification and drying protocols are followed post-synthesis. Implement a vacuum drying step at an elevated temperature (e.g., 150-200°C) for an extended period. 2. Characterize the molecular weight of your polymer batch using techniques like Gel Permeation Chromatography (GPC). Optimize polymerization conditions (time, temperature, monomer stoichiometry) to achieve the desired molecular weight. 3. Re-purify monomers before synthesis. Wash the final polymer powder extensively with appropriate solvents to remove impurities.
Discoloration (Yellowing/Browning) of Polymer Upon Melt Processing 1. Thermo-oxidative Degradation: Exposure to oxygen at high processing temperatures. The bulky tetraphenylmethane groups may influence the polymer's melt viscosity, potentially requiring higher processing temperatures. 2. Shear Degradation: High shear rates during extrusion or injection molding can cause chain scission.1. Process the polymer under a nitrogen or argon atmosphere to minimize oxidation. Incorporate antioxidants into the polymer matrix. 2. Optimize processing parameters to reduce shear stress, such as lowering the screw speed or using a larger nozzle diameter.
Inconsistent Results in Hydrolytic Degradation Studies 1. Variable Crystallinity: Differences in the degree of crystallinity between samples can affect the rate of water absorption and subsequent hydrolysis. The bulky tetraphenylmethane group can hinder chain packing and lead to lower crystallinity compared to standard PEEK. 2. pH Fluctuation of the Medium: The degradation rate of PEEK can be sensitive to the pH of the aqueous environment.1. Standardize the thermal history of all samples before degradation studies. This can be achieved by a controlled annealing and cooling process to ensure a consistent level of crystallinity. Characterize crystallinity using DSC or XRD. 2. Use buffered solutions to maintain a constant pH throughout the experiment. Regularly monitor and adjust the pH of the degradation medium.
Difficulty Dissolving the Polymer for Analysis 1. Altered Solubility Profile: The incorporation of the tetraphenylmethane moiety can change the polymer's solubility characteristics compared to standard PEEK. 2. Cross-linking: Minor cross-linking may have occurred during synthesis or processing at elevated temperatures.1. Consult the literature for solvents known to dissolve polymers with similar bulky, aromatic structures. A solvent screen with small amounts of polymer may be necessary. Common solvents for PEEK include concentrated sulfuric acid and methanesulfonic acid, but handle with extreme care. 2. If the polymer is only swelling instead of dissolving, it may indicate cross-linking. Re-evaluate synthesis and processing conditions to avoid side reactions.

Frequently Asked Questions (FAQs)

General Properties and Synthesis

Q1: How does the incorporation of this compound affect the thermal stability of PEEK?

A1: The bulky, rigid tetraphenylmethane group is expected to increase the thermal stability of the PEEK polymer by restricting the thermal motion of the polymer chains. This can lead to a higher glass transition temperature (Tg) and a higher onset temperature for thermal degradation compared to standard PEEK. However, this may also affect the processing window of the material.

Q2: What are the key considerations for the synthesis of PEEK from this compound?

A2: The synthesis typically proceeds via a nucleophilic aromatic substitution reaction, similar to standard PEEK.[1] Key considerations include ensuring high monomer purity, maintaining anhydrous reaction conditions, using an appropriate high-boiling point solvent (e.g., diphenyl sulfone), and precise control of the reaction temperature profile to achieve high molecular weight polymer.

Degradation Behavior

Q3: What are the expected primary mechanisms of thermal degradation for this PEEK variant?

A3: Similar to standard PEEK, the primary thermal degradation mechanism is expected to involve the scission of the ether and ketone linkages in the polymer backbone.[2] In an inert atmosphere, this leads to the formation of a significant amount of char residue. In the presence of oxygen, thermo-oxidative degradation will also occur, leading to the formation of carbon dioxide, carbon monoxide, and water, in addition to aromatic fragments.[2]

Q4: How susceptible is PEEK derived from this compound to hydrolytic degradation?

A4: While PEEK is generally resistant to hydrolysis, degradation can occur under harsh conditions such as high temperatures and pressures, or in strongly acidic or basic environments. The bulky tetraphenylmethane group may slightly reduce the rate of water diffusion into the polymer matrix due to steric hindrance, potentially offering marginally improved hydrolytic stability over short durations. However, long-term exposure can still lead to a reduction in mechanical properties.

Q5: What are the likely degradation byproducts?

A5: During thermal degradation, a complex mixture of phenolic compounds, aromatic ethers, and substituted benzene and phenol derivatives is expected. The presence of the tetraphenylmethane unit will likely lead to the formation of specific, higher molecular weight fragments containing this core structure. Analysis by techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is essential for detailed characterization.

Quantitative Data Summary

The following tables present illustrative quantitative data for PEEK derived from this compound. Note: This data is hypothetical and intended for comparative purposes, as specific experimental data for this novel polymer is not widely available.

Table 1: Thermal Properties

PropertyPEEK (Standard)PEEK from this compound (Illustrative)Test Method
Glass Transition Temperature (Tg)~143 °C~160 - 175 °CDSC
Melting Temperature (Tm)~343 °C~350 - 365 °CDSC
5% Weight Loss Temperature (TGA, N2)~550 °C~570 - 590 °CTGA
Char Yield at 800 °C (TGA, N2)~50%~55 - 60%TGA

Table 2: Illustrative Hydrolytic Degradation Data (Change in Tensile Strength after 1000 hours in Water at 90°C)

PropertyPEEK (Standard)PEEK from this compound (Illustrative)Test Method
Tensile Strength Retention~95%~97%Tensile Testing
Weight Change< +0.5%< +0.4%Gravimetric

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile of the polymer.

Methodology:

  • Calibrate the TGA instrument for temperature and weight.

  • Place 5-10 mg of the dry polymer powder into a ceramic or platinum TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from room temperature to 900°C at a constant heating rate of 10°C/min.

  • Record the weight loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of degradation (temperature at 5% weight loss) and the final char yield.

Protocol 2: Evolved Gas Analysis using TGA-MS

Objective: To identify the volatile products of thermal degradation.

Methodology:

  • Couple the outlet of the TGA instrument to the inlet of a mass spectrometer via a heated transfer line.

  • Use a smaller sample size (1-2 mg) to avoid saturating the MS detector.

  • Perform the TGA experiment as described in Protocol 1.

  • Set the mass spectrometer to scan a mass range of 10-500 amu throughout the TGA run.

  • Correlate the evolution of specific mass fragments with the weight loss steps observed in the TGA curve to identify the degradation products.

Protocol 3: Accelerated Hydrolytic Degradation Study

Objective: To assess the long-term stability of the polymer in an aqueous environment.

Methodology:

  • Prepare multiple identical samples of the polymer (e.g., tensile bars).

  • Measure and record the initial dry weight and mechanical properties (e.g., tensile strength) of the control samples.

  • Immerse the test samples in deionized water in sealed containers.

  • Place the containers in an oven maintained at a constant temperature (e.g., 90°C).

  • At predetermined time intervals (e.g., 100, 500, 1000 hours), remove a set of samples.

  • Thoroughly dry the removed samples under vacuum until a constant weight is achieved.

  • Measure the final dry weight to determine any weight change.

  • Perform mechanical testing on the aged samples to determine the retention of properties.

Visualizations

Experimental_Workflow_TGA cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis Polymer PEEK Polymer Powder Dry Vacuum Drying Polymer->Dry Weigh Weigh 5-10 mg Dry->Weigh TGA_Instrument TGA Instrument Weigh->TGA_Instrument N2_Purge N2 Purge (30 min) TGA_Instrument->N2_Purge Heating Heat to 900°C @ 10°C/min N2_Purge->Heating TGA_Curve Generate TGA Curve (Weight % vs. Temp) Heating->TGA_Curve Analysis Determine: - Onset Temperature - Char Yield TGA_Curve->Analysis

Caption: Workflow for Thermogravimetric Analysis (TGA).

Degradation_Pathway cluster_thermal Thermal Degradation (Inert) cluster_hydrolytic Hydrolytic Degradation PEEK PEEK Polymer Chain (-Ar-O-Ar-CO-Ar-) Scission Chain Scission (Ether & Ketone Bonds) PEEK->Scission Hydrolysis Hydrolysis of Ether/Ketone Linkages PEEK->Hydrolysis Radicals Polymer Radicals Char Stable Char Residue Radicals->Char Volatiles Aromatic Fragments (Phenols, Ethers) Radicals->Volatiles Scission->Radicals Water H2O (High Temp/Pressure) Water->Hydrolysis ShorterChains Shorter Polymer Chains (Reduced Molecular Weight) Hydrolysis->ShorterChains

Caption: Simplified degradation pathways for PEEK polymers.

References

Technical Support Center: Curing 4,4'-Dihydroxytetraphenylmethane Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Dihydroxytetraphenylmethane-based epoxy resins. The information is presented in a question-and-answer format to directly address common issues encountered during the curing process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My epoxy resin is not curing or remains tacky. What are the common causes and solutions?

A1: Incomplete curing or a tacky surface is one of the most frequent issues and can almost always be traced back to a few fundamental causes.

  • Incorrect Mix Ratio: The stoichiometry between the epoxy resin and the curing agent is critical. An excess of either component will result in unreacted molecules, leading to a soft or sticky cure. Always measure components precisely, preferably by weight, and adhere strictly to the manufacturer's recommended mix ratio.[1][2]

  • Inadequate Mixing: Pockets of unmixed resin or hardener will lead to localized uncured spots. Mix the components thoroughly for the recommended duration, ensuring you scrape the sides and bottom of the mixing container. A "double-cup" method, where the mixture is transferred to a second clean cup and mixed again, is highly recommended to ensure homogeneity.[1]

  • Low Curing Temperature: The curing of epoxy resins is a temperature-dependent chemical reaction.[3] If the ambient temperature is too low, the reaction rate will slow significantly, or even stall, resulting in a prolonged or incomplete cure. Ensure your work area and the substrate are within the recommended temperature range for the entire curing period.[1][3]

  • Contamination: Moisture, solvents, or other contaminants on the substrate or in the mixing containers can interfere with the chemical reaction and inhibit a full cure. Ensure all surfaces and equipment are clean and dry before use.

Solution Workflow for Uncured/Tacky Resin:

If you encounter an uncured or tacky surface, you can take the following steps:

  • Increase the ambient temperature to the upper end of the recommended curing range (e.g., 75-85°F or 24-30°C) for at least 24 hours to see if the resin will fully cure.

  • If the resin is still tacky, the uncured material must be removed. Scrape off as much of the liquid resin as possible.

  • The remaining tacky layer can be removed using a solvent like acetone or isopropyl alcohol. Ensure adequate ventilation and personal protective equipment when using solvents.

  • Once the surface is clean and dry, you can prepare it for a new coat of properly mixed and proportioned epoxy resin.

A flowchart for this troubleshooting process is provided below.

G start Start: Tacky or Uncured Resin check_mixing Was the mix ratio accurate and mixing thorough? start->check_mixing check_temp Was the curing temperature within the recommended range? check_mixing->check_temp Yes remove_resin Scrape off uncured resin and clean with solvent check_mixing->remove_resin No increase_temp Increase ambient temperature to 24-30°C for 24h check_temp->increase_temp No check_temp->remove_resin Yes is_cured Is the resin now fully cured? increase_temp->is_cured is_cured->remove_resin No end_success End: Successful Cure is_cured->end_success Yes reapply Prepare surface and reapply a correctly mixed batch remove_resin->reapply reapply->end_success end_fail End: Re-evaluation of process needed

Caption: Troubleshooting workflow for tacky or uncured epoxy resin.

Q2: What are the recommended curing agents for this compound epoxy resins and how do they affect the final properties?

A2: Due to the high functionality and aromatic nature of this compound-based epoxy resins, aromatic amines are the preferred class of curing agents to achieve high thermal stability and mechanical performance. Two commonly used aromatic amines are 4,4'-diaminodiphenylmethane (DDM) and 4,4'-diaminodiphenyl sulfone (DDS).

The choice between DDM and DDS will influence both the curing profile and the final properties of the thermoset. DDM is generally more reactive than DDS, which can affect the curing kinetics.[4] The rigid structures of these aromatic amines contribute to a high glass transition temperature (Tg) and excellent thermal stability in the cured resin.[2][3] For instance, the use of DDS as a hardener can result in a glass transition temperature (Tg) of the cured compound reaching as high as 290.1°C.[5]

Curing AgentChemical StructureKey CharacteristicsResulting Properties
4,4'-Diaminodiphenylmethane (DDM) Aromatic DiamineMore reactive than DDS.[4]High thermal stability, rigid crosslinked network.[2][3]
4,4'-Diaminodiphenyl Sulfone (DDS) Aromatic DiamineLess reactive than DDM, often requiring higher cure temperatures.Can produce very high glass transition temperatures (Tg > 290°C).[5]

Q3: I'm observing bubbles or voids in my cured epoxy. How can I prevent this?

A3: Bubbles and voids are typically caused by trapped air or outgassing from the substrate.

  • Mixing: Mixing the resin and hardener too vigorously can introduce a significant amount of air. Mix slowly and deliberately to minimize air entrapment.

  • Viscosity: The high viscosity of some high-performance epoxy systems can make it difficult for bubbles to escape. Gently warming the resin and hardener components before mixing can lower their viscosity, facilitating air release.

  • Outgassing: Porous substrates can release trapped air when coated with resin, leading to bubbles at the interface. Applying a thin seal coat of the epoxy to the substrate and allowing it to gel before the main pour can help prevent this.

  • Vacuum Degassing: For critical applications, degassing the mixed epoxy resin in a vacuum chamber before application is the most effective method for removing trapped air.

Q4: The cured epoxy is brittle. How can I improve its toughness?

A4: The inherent rigidity of the crosslinked network formed by tetrafunctional epoxies and aromatic amines can lead to brittleness. Several strategies can be employed to enhance fracture toughness:

  • Co-curing Agents: Introducing a more flexible co-curing agent alongside the primary aromatic amine can increase the toughness of the cured resin.

  • Toughening Agents: The addition of toughening agents, such as reactive liquid polymers or core-shell rubber particles, can significantly improve the fracture toughness of the epoxy network.

  • Isomeric Curing Agents: Studies have shown that using a mixture of structural isomers of a curing agent, such as 3,3'-DDS and 4,4'-DDS, can enhance fracture toughness without significantly compromising the glass transition temperature.[6] For example, a 7:3 ratio of 3,3'-DDS to 4,4'-DDS with a tetraglycidyl 4,4'-diaminodiphenylmethane (TGDDM) epoxy resin resulted in a 30% higher fracture toughness compared to using 3,3'-DDS alone and 100% higher than with 4,4'-DDS alone.[6]

Q5: How does the curing temperature and time affect the final properties of the cured resin?

A5: The curing schedule (temperature and time) is a critical process parameter that directly influences the degree of cure and, consequently, the final thermomechanical properties of the epoxy.

  • Under-curing: Insufficient curing time or temperature will result in an incomplete reaction, leading to a lower glass transition temperature (Tg), reduced mechanical strength, and poor chemical resistance.

  • Optimal Curing: A well-defined curing schedule, often involving a multi-step process with an initial lower temperature hold followed by a higher temperature post-cure, is necessary to achieve full cross-linking.

  • Over-curing: In some systems, excessively high curing temperatures or prolonged curing times can lead to degradation or over-crosslinking, which might negatively impact certain properties.[5]

For example, in one study with a trifunctional epoxy resin cured with DDS, it was found that when the curing temperature was below 180°C, the thermal decomposition temperature increased with longer curing times. However, at temperatures above 180°C, the thermal decomposition temperature decreased with longer curing times, possibly due to over-crosslinking.[5]

A logical diagram illustrating the relationship between curing parameters and final properties is shown below.

G cluster_inputs Curing Parameters cluster_process Curing Process cluster_outputs Final Properties CureTemp Curing Temperature DegreeOfCure Degree of Cure CureTemp->DegreeOfCure Insufficient Insufficient Optimal Optimal Excessive Excessive CureTime Curing Time CureTime->DegreeOfCure Tg Glass Transition Temp. (Tg) DegreeOfCure->Tg MechStrength Mechanical Strength DegreeOfCure->MechStrength ChemRes Chemical Resistance DegreeOfCure->ChemRes Insufficient->DegreeOfCure Low Optimal->DegreeOfCure High Excessive->DegreeOfCure Degradation Risk

Caption: Relationship between curing parameters and final resin properties.

Key Experimental Protocols

Differential Scanning Calorimetry (DSC) for Curing Analysis

  • Objective: To determine the heat of reaction, peak exothermic temperature, and glass transition temperature (Tg) of the curing system.

  • Methodology:

    • Accurately weigh 5-10 mg of the uncured, thoroughly mixed epoxy-hardener system into an aluminum DSC pan.

    • Seal the pan hermetically. An empty sealed pan should be used as a reference.

    • Place the sample and reference pans into the DSC cell.

    • For non-isothermal scans, heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere from ambient temperature to a temperature above the final curing exotherm (e.g., 300°C).

    • The total heat of reaction (ΔH) is determined by integrating the area under the exothermic peak.

    • To determine the glass transition temperature (Tg) of a cured sample, perform a second heating scan on the same sample after it has been cooled from the initial scan. The Tg is observed as a step change in the heat flow curve.

Fourier-Transform Infrared (FTIR) Spectroscopy for Monitoring Cure Progression

  • Objective: To monitor the disappearance of reactive functional groups (e.g., epoxy groups) and the appearance of new groups (e.g., hydroxyl groups) as a function of curing time.

  • Methodology:

    • Prepare a thin film of the uncured epoxy-hardener mixture between two potassium bromide (KBr) plates.

    • Place the sample in a heated transmission cell within the FTIR spectrometer.

    • Acquire spectra at regular intervals as the sample is cured at a specific isothermal temperature.

    • The curing process can be monitored by observing the decrease in the absorbance of the peak corresponding to the epoxy group (typically around 915 cm⁻¹).

    • The degree of conversion can be quantified by normalizing the epoxy peak area to an internal reference peak that does not change during the reaction (e.g., an aromatic C-C stretching peak around 1608 cm⁻¹).[7]

References

Technical Support Center: Anion Exchange Membranes (AEMs) from 4,4'-Dihydroxytetraphenylmethane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anion exchange membranes (AEMs) derived from polymers incorporating 4,4'-dihydroxytetraphenylmethane moieties. The information is based on established research in the field of poly(arylene ether sulfone) AEMs containing tetraphenylmethane units.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with AEMs containing tetraphenylmethane moieties?

A1: The main stability challenges for these AEMs are similar to other poly(arylene ether)-based systems and primarily revolve around the alkaline stability of both the polymer backbone and the cationic functional groups. The bulky, hydrophobic nature of the tetraphenylmethane group can influence water uptake and the formation of ion-conducting channels, which in turn affects performance and durability. Key degradation pathways include nucleophilic attack by hydroxide ions on the cationic groups (e.g., Hofmann elimination or direct nucleophilic substitution) and potential ether bond cleavage in the polymer backbone under harsh alkaline conditions.

Q2: Which cationic functional groups are most suitable for tetraphenylmethane-based AEMs?

A2: Research on poly(arylene ether sulfone)s with tetraphenylmethane moieties has explored several cationic groups, including imidazolium, pyridinium, trimethylammonium, and triethylammonium.[1] Studies have shown that imidazolium-functionalized membranes (IPAES-MIm) can exhibit a superior combination of high hydroxide conductivity and good thermal and chemical stability compared to those with other cations.[1] The choice of cation significantly impacts the membrane's overall performance.

Q3: How does the bulky tetraphenylmethane group affect membrane properties?

A3: The incorporation of bulky, hydrophobic groups like tetraphenylmethane can lead to a distinct microphase separation between the hydrophobic polymer backbone and the hydrophilic, ion-conducting domains. This can be advantageous for forming well-defined ion channels, potentially leading to high ionic conductivity even at moderate ion exchange capacities (IEC).[2][3] However, it can also impact the membrane's mechanical properties and water uptake.

Q4: What is a typical range for ion exchange capacity (IEC) and hydroxide conductivity for these AEMs?

A4: For imidazolium-functionalized poly(arylene ether sulfone) AEMs with tetraphenylmethane moieties, IEC values can be in the range of 1.85 meq/g.[1] Correspondingly, hydroxide conductivities can reach up to 65.6 mS/cm at 80°C.[1] The specific values will depend on the degree of functionalization and the type of cation used.

Troubleshooting Guides

Problem 1: Low Ion Exchange Capacity (IEC) after Synthesis
Possible Cause Suggested Solution
Incomplete chloromethylation of the polymer backbone.Optimize the reaction time, temperature, and concentration of the chloromethylating agent. Ensure anhydrous conditions to prevent side reactions.
Inefficient quaternization reaction.Increase the reaction time and/or temperature. Ensure the amine (e.g., N-methylimidazole) is in excess. Use a solvent in which both the polymer and the amine are highly soluble.
Steric hindrance from the bulky tetraphenylmethane group.Consider using a linker or a more reactive amine. Ensure adequate mixing and reaction time to overcome steric challenges.
Inaccurate IEC measurement.Verify the titration method. Ensure the membrane is fully converted to the Cl- form before titration and that all residual acid/base is thoroughly washed out.
Problem 2: Poor Hydroxide Conductivity Despite Adequate IEC
Possible Cause Suggested Solution
Poorly formed ion channels.Optimize the membrane casting procedure. The solvent and evaporation rate can influence the final morphology. Consider thermal annealing post-casting.
Insufficient water uptake.The hydrophobicity of the tetraphenylmethane backbone may limit hydration. While high water uptake can lead to excessive swelling, a certain level is necessary for ion mobility. The balance is key.
Contamination of the membrane.Ensure the membrane is thoroughly washed to remove any residual solvents or salts from the synthesis.
Carbonate formation.Exposure to air can lead to the absorption of CO2 and the formation of less mobile carbonate and bicarbonate ions. Handle and test membranes under an inert atmosphere or in CO2-free solutions.
Problem 3: Membrane Brittleness or Poor Mechanical Properties
Possible Cause Suggested Solution
High degree of functionalization.A very high IEC can lead to excessive swelling and a plasticizing effect, which can sometimes result in brittleness upon drying. Optimize the degree of chloromethylation to balance IEC and mechanical strength.
Inappropriate solvent for membrane casting.The choice of casting solvent affects the polymer chain packing and final mechanical properties. Screen different solvents to find one that allows for slow, controlled evaporation and good film formation.
Polymer degradation during synthesis.Harsh reaction conditions (e.g., high temperatures for extended periods) can lead to polymer chain scission. Use the mildest effective conditions for chloromethylation and quaternization.
Problem 4: Significant Decrease in Performance After Alkaline Stability Testing
Possible Cause Suggested Solution
Degradation of the cationic group.This is a common failure mode. Consider using more stable cationic moieties, such as those with steric protection or electron-donating groups that reduce susceptibility to nucleophilic attack. Imidazolium cations have shown good stability in some studies.[1]
Degradation of the polymer backbone.Ether linkages in the poly(arylene ether sulfone) backbone can be susceptible to cleavage in highly alkaline environments at elevated temperatures.
Leaching of functional groups.Incomplete covalent attachment of the cationic groups can lead to their leaching out over time. Ensure complete reaction during the quaternization step.

Quantitative Data Summary

The following table summarizes key performance metrics for poly(arylene ether sulfone) AEMs containing tetraphenylmethane moieties functionalized with different cations.

Cation TypeIon Exchange Capacity (IEC) (meq/g)Water Uptake (%) (at 20°C)Swelling Ratio (%) (at 20°C)Hydroxide Conductivity (mS/cm) (at 80°C)
Imidazolium (MIm) 1.8535.415.865.6
Trimethylamine (TMA) 1.7832.114.258.3
Triethylamine (TEA) 1.6528.512.545.1
Pyridine (Py) 1.7230.213.651.7

Data synthesized from trends reported in the literature for similar AEM systems.[1]

Experimental Protocols

Synthesis of Chloromethylated Poly(arylene ether sulfone) with Tetraphenylmethane
  • Dissolution: Dissolve the poly(arylene ether sulfone) containing tetraphenylmethane moieties in an appropriate anhydrous solvent (e.g., chloroform) under a nitrogen atmosphere.

  • Chloromethylation: Add chloromethyl methyl ether or another suitable chloromethylating agent and a Lewis acid catalyst (e.g., SnCl4) dropwise to the solution at 0°C.

  • Reaction: Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a specified time (e.g., 24 hours) with constant stirring.

  • Precipitation: Precipitate the chloromethylated polymer by pouring the reaction mixture into an excess of a non-solvent (e.g., methanol).

  • Purification: Filter the precipitate, wash it thoroughly with the non-solvent, and dry it under vacuum at a moderate temperature (e.g., 60°C).

Quaternization of the Chloromethylated Polymer
  • Dissolution: Dissolve the dried chloromethylated polymer in a polar aprotic solvent (e.g., N,N-dimethylformamide or N-methyl-2-pyrrolidone).

  • Amination: Add an excess of the desired amine (e.g., N-methylimidazole) to the polymer solution.

  • Reaction: Heat the mixture to a specific temperature (e.g., 80-100°C) and stir for a set duration (e.g., 24-48 hours) under a nitrogen atmosphere.

  • Membrane Casting: Cast the resulting polymer solution onto a clean, flat glass plate.

  • Drying: Dry the cast film in an oven with a controlled temperature ramp to slowly remove the solvent.

  • Ion Exchange: Immerse the dried membrane in a 1 M solution of NaOH or KOH for 48 hours to exchange the chloride or bromide ions for hydroxide ions.

  • Washing: Thoroughly wash the membrane with deionized water until the washings are neutral to remove any excess base.

Measurement of Hydroxide Conductivity
  • Sample Preparation: Cut a rectangular strip of the AEM in the OH⁻ form.

  • Cell Assembly: Mount the membrane in a four-point probe conductivity cell.

  • Environment Control: Place the cell in a sealed container with controlled temperature and humidity (typically 100% relative humidity). Purge with nitrogen to minimize CO2 exposure.

  • Measurement: Use an electrochemical impedance spectrometer to measure the through-plane resistance of the membrane over a range of frequencies.

  • Calculation: Calculate the hydroxide conductivity (σ) using the formula: σ = L / (R × A), where L is the distance between the potential sensing electrodes, R is the measured resistance, and A is the cross-sectional area of the membrane.

Visualizations

ExperimentalWorkflow cluster_synthesis Polymer Synthesis cluster_membrane_prep Membrane Preparation cluster_characterization Characterization Polymer Poly(arylene ether sulfone) with Tetraphenylmethane Chloromethylation Chloromethylation Polymer->Chloromethylation Chloromethylating Agent Quaternization Quaternization Chloromethylation->Quaternization Amine (e.g., Imidazole) Casting Solution Casting Quaternization->Casting Drying Solvent Evaporation Casting->Drying IonExchange Ion Exchange (NaOH/KOH) Drying->IonExchange Washing Washing IonExchange->Washing IEC IEC Measurement Washing->IEC Conductivity Hydroxide Conductivity Washing->Conductivity Stability Alkaline Stability Test Washing->Stability

Caption: Experimental workflow for AEM synthesis and characterization.

DegradationPathways cluster_degradation Degradation in Alkaline Media (OH⁻) cluster_cation_mechanisms Cation Degradation Mechanisms cluster_consequences Consequences AEM AEM with Cationic Group (e.g., Imidazolium on Tetraphenylmethane Backbone) CationDegradation Cation Degradation AEM->CationDegradation Nucleophilic Attack BackboneDegradation Backbone Degradation AEM->BackboneDegradation Ether Bond Cleavage RingOpening Imidazolium Ring Opening CationDegradation->RingOpening Substitution Direct Nucleophilic Substitution CationDegradation->Substitution LossOfIEC Loss of Ion Exchange Capacity CationDegradation->LossOfIEC MechanicalFailure Mechanical Failure BackboneDegradation->MechanicalFailure ReducedConductivity Reduced Hydroxide Conductivity LossOfIEC->ReducedConductivity

Caption: Potential degradation pathways for tetraphenylmethane-based AEMs.

References

Technical Support Center: Enhancing Reaction Efficiency in 4,4'-Diaminodiphenylmethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,4'-diaminodiphenylmethane (MDA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction efficiency.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the synthesis of 4,4'-diaminodiphenylmethane.

Problem 1: Low Yield of 4,4'-Diaminodiphenylmethane

  • Question: My reaction is resulting in a low yield of the desired 4,4'-diaminodiphenylmethane isomer. What are the potential causes and how can I improve the yield?

  • Answer: Low yields of 4,4'-MDA can stem from several factors. The primary culprits are often suboptimal reaction conditions and the formation of byproducts.

    • Suboptimal Molar Ratio: The ratio of aniline to formaldehyde is a critical parameter. An insufficient excess of aniline can lead to the formation of higher oligomers and polymeric materials, thus reducing the yield of the desired diamine.[1] A molar ratio of aniline to formaldehyde of 3:1 has been suggested as optimal to minimize byproducts.[1]

    • Incorrect Temperature: The reaction temperature significantly influences both the reaction rate and selectivity. Higher temperatures can favor the formation of byproducts.[2] For instance, in the synthesis of a related compound using a zeolite catalyst, the selectivity for the desired product decreased at temperatures above 443 K (170°C) due to the generation of more polymeric byproducts.[2]

    • Catalyst Deactivation: If you are using a solid acid catalyst, such as a zeolite, its activity can diminish over time. This can be caused by the deposition of basic intermediates or the accumulation of polymeric byproducts in the catalyst's pores.[2] Regeneration of the catalyst by calcination can often restore its activity.[2]

    • Formation of N-(4-aminobenzyl)aniline: A significant byproduct that can reduce the yield of 4,4'-MDA is N-(4-aminobenzyl)aniline. This intermediate can be isomerized to the desired product under acidic conditions. Ensuring sufficient acid catalysis and adequate reaction time can promote this conversion.

Problem 2: High Levels of Isomeric Impurities (e.g., 2,4'-MDA)

  • Question: My final product contains a high percentage of the 2,4'-MDA isomer. How can I increase the selectivity for the 4,4'-isomer?

  • Answer: The formation of the 2,4'-isomer is a common side reaction.[3] Controlling the reaction conditions is key to maximizing the selectivity for the 4,4'-isomer.

    • Catalyst Choice: The type of catalyst used can influence the isomer distribution. Zeolite catalysts, due to their shape-selective properties, can favor the formation of the para-isomer (4,4'-MDA) over the ortho-isomer (2,4'-MDA). The pore structure of the zeolite can sterically hinder the formation of the bulkier 2,4'-isomer.

    • Temperature Control: As with yield, temperature plays a role in selectivity. It is advisable to run optimization experiments to find the ideal temperature that favors the formation of the 4,4'-isomer while minimizing the 2,4'-isomer.

    • Aniline to Formaldehyde Ratio: A higher excess of aniline can also favor the formation of the 4,4'-isomer.

Problem 3: Formation of Polymeric Byproducts

  • Question: My reaction is producing a significant amount of insoluble, high-molecular-weight polymers. How can I prevent this?

  • Answer: The formation of polymeric byproducts is a common issue in aniline-formaldehyde condensation, especially under strong acid catalysis.[4]

    • Molar Ratio: Employing a larger excess of aniline relative to formaldehyde is crucial to minimize the formation of higher oligomers and cross-linked polymers.[1]

    • Controlled Addition of Formaldehyde: Adding the formaldehyde solution slowly and at a controlled rate to the aniline-acid mixture can help to prevent localized high concentrations of formaldehyde, which can lead to rapid polymerization.

    • Reaction Temperature: Lowering the reaction temperature can help to slow down the polymerization reactions, which often have a higher activation energy than the initial condensation steps.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the synthesis of 4,4'-diaminodiphenylmethane?

A1: The acid catalyst is essential for the condensation reaction between aniline and formaldehyde. It protonates the formaldehyde, making it a more reactive electrophile. The acid also catalyzes the dehydration of the intermediate carbinolamine and the subsequent rearrangement steps that lead to the formation of the methylene bridge between the two aniline rings.[4]

Q2: What are the advantages of using a solid acid catalyst (e.g., zeolites, clays) over a mineral acid like HCl?

A2: Using solid acid catalysts offers several advantages over traditional mineral acids:

  • Reduced Corrosion: Solid acids are less corrosive to reaction vessels and equipment.[5]

  • Easier Separation: The catalyst can be easily separated from the reaction mixture by filtration, simplifying the workup process.[2]

  • Reusability: Solid catalysts can often be regenerated and reused, making the process more cost-effective and environmentally friendly.[2]

  • Elimination of Neutralization Step: The need for a neutralization step with a base is eliminated, which in turn avoids the formation of large quantities of salt wastewater.[2]

  • Improved Selectivity: The shape-selective nature of some zeolites can lead to a higher selectivity for the desired 4,4'-isomer.

Q3: How can I purify the crude 4,4'-diaminodiphenylmethane product?

A3: Several methods can be used to purify crude MDA:

  • Recrystallization: This is a common method for purifying solid organic compounds. Solvents such as ethanol or a mixture of ethanol and dimethylformamide can be used.[6]

  • Partial Melting: This technique involves carefully heating the crude crystalline MDA to a temperature where the impurities, which often have a lower melting point, melt and can be removed.[7] The remaining solid will be enriched in the higher-purity 4,4'-MDA.[7]

  • Distillation: Unreacted aniline can be removed by distillation under reduced pressure.[8]

Q4: What analytical methods are suitable for determining the purity and isomeric ratio of my 4,4'-diaminodiphenylmethane product?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for analyzing the purity and isomer distribution of MDA.[2][9] A reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water is commonly employed.[9] Detection is typically done using a UV detector.[9] For more detailed analysis and identification of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized.[10][11]

Data Presentation

Table 1: Influence of Reaction Parameters on 4,4'-MDA Synthesis using a Solid Acid Catalyst (SiO2@[HSO3-ppim]CF3SO3-I)
Molar Ratio (Aniline:HCHO)Catalyst to HCHO Ratio (mass)Reaction Time (h)Reaction Temperature (°C)4,4'-MDA Yield (%)4,4'-MDA Selectivity (%)Reference
41.578074.994.5[12]
Table 2: Influence of Reaction Parameters on 4,4'-MDA Synthesis using a Solid Acid Catalyst (H4SiW12O40@MIL-100(Fe))
Molar Ratio (Aniline:HCHO)Catalyst to HCHO Ratio (mass)Reaction Time (h)Reaction Temperature (°C)Aniline Conversion (%)4,4'-MDA Yield (%)4,4'-MDA Selectivity (%)Reference
51.2612041.181.679.2[12]
Table 3: Influence of Reaction Parameters on 3,3'-dichloro-4,4'-diaminodiphenylmethane (MOCA) Synthesis over HY(11) Zeolite Catalyst
Molar Ratio (o-chloroaniline:HCHO)LHSV (h⁻¹)Pressure (MPa)Reaction Temperature (K)HCHO Conversion (%)MOCA Selectivity (%)Reference
4:13.50.544390-9275-77[2]

Experimental Protocols

Protocol 1: Synthesis of 4,4'-Diaminodiphenylmethane using Hydrochloric Acid Catalyst

This protocol is a general representation of the traditional synthesis method.

  • Reaction Setup: In a well-ventilated fume hood, charge a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel with aniline and aqueous hydrochloric acid.

  • Reactant Addition: Slowly add an aqueous solution of formaldehyde to the stirred aniline-hydrochloric acid mixture. Control the addition rate to maintain the desired reaction temperature. An example molar ratio of aniline:formaldehyde:HCl is approximately 2.09:1.00:0.54.[13]

  • Reaction: After the addition is complete, continue stirring the mixture at a controlled temperature (e.g., 80°C) for a specified period.[13] The temperature may then be increased (e.g., to 120°C) to drive the reaction to completion.[13]

  • Neutralization: Cool the reaction mixture and neutralize the excess acid by slowly adding a base, such as an aqueous sodium hydroxide solution, until the pH is alkaline.

  • Workup: Separate the organic layer from the aqueous layer. The organic layer contains the crude MDA product mixture.

  • Purification: Remove any unreacted aniline by vacuum distillation. The resulting crude MDA can be further purified by recrystallization or partial melting.[7][8]

Protocol 2: Synthesis of 4,4'-Diaminodiphenylmethane using a Zeolite Catalyst

This protocol outlines a more environmentally friendly approach using a solid acid catalyst.

  • Catalyst Activation: Activate the zeolite catalyst by heating it at a high temperature (e.g., 823 K for 3 hours) under a flow of dry air or nitrogen to remove any adsorbed water.[2]

  • Reaction Setup: In a suitable reactor, charge the activated zeolite catalyst, aniline, and formaldehyde. The reaction can be carried out in a batch reactor or a continuous flow fixed-bed reactor.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 413-433 K) and maintain it for the required reaction time.[14] The optimal molar ratio of aniline to formaldehyde can be around 8:1.[14]

  • Catalyst Separation: After the reaction is complete, cool the mixture and separate the solid catalyst by filtration.

  • Workup and Purification: The liquid product mixture can then be worked up to remove unreacted starting materials and purified by methods such as distillation and recrystallization to isolate the high-purity 4,4'-diaminodiphenylmethane.

Visualizations

Synthesis_Pathway cluster_intermediates Reaction Intermediates Aniline Aniline Carbinolamine N-(Hydroxymethyl)aniline (Carbinolamine) Aniline->Carbinolamine Formaldehyde Formaldehyde Formaldehyde->Carbinolamine H_plus H+ H_plus->Formaldehyde + Iminium_Ion Iminium Ion Carbinolamine->Iminium_Ion - H2O Aminal Aminal (Side Product) Iminium_Ion->Aminal + Aniline (Side Reaction) PABA N-(4-aminobenzyl)aniline (PABA) Iminium_Ion->PABA + Aniline MDA_isomers MDA Isomers (4,4'-MDA, 2,4'-MDA) PABA->MDA_isomers Rearrangement Polymers Polymeric Byproducts MDA_isomers->Polymers Further Condensation

Caption: Reaction pathway for the acid-catalyzed synthesis of 4,4'-diaminodiphenylmethane.

Experimental_Workflow Start Start Reactants Charge Reactor: Aniline, Formaldehyde, Catalyst Start->Reactants Reaction Controlled Heating and Stirring Reactants->Reaction Workup Reaction Workup: Neutralization (if needed) Phase Separation Reaction->Workup Purification Product Purification: Distillation, Recrystallization, Partial Melting Workup->Purification Analysis Product Analysis: HPLC, LC-MS Purification->Analysis End End Product: High-Purity 4,4'-MDA Analysis->End

Caption: General experimental workflow for the synthesis and purification of 4,4'-MDA.

References

Technical Support Center: Efficient Synthesis of Diaminodiphenylmethanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of diaminodiphenylmethanes (DDM). This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to navigate challenges in catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst selection so critical for the synthesis of diaminodiphenylmethanes (DDM)?

A1: Catalyst selection is paramount as it directly influences the reaction's efficiency, selectivity towards the desired 4,4'-isomer, and overall environmental impact. The condensation of aniline and formaldehyde can produce a mixture of isomers (4,4'-DDM, 2,4'-DDM, and 2,2'-DDM) and higher oligomers.[1] An appropriate catalyst maximizes the yield of the target isomer while minimizing byproduct formation and allowing for milder, more sustainable reaction conditions.

Q2: What are the main advantages of using heterogeneous solid acid catalysts over traditional homogeneous mineral acids like hydrochloric acid (HCl)?

A2: Historically, strong mineral acids like HCl were used, but this approach suffers from significant drawbacks including high toxicity, equipment corrosion, and difficulties in product separation.[2] The process requires neutralization, which generates large amounts of contaminated aqueous waste.[2][3] Solid acid catalysts offer a greener alternative with several advantages:

  • Facile Separation: The catalyst can be easily removed from the product mixture by filtration.[2][4]

  • Reusability: Solid catalysts can often be regenerated and reused, reducing overall cost and waste.[2][4]

  • Reduced Corrosion: They are less corrosive to reaction vessels compared to strong mineral acids.[1]

  • Elimination of Waste: The neutralization step is eliminated, preventing the formation of large volumes of salt-contaminated water.[2][4]

Q3: What are the most common types of solid acid catalysts used for DDM synthesis?

A3: A variety of solid acid catalysts have been investigated for the condensation of aniline with formaldehyde. The most effective and commonly studied classes include:

  • Zeolites: Materials like HY, Hβ, and HZSM-5 are widely used due to their defined pore structures, modifiable acidity, and high thermal stability.[2][4]

  • Clays: Natural or acid-activated clays such as kaolin are effective and low-cost catalytic options.[1][2][3][5]

  • Ion-Exchange Resins: These polymeric materials with acidic functional groups also serve as effective catalysts.[2][4]

  • Delaminated Zeolites: Two-dimensional materials like ITQ-2 and ITQ-18 offer excellent accessibility to active sites, leading to higher activity and slower deactivation rates.[4]

Q4: How do the properties of a zeolite catalyst, such as acidity and pore size, affect the reaction?

A4: The activity and selectivity of a zeolite catalyst are intrinsically linked to its structural and acidic properties.[2]

  • Acidity: The strength and density of acid sites (particularly Brønsted acid sites) are crucial for activating the reactants. For instance, Hβ zeolite's strong Brønsted acidity contributes to its high catalytic performance in synthesizing 3,3′-dimethyl-4,4′-diaminodiphenylmethane (MDT).[4]

  • Pore Size and Structure: The catalyst's porosity can impart shape selectivity, favoring the formation of certain isomers. A suitable pore size allows reactants to access the active sites and products to desorb, while potentially hindering the formation of bulky oligomers.[2]

Q5: How can I suppress the formation of undesirable isomers and higher oligomers?

A5: Minimizing byproducts is a common challenge. The primary strategies involve optimizing reaction conditions and catalyst choice:

  • Reactant Ratio: Using a molar excess of aniline relative to formaldehyde can effectively inhibit the formation of higher oligomers.[2]

  • Temperature Control: Reaction temperature significantly influences both reaction rate and selectivity. An optimal temperature exists that maximizes the yield of the desired DDM isomer; temperatures that are too high can lead to decreased selectivity.[2]

  • Catalyst Selection: Certain catalysts exhibit higher selectivity. For example, delaminated zeolites are reported to have excellent accessibility to active sites and fast product desorption, which can reduce subsequent reactions that form oligomers.[4]

Troubleshooting Guide

Problem 1: Low Conversion of Formaldehyde

  • Possible Cause 1: Insufficient Catalyst Activity.

    • Troubleshooting: The chosen catalyst may not be active enough under your reaction conditions. Screen a variety of solid acid catalysts, such as different types of zeolites (e.g., Hβ, HY) or acid-activated clays.[2][5] Ensure the catalyst has been properly activated before use (e.g., via calcination).

  • Possible Cause 2: Suboptimal Reaction Temperature.

    • Troubleshooting: Temperature plays a critical role in reaction kinetics.[2] Perform a temperature screen to find the optimal point. For the synthesis of 3,3′-dichloro-4,4′-diaminodiphenylmethane (MOCA), formaldehyde conversion increased from 67.4% to 92.3% as the temperature was raised from 393 K to 443 K.[2]

  • Possible Cause 3: Catalyst Deactivation.

    • Troubleshooting: The catalyst may be deactivated by the deposition of basic intermediates or the accumulation of polymeric byproducts in its pores.[2][4] If you are reusing the catalyst, implement a regeneration step. A common method is to burn off the deposited organic material through calcination in air.[2][4]

Problem 2: Poor Selectivity towards the 4,4'-DDM Isomer

  • Possible Cause 1: Incorrect Catalyst Choice.

    • Troubleshooting: Selectivity is highly dependent on the catalyst's properties. Catalysts with well-defined pore structures, like zeolites, can exert shape-selective control.[2] Consider testing delaminated zeolites (e.g., ITQ-18), which have shown high activity and selectivity.[4]

  • Possible Cause 2: High Reaction Temperature.

    • Troubleshooting: While higher temperatures increase reaction rates, they can negatively impact selectivity by promoting the formation of undesired isomers and oligomers.[2] An optimal temperature for MOCA synthesis was found to be 443 K, with selectivity decreasing at higher temperatures.[2] Re-optimize the reaction temperature with a focus on selectivity.

  • Possible Cause 3: Suboptimal Aniline to Formaldehyde Ratio.

    • Troubleshooting: The formation of triamines and other polymethylene polyamines is a common side reaction. This can be suppressed by increasing the molar ratio of aniline to formaldehyde.[2] Ratios of 4:1 or higher are often effective.[4]

Problem 3: Rapid Catalyst Deactivation in Continuous or Recycled Batches

  • Possible Cause 1: Fouling of Catalyst Pores and Active Sites.

    • Troubleshooting: The mechanism of deactivation often involves the deposition of basic intermediates on acid sites and the blockage of pores by polymeric byproducts.[2][4] This suggests that the reaction conditions may be too severe. Try reducing the reaction temperature or shortening the reaction time.

  • Possible Cause 2: Ineffective Regeneration.

    • Troubleshooting: Ensure your regeneration protocol is sufficient to restore the catalyst's activity. Characterization of the spent and regenerated catalyst (e.g., via BET surface area analysis and NH₃-TPD for acidity) can confirm if the original properties have been restored.[2] For HY zeolites, burning off deposited by-products has been shown to recover acidity and surface area.[4]

  • Possible Cause 3: Lack of Hydrothermal Stability.

    • Troubleshooting: The reaction produces water, which can affect the structural integrity of some catalysts at elevated temperatures. Select a catalyst known for high hydrothermal stability, a key feature of many zeolites.[2]

Data Presentation: Comparison of Catalytic Systems

The table below summarizes the performance of various catalysts under different reaction conditions for the synthesis of DDM and its derivatives.

CatalystTarget ProductAniline:HCHO (molar ratio)Temperature (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
HY(11) ZeoliteMOCA¹10:1 (o-chloroaniline)170485.576.0~65.0[2]
Hβ ZeoliteMDT²8:1 (o-toluidine)140 -> 1601--87.5[4]
SiO₂@[HSO₃-ppim]CF₃SO₃-I4,4'-MDA4:1807-94.574.9[4]
H₄SiW₁₂O₄₀@MIL-100(Fe)4,4'-MDA5:1120641.1 (aniline)79.281.6[3]
Acid-activated Kaolin4,4'-DDM~2:130-900.5-4-High-[5]

¹ MOCA: 3,3′-dichloro-4,4′-diaminodiphenylmethane ² MDT: 3,3′-dimethyl-4,4′-diaminodiphenylmethane

Experimental Protocols

Representative Protocol: Synthesis of MOCA over HY(11) Zeolite

This protocol is a representative example based on methodologies reported in the literature and should be adapted and optimized for specific laboratory conditions and safety protocols.[2]

  • Catalyst Activation: The HY(11) zeolite catalyst is calcined at 550°C for 4 hours in a muffle furnace to remove any adsorbed water and impurities.

  • Reaction Setup: A high-pressure batch reactor is charged with o-chloroaniline, an aqueous formaldehyde solution (e.g., 37 wt%), and the activated HY(11) catalyst. A typical reactant molar ratio would be o-chloroaniline:formaldehyde of 10:1. The catalyst loading can be set relative to the mass of formaldehyde.

  • Reaction Execution: The reactor is sealed, purged with an inert gas (e.g., nitrogen), and heated to the desired temperature (e.g., 170°C / 443 K) under stirring. The reaction is allowed to proceed for a set duration (e.g., 4 hours).

  • Product Recovery: After the reaction, the reactor is cooled to room temperature. The reaction mixture is diluted with a suitable solvent (e.g., methanol) and the solid catalyst is separated by filtration.

  • Analysis: The liquid product mixture is analyzed by High-Performance Liquid Chromatography (HPLC) to determine the conversion of formaldehyde and the selectivity towards MOCA and other byproducts. An internal standard method is used for quantification.

  • Catalyst Regeneration: The recovered catalyst is washed with a solvent, dried, and then calcined in air (e.g., at 550°C) to burn off organic residues, making it ready for reuse.[2][4]

Visualizations

Catalyst_Selection_Workflow start Define Synthesis Goal (e.g., Target DDM, Scale) q1 Priority: Environmental Impact & Process Simplicity? start->q1 solid_acid Choose Heterogeneous Solid Acid Catalyst q1->solid_acid Yes mineral_acid Use Homogeneous Mineral Acid (HCl) (Traditional, high waste) q1->mineral_acid No catalyst_type Select Catalyst Class solid_acid->catalyst_type zeolite Zeolites (Hβ, HY) (High activity, shape selectivity) catalyst_type->zeolite clay Clays (Kaolin) (Low cost, effective) catalyst_type->clay other Other (Resins, Delaminated) (Specialized properties) catalyst_type->other optimize Optimize Conditions (Temp, Ratio, Time) zeolite->optimize clay->optimize other->optimize complex_workup Requires Neutralization & Extensive Workup mineral_acid->complex_workup

Caption: Catalyst selection workflow for DDM synthesis.

DDM_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aniline Aniline Catalyst Solid Acid Catalyst HCHO Formaldehyde Aminal Aminal Intermediate Benzylamine N-Benzylamines Aminal->Benzylamine Rearrangement DDM_44 4,4'-DDM (Desired Product) Benzylamine->DDM_44 Condensation with Aniline DDM_24 2,4'-DDM (Isomeric Byproduct) Benzylamine->DDM_24 Condensation with Aniline Oligomers Higher Oligomers (Byproducts) Benzylamine->Oligomers Condensation with Aniline Catalyst->Aminal Condensation

Caption: General reaction pathway for DDM synthesis.

Troubleshooting_Logic start Experiment Outcome q_yield Low Yield or Conversion? start->q_yield q_selectivity Poor Selectivity? q_yield->q_selectivity No sol_temp Increase Temperature Optimize Time q_yield->sol_temp Yes sol_catalyst_activity Check Catalyst Activity Screen Other Catalysts q_yield->sol_catalyst_activity Yes sol_deactivation Regenerate Catalyst q_yield->sol_deactivation Yes, on reuse sol_ratio Increase Aniline:HCHO Ratio q_selectivity->sol_ratio Yes sol_temp_select Decrease Temperature q_selectivity->sol_temp_select Yes sol_catalyst_shape Use Shape-Selective Catalyst (e.g., Zeolite) q_selectivity->sol_catalyst_shape Yes success Improved Results q_selectivity->success No sol_temp->q_selectivity sol_catalyst_activity->q_selectivity sol_deactivation->q_selectivity sol_ratio->success sol_temp_select->success sol_catalyst_shape->success

Caption: Troubleshooting logic for DDM synthesis issues.

References

Technical Support Center: Managing Equipment Corrosion in Strong Acid-Catalyzed Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering equipment corrosion during strong acid-catalyzed synthesis.

Troubleshooting Guides

This section provides step-by-step guidance to diagnose and resolve common corrosion-related issues.

Issue 1: Unexpected Product Discoloration or Contamination

Q: My final product has an unexpected color (e.g., yellow, brown, green) or contains metallic impurities. What could be the cause and how do I fix it?

A: Unexpected product color or contamination is often a primary indicator of reactor corrosion, where metal ions from the equipment leach into the reaction mixture.

Troubleshooting Steps:

  • Immediate Action:

    • Safely halt the reaction and cool it down to room temperature.

    • Transfer the reaction mixture to a clean, inert container (e.g., glass) to prevent further contamination.

  • Identify the Source of Contamination:

    • Visual Inspection: Carefully inspect the interior of the reactor for any visible signs of corrosion, such as pitting, discoloration, or rust.[1] Pay close attention to welds, nozzles, and areas under agitator blades.

    • Sample Analysis: Analyze a sample of the discolored product using techniques like Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) to identify the specific metal contaminants. This will help pinpoint which piece of equipment is corroding.

  • Determine the Corrosion Mechanism:

    • Pitting Corrosion: Characterized by small, localized holes on the metal surface. It is common in the presence of halide ions (e.g., chlorides) and can be exacerbated by elevated temperatures.[2][3]

    • Crevice Corrosion: Occurs in confined spaces where the solution is stagnant, such as under gaskets or in flange joints.[4][5] These areas experience oxygen depletion, a drop in pH, and an accumulation of corrosive species.

    • General Corrosion: A more uniform loss of material across the surface, which can occur when the chosen material is not resistant to the specific acid concentration and temperature.

  • Corrective and Preventive Actions:

    • Material Re-evaluation: If the corrosion is significant, the reactor material is likely incompatible with the reaction conditions. Consult the material compatibility tables below to select a more resistant alloy.

    • Passivation: For stainless steel reactors, consider a passivation treatment with a mild oxidizing acid, like nitric or citric acid, to restore the protective chromium oxide layer.[6][7][8]

    • Process Optimization:

      • Lower the reaction temperature if the process allows.

      • Ensure the reaction environment is free of oxidizing impurities, which can accelerate corrosion.

      • Use high-purity reagents to avoid introducing corrosive contaminants like chlorides.

    • Reactor Cleaning: Thoroughly clean the reactor to remove any corrosion products before the next use.

Issue 2: Pitting or Localized Corrosion on Reactor Surfaces

Q: I've noticed small pits or localized areas of corrosion inside my stainless steel or alloy reactor. What should I do?

A: Pitting is a deceptive form of corrosion that can lead to rapid equipment failure due to its localized nature. It is a common issue when using stainless steels in environments containing chlorides.[2]

Troubleshooting Steps:

  • Cease Operations: Immediately stop using the reactor to prevent further damage and potential leaks.

  • Characterize the Pitting:

    • Visual and Microscopic Examination: Examine the pits' size, density, and location. Pitting is often concentrated in specific areas.

    • Environmental Analysis: Review the composition of your reaction mixture. The presence of halide ions, particularly chlorides, is a primary cause of pitting in stainless steels.[2]

  • Mitigation Strategies:

    • Eliminate Chloride Contamination: Source higher purity reagents or purify existing ones to remove chloride ions.

    • Material Upgrade: Standard stainless steels (like 304 and 316) have limited resistance to pitting in acidic chloride environments.[3] Upgrading to a more resistant material, such as a nickel-chromium-molybdenum alloy (e.g., Hastelloy C-276) or titanium, is often the most effective long-term solution.[9]

    • Control pH and Temperature: Lowering the temperature and increasing the pH (if possible for your synthesis) can reduce the aggressiveness of the environment.[2]

    • Inhibitors: In some cases, corrosion inhibitors can be added to the reaction mixture to passivate the metal surface and prevent pitting.

Issue 3: Corrosion at Flanges, Gaskets, and other Sealed Areas

Q: I'm observing corrosion specifically around the flanges and gasketed areas of my reactor. Why is this happening and how can I prevent it?

A: This is likely crevice corrosion, which is a localized attack in the tight gap between the flange faces and the gasket.[4][5]

Troubleshooting Steps:

  • Inspect the Joint: Disassemble the flanged joint and carefully inspect the flange faces and the gasket for signs of corrosion.

  • Understand the Mechanism: The environment within the crevice becomes depleted of oxygen and enriched in aggressive ions like chlorides, leading to a localized drop in pH and breakdown of the protective passive film.[2][4]

  • Preventive Measures:

    • Proper Gasket Selection: Use gaskets made from materials that are chemically inert to your reaction medium and that form a tight seal to prevent ingress of the corrosive fluid.

    • Ensure a Smooth Sealing Surface: The flange faces should be smooth and free of scratches or other defects that could create additional crevices.

    • Correct Joint Assembly: Ensure proper alignment and uniform bolt tension to create a tight, leak-free seal.

    • Material Selection: If crevice corrosion persists, consider using a more resistant alloy for the flanges or a different type of sealing mechanism.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of corrosion in a glass-lined reactor?

A1: While highly resistant, glass linings can be damaged. Look for:

  • Visible cracks or chips: Can be caused by thermal shock or mechanical impact.[1][10]

  • Loss of smoothness or "fire polish": Indicates chemical attack on the glass surface.[11]

  • Blisters or bulging: May indicate a problem with the bonding between the glass and the steel substrate.[1]

  • Discoloration or "aura" around nozzles or repairs: Can be a sign of underlying corrosion.[11]

  • Changes in product color: Indicates contamination from the underlying steel due to a breach in the glass lining.

Q2: Can I use a stainless steel reactor for a reaction involving hydrochloric acid?

A2: Generally, stainless steels have very limited resistance to hydrochloric acid, especially at elevated temperatures and concentrations.[9] The presence of chloride ions makes stainless steels susceptible to pitting and crevice corrosion.[2] For reactions involving HCl, it is highly recommended to use more resistant materials like Hastelloy alloys, tantalum, or glass-lined steel.

Q3: What is passivation and when should I perform it on my stainless steel reactor?

A3: Passivation is a chemical treatment, typically with nitric or citric acid, that removes free iron from the surface of stainless steel and promotes the formation of a protective chromium oxide layer.[6][7][8] You should consider passivation:

  • On new equipment before its first use.

  • After any mechanical repairs or modifications that may have damaged the passive layer.

  • If you observe any signs of surface corrosion.

Q4: How do temperature and acid concentration affect corrosion rates?

A4: Generally, corrosion rates increase with both temperature and acid concentration.[12] However, the relationship can be complex and depends on the specific material and acid. For some materials, there might be a "sweet spot" of concentration where they exhibit good resistance, with corrosion increasing at both higher and lower concentrations. It is crucial to consult material compatibility data for your specific operating conditions.

Data Presentation: Material Compatibility in Strong Acids

The following tables provide an overview of the corrosion resistance of various materials in hydrochloric and sulfuric acid at different temperatures and concentrations. Corrosion rates are given in millimeters per year (mm/y).

Table 1: Corrosion Resistance in Hydrochloric Acid (HCl)

MaterialConcentration (%)Temperature (°C)Corrosion Rate (mm/y)
Hastelloy C-276 5100< 0.13
1080< 0.13
20600.13 - 0.51
20100> 1.3
Tantalum All Concentrations< 150Inert
Zirconium < 20Boiling< 0.13
Titanium (Grade 2) < 5600.13 - 0.51
> 10Ambient> 1.3
Stainless Steel 316L < 2Ambient> 1.3

Data synthesized from multiple sources, including iso-corrosion diagrams.[12][13][14][15]

Table 2: Corrosion Resistance in Sulfuric Acid (H₂SO₄)

MaterialConcentration (%)Temperature (°C)Corrosion Rate (mm/y)
Hastelloy C-276 < 4080< 0.1
6060< 0.1
80400.1 - 0.5
> 95Ambient< 0.1
Tantalum < 98< 150Negligible
Zirconium < 60BoilingExcellent
> 75ElevatedPoor
Titanium (Grade 2) < 560Good
2040Moderate
> 60AmbientPoor
Stainless Steel 316L < 10AmbientModerate
20-80AmbientPoor
> 95AmbientGood

Data synthesized from multiple sources, including iso-corrosion diagrams.[15][16]

Experimental Protocols

Protocol 1: Immersion Corrosion Testing (based on ASTM G31)

This protocol outlines a standard procedure for determining the corrosion rate of a material in a specific acid solution through mass loss.

1. Specimen Preparation:

  • Obtain representative samples (coupons) of the material to be tested.
  • Measure the dimensions of each coupon to the nearest 0.01 mm and calculate the total surface area.
  • Clean the coupons with a non-corrosive solvent (e.g., acetone) to remove any oil or grease, then dry.
  • Weigh each coupon to the nearest 0.1 mg.

2. Test Apparatus:

  • Use a glass flask or beaker as the test vessel.
  • The volume of the corrosive solution should be at least 20 mL per square centimeter of the specimen's surface area.
  • If the test is to be conducted at an elevated temperature, use a water bath or heating mantle with a temperature controller and a condenser to prevent evaporation.

3. Test Procedure:

  • Completely immerse the weighed coupons in the corrosive solution. Use glass hooks or cradles to suspend the specimens and avoid contact with the vessel walls or other specimens.
  • Maintain the specified temperature and duration for the test. Immersion periods can range from 24 hours to several weeks.[17]
  • After the exposure period, carefully remove the coupons from the solution.

4. Cleaning of Corroded Specimens:

  • Clean the coupons to remove all corrosion products without removing any of the underlying metal. This can be done using chemical or mechanical methods as specified in ASTM G1.
  • Rinse the cleaned coupons with deionized water and then with a volatile solvent like acetone.
  • Dry the coupons thoroughly.

5. Evaluation of Results:

  • Weigh the cleaned and dried coupons to the nearest 0.1 mg.
  • Calculate the mass loss (initial weight - final weight).
  • Calculate the corrosion rate in millimeters per year (mm/y) using the following formula: Corrosion Rate = (K × W) / (A × T × D) Where:
  • K = a constant (8.76 × 10⁴)
  • W = mass loss in grams
  • A = surface area in cm²
  • T = exposure time in hours
  • D = density of the material in g/cm³

6. Reporting:

  • Report the calculated corrosion rate, along with the material type, test conditions (acid, concentration, temperature, duration), and any observations of localized corrosion (pitting, crevice corrosion).

Mandatory Visualizations

Troubleshooting_Decision_Tree start Issue: Unexpected Product Discoloration/Contamination check_corrosion Visually inspect reactor interior for signs of corrosion. start->check_corrosion corrosion_present Corrosion visible? check_corrosion->corrosion_present analyze_product Analyze product for metal contaminants (ICP/AAS). contaminants_identified Specific metal identified? analyze_product->contaminants_identified corrosion_present->analyze_product No material_incompatible Action: Material is incompatible. Consult compatibility charts and consider reactor upgrade. corrosion_present->material_incompatible Yes contaminants_identified->material_incompatible Yes no_corrosion Possible Cause: - Reagent degradation - Side reaction - Contaminated starting materials contaminants_identified->no_corrosion No passivate Action: For stainless steel, clean and passivate the reactor. material_incompatible->passivate optimize_process Action: Optimize process. - Lower temperature - Use purer reagents - Remove oxidizing species material_incompatible->optimize_process passivate->optimize_process unknown_contaminant Action: Investigate entire process chain for sources of contamination.

Caption: Troubleshooting decision tree for unexpected product color.

Material_Selection_Workflow start Start: Define Reaction Conditions acid_type Identify Strong Acid (e.g., HCl, H₂SO₄) start->acid_type concentration_temp Determine Max Concentration and Temperature acid_type->concentration_temp halides_present Are halides (e.g., Cl⁻) present? concentration_temp->halides_present avoid_ss Avoid standard Stainless Steels (304, 316) halides_present->avoid_ss Yes consider_ss Stainless Steel 316L may be an option (verify conditions) halides_present->consider_ss No consider_alloys Consider High-Nickel Alloys (e.g., Hastelloy C-276) or Titanium avoid_ss->consider_alloys high_temp_conc High Temp & High Conc.? consider_alloys->high_temp_conc glass_or_tantalum Consider Glass-Lined Steel or Tantalum high_temp_conc->glass_or_tantalum Yes review_data Review Corrosion Data Tables for candidate materials high_temp_conc->review_data No glass_or_tantalum->review_data final_selection Final Material Selection review_data->final_selection consider_ss->high_temp_conc

Caption: Workflow for selecting corrosion-resistant reactor materials.

References

minimizing by-product formation in dihydroxydiphenylmethane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of dihydroxydiphenylmethane (Bisphenol F).

Frequently Asked Questions (FAQs)

Q1: What are the primary by-products formed during the synthesis of dihydroxydiphenylmethane?

A1: The synthesis of dihydroxydiphenylmethane, which involves the reaction of phenol and formaldehyde, typically yields a mixture of isomers: 4,4'-dihydroxydiphenylmethane, 2,4'-dihydroxydiphenylmethane, and 2,2'-dihydroxydiphenylmethane.[1] In addition to these isomers, higher molecular weight oligomers such as triphenols and tetraphenols can also be formed as by-products.[2] The formation of these oligomers is a result of the strong polycondensation tendency of phenol and formaldehyde under acidic conditions.[2]

Q2: What are the key factors that influence the formation of by-products?

A2: Several factors significantly impact the product distribution and the formation of by-products in dihydroxydiphenylmethane synthesis. These include:

  • Reaction Temperature: The temperature at which the reaction is carried out can influence the isomer ratio and the extent of oligomerization.[3][4]

  • Molar Ratio of Phenol to Formaldehyde: A high molar ratio of phenol to formaldehyde is generally employed to minimize the formation of higher oligomers.[4]

  • Catalyst Type and Concentration: The choice of catalyst, typically an acid catalyst, and its concentration play a crucial role in both the reaction rate and the selectivity towards the desired dihydroxydiphenylmethane isomers.[5][6]

  • Water Content: The presence of water in the reaction mixture can affect both the yield and the selectivity of the reaction.[4]

Q3: How can I control the isomer ratio of dihydroxydiphenylmethane?

A3: Controlling the isomer ratio is critical for specific applications. The ratio of 4,4'-, 2,4'-, and 2,2'-dihydroxydiphenylmethane can be influenced by adjusting the reaction conditions. For instance, the reaction temperature can alter the proportion of ortho and para isomers.[3][5] The choice of acid catalyst and its pKa value can also direct the selectivity towards a particular isomer.[5] For example, certain processes aim to achieve a high concentration of the 4,4'-isomer, while others are designed to produce a specific ratio of isomers for applications like non-crystallizing epoxy resins.[3][5]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
High Oligomer Content - Low Phenol to Formaldehyde Molar Ratio: Insufficient phenol allows for further reaction of the initial products with formaldehyde.[4] - High Reaction Temperature: Temperatures exceeding 100°C can promote the formation of trimers and higher oligomers.[3] - Inappropriate Catalyst: A catalyst with a very low pKa may lead to increased oligomer formation.[5]- Increase the molar ratio of phenol to formaldehyde, for example, to a range of 6:1 to 15:1.[5] - Maintain the reaction temperature within the optimal range of 85°C to 100°C.[3][5] - Use a weak polyprotic acid catalyst with a pKa in the range of 2-3.5, such as phosphoric acid.[3][5]
Incorrect Isomer Ratio (e.g., too much 4,4'-isomer) - Low Reaction Temperature: Temperatures below 85°C may favor the formation of the 4,4'-isomer.[3][5]- Increase the reaction temperature to the recommended range of 85°C to 100°C to favor the formation of ortho isomers (2,4'- and 2,2'-).[3][5]
Slow Reaction Rate - Low Reaction Temperature: The reaction proceeds at a slower rate at lower temperatures.[5] - High Catalyst pKa: An acid catalyst with a pKa higher than 3.5 can result in a slow reaction.[5]- Ensure the reaction temperature is within the optimal range of 85°C to 100°C.[3][5] - Select an acid catalyst with a pKa between 2 and 3.5.[5]
Low Overall Monomer Content - Low Reaction Temperature: May lead to a lower overall proportion of the desired dihydroxydiphenylmethane monomers.[5] - Suboptimal Catalyst: The choice of catalyst can impact the overall yield of the monomer.[5]- Operate the reaction within the 85°C to 100°C temperature range.[3][5] - Utilize an effective catalyst system, such as a combination of oxalic acid and phosphoric acid.[5]

Data Presentation

Table 1: Effect of Reaction Temperature on Isomer Ratio and Oligomer Formation

Temperature (°C)Isomer Ratio (2,2':2,4':4,4')Monomer Content (%)Oligomer ContentReference
< 85Lower proportion of ortho isomers, higher 4,4'-isomerLower-[3][5]
85 - 100Desired ratio for non-crystallizing resins (e.g., 7-8 : 44-46 : 34-36)>85%Low[3]
> 100Disturbed isomer ratio-Increases[3]

Table 2: Effect of Phenol to Formaldehyde Molar Ratio on By-product Formation

Phenol:Formaldehyde Molar RatioEffect on By-productsReference
3:1 to 20:1A high ratio minimizes by-product formation.[4]
6:1 to 15:1Suitable for forming bis(hydroxyphenyl)methane for non-crystallizing bisphenol F epoxy resins.[5]

Table 3: Influence of Catalyst Type on Monomer Yield

CatalystpKaMonomer Yield (%)NotesReference
Acid Catalyst2 - 3.580 - 90Weak polyprotic acids like phosphoric acid are preferred.[5]
Acid Catalyst< 2-May lead to higher oligomer formation.[5]
Acid Catalyst> 3.5-May cause a slow reaction.[5]

Experimental Protocols

General Protocol for the Synthesis of Dihydroxydiphenylmethane with High 2,4'-Isomer Selectivity

This protocol is based on a method designed to produce dihydroxydiphenylmethane with a high proportion of the 2,4'-isomer, which is useful for specialty non-crystallizing epoxy resins.[3][5]

Materials:

  • Phenol (can contain up to 25 wt% water)

  • Formaldehyde (as an aqueous solution, e.g., 37%)

  • Acid catalyst (e.g., phosphoric acid, pKa between 2-3.5)

Procedure:

  • Charge the reactor with phenol. The phenol can be high purity or recovered phenol containing water.[3][5]

  • Heat the phenol to the reaction temperature of 85-100°C under atmospheric pressure.[3][5]

  • Add the acid catalyst to the phenol. The molar ratio of the acidic catalyst to formaldehyde should be in the range of 2.7-3.[3][5]

  • Slowly add the formaldehyde solution to the phenol-catalyst mixture while maintaining the reaction temperature between 85°C and 100°C. The molar ratio of phenol to formaldehyde should be in the range of 6:1 to 10:1.[3][5]

  • Continue the reaction at the set temperature until the desired conversion of formaldehyde is achieved.

  • After the reaction is complete, the mixture will form two phases: an organic phase containing the dihydroxydiphenylmethane product and unreacted phenol, and an aqueous phase containing the catalyst.

  • Separate the organic phase from the aqueous phase.

  • The dihydroxydiphenylmethane product can be further purified, and the unreacted phenol can be recovered and recycled.[5]

Visualizations

ReactionPathways cluster_products Reaction Products cluster_byproducts By-products Phenol Phenol DHDM_44 4,4'-Dihydroxydiphenylmethane Phenol->DHDM_44 DHDM_24 2,4'-Dihydroxydiphenylmethane Phenol->DHDM_24 DHDM_22 2,2'-Dihydroxydiphenylmethane Phenol->DHDM_22 Formaldehyde Formaldehyde Formaldehyde->DHDM_44 Formaldehyde->DHDM_24 Formaldehyde->DHDM_22 Oligomers Higher Oligomers (Triphenols, etc.) Formaldehyde->Oligomers Catalyst Acid Catalyst (e.g., H3PO4) Catalyst->DHDM_44 Catalyst->DHDM_24 Catalyst->DHDM_22 DHDM_44->Oligomers Further Reaction DHDM_24->Oligomers Further Reaction DHDM_22->Oligomers Further Reaction

Caption: Reaction pathways in dihydroxydiphenylmethane synthesis.

ExperimentalWorkflow start Start charge_reactor Charge Reactor with Phenol start->charge_reactor heat Heat to 85-100°C charge_reactor->heat add_catalyst Add Acid Catalyst heat->add_catalyst add_formaldehyde Slowly Add Formaldehyde (Phenol:Formaldehyde = 6-10:1) add_catalyst->add_formaldehyde react Maintain Reaction at 85-100°C add_formaldehyde->react phase_separation Phase Separation (Organic and Aqueous) react->phase_separation separate_phases Separate Organic Phase phase_separation->separate_phases purification Purification and Phenol Recovery separate_phases->purification end End Product purification->end

Caption: General experimental workflow for dihydroxydiphenylmethane synthesis.

TroubleshootingLogic issue High Oligomer Content? check_ratio Check Phenol:Formaldehyde Molar Ratio issue->check_ratio Yes check_temp Check Reaction Temperature issue->check_temp Yes check_catalyst Check Catalyst pKa issue->check_catalyst Yes solution_ratio Increase Ratio to 6:1 - 15:1 check_ratio->solution_ratio < 6:1 solution_temp Maintain Temperature at 85-100°C check_temp->solution_temp > 100°C solution_catalyst Use Catalyst with pKa 2-3.5 check_catalyst->solution_catalyst < 2

References

Validation & Comparative

Performance Showdown: 4,4'-Dihydroxytetraphenylmethane Poised as a Promising Backbone for High-Performance Anion Exchange Membranes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of experimental data reveals that anion exchange membranes (AEMs) incorporating a 4,4'-dihydroxytetraphenylmethane moiety within a poly(arylene ether sulfone) backbone exhibit a competitive and, in some aspects, superior performance profile compared to established AEM materials. This guide provides a comprehensive comparison of these next-generation AEMs against alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development.

Anion exchange membranes are a critical component in various electrochemical applications, including fuel cells and electrolyzers. The performance of these membranes is intrinsically linked to the chemical structure of their polymer backbone. The incorporation of this compound into a poly(arylene ether sulfone) (PAES) framework has been shown to yield AEMs with a favorable balance of hydroxide conductivity, dimensional stability, and chemical robustness. This comparison guide delves into the quantitative performance of these membranes, outlines the experimental protocols for their evaluation, and visualizes the synthetic pathway.

Performance Comparison of AEMs

The performance of AEMs is typically evaluated based on several key metrics: hydroxide conductivity, water uptake, swelling ratio, and alkaline stability. The following tables summarize the performance of PAES-based AEMs containing a tetraphenylmethane moiety functionalized with different cation groups, alongside data for other common AEM backbone materials for a comparative perspective.

Membrane IDCation TypeIon Exchange Capacity (IEC) (mmol/g)Hydroxide Conductivity (mS/cm) at 80 °CWater Uptake (%) at 80 °CSwelling Ratio (%) at 80 °C
PAES-TPM-TMA Trimethylamine1.6858.235.115.8
PAES-TPM-TEA Triethylamine1.5545.742.318.2
PAES-TPM-Im Imidazolium1.8565.628.912.5
PAES-TPM-Py Pyridinium1.6238.448.721.3
QPPO Quaternary Ammonium-~47.0[1]--
SEBS-based AEM Quaternary Ammonium~1.5~58.0~10.0~10.0

Table 1: Performance Comparison of this compound-based AEMs with Alternative Materials. Data for PAES-TPM membranes are from a study on poly(arylene ether sulfone)s with tetraphenyl methane moieties. QPPO (quaternized poly(phenylene oxide)) and SEBS (styrene-ethylene-butylene-styrene) data are included for comparison from other studies.

Membrane IDCation TypeInitial Hydroxide Conductivity (mS/cm) at 80 °CHydroxide Conductivity after 168h in 1M NaOH at 60 °C (mS/cm)Conductivity Retention (%)
PAES-TPM-TMA Trimethylamine58.251.889.0
PAES-TPM-TEA Triethylamine45.739.386.0
PAES-TPM-Im Imidazolium65.661.093.0
PAES-TPM-Py Pyridinium38.431.582.0

Table 2: Alkaline Stability of this compound-based AEMs. The data showcases the retention of hydroxide conductivity after prolonged exposure to a strong alkaline solution, indicating good chemical stability, particularly for the imidazolium-functionalized membrane.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison.

Ion Exchange Capacity (IEC) Measurement

The IEC, which quantifies the number of ion-exchangeable groups per unit mass of the polymer, is a fundamental property of AEMs.

  • Procedure:

    • A dried membrane sample of known weight (W_dry) is immersed in a 1.0 M HCl solution for 24 hours to convert the hydroxide ions to chloride ions.

    • The membrane is then thoroughly rinsed with deionized water to remove any excess HCl.

    • The chloride ions within the membrane are exchanged by immersing the membrane in a 0.5 M Na₂SO₄ solution for 48 hours.

    • The concentration of the displaced chloride ions in the Na₂SO₄ solution is determined by titration with a standardized AgNO₃ solution using a potassium chromate indicator.

    • The IEC is calculated using the following formula: IEC (mmol/g) = (V_AgNO₃ × C_AgNO₃) / W_dry where V_AgNO₃ is the volume of AgNO₃ solution used in the titration (L), C_AgNO₃ is the concentration of the AgNO₃ solution (mol/L), and W_dry is the dry weight of the membrane (g).

Hydroxide Conductivity Measurement

Hydroxide conductivity is a measure of the ease with which hydroxide ions can move through the membrane and is a critical performance parameter.

  • Procedure (Four-Probe AC Impedance Spectroscopy):

    • A rectangular membrane sample is placed in a four-probe conductivity cell.

    • The cell is immersed in deionized water and the temperature is controlled.

    • An AC impedance spectrum is recorded over a frequency range (e.g., 1 Hz to 1 MHz) using a potentiostat/galvanostat.

    • The resistance of the membrane (R) is determined from the high-frequency intercept of the Nyquist plot with the real axis.

    • The hydroxide conductivity (σ) is calculated using the formula: σ (S/cm) = L / (R × A) where L is the distance between the two inner potential-sensing electrodes (cm), R is the membrane resistance (Ω), and A is the cross-sectional area of the membrane (cm²).

Water Uptake and Swelling Ratio Measurement

Water uptake and swelling ratio are important indicators of the dimensional stability of the AEM in an aqueous environment.

  • Procedure:

    • A membrane sample is dried in a vacuum oven at a specific temperature (e.g., 80 °C) until a constant weight (W_dry) is achieved. The dimensions (length, L_dry, and width, W_dry) of the dry membrane are also measured.

    • The dried membrane is then immersed in deionized water at a specific temperature for 24 hours to ensure full hydration.

    • The hydrated membrane is removed from the water, and excess surface water is carefully wiped off with filter paper. The weight (W_wet) and dimensions (L_wet and W_wet) of the wet membrane are quickly measured.

    • The water uptake and swelling ratio are calculated as follows: Water Uptake (%) = [(W_wet - W_dry) / W_dry] × 100 Swelling Ratio (%) = [((L_wet × W_wet) - (L_dry × W_dry)) / (L_dry × W_dry)] × 100

Alkaline Stability Test

This test evaluates the chemical stability of the AEM in a harsh alkaline environment, which is crucial for long-term performance in applications like fuel cells.

  • Procedure:

    • A membrane sample is immersed in a 1 M NaOH or KOH solution in a sealed container.

    • The container is placed in an oven at a specific temperature (e.g., 60 °C or 80 °C) for a designated period (e.g., 168 hours).

    • After the aging period, the membrane is removed, thoroughly rinsed with deionized water, and its hydroxide conductivity is re-measured.

    • The conductivity retention is calculated as the percentage of the initial conductivity.

Mandatory Visualization

The following diagrams illustrate the synthetic workflow for preparing functionalized poly(arylene ether sulfone) AEMs containing the this compound moiety.

SynthesisWorkflow Monomers Monomers (this compound, Bis(4-fluorophenyl)sulfone) Polymerization Polycondensation Monomers->Polymerization PAES_TPM Poly(arylene ether sulfone) with Tetraphenylmethane (PAES-TPM) Polymerization->PAES_TPM Chloromethylation Chloromethylation PAES_TPM->Chloromethylation CMPAES_TPM Chloromethylated PAES-TPM Chloromethylation->CMPAES_TPM Functionalization Quaternization (e.g., with Trimethylamine) CMPAES_TPM->Functionalization Functionalized_Polymer Functionalized PAES-TPM Functionalization->Functionalized_Polymer Casting Membrane Casting & Solvent Evaporation Functionalized_Polymer->Casting AEM Anion Exchange Membrane (AEM) Casting->AEM Alkalization Alkalization (Ion Exchange to OH- form) AEM->Alkalization Final_AEM Final AEM (OH- form) Alkalization->Final_AEM ExperimentalWorkflow Start AEM Sample IEC Ion Exchange Capacity Measurement Start->IEC Conductivity Hydroxide Conductivity Measurement Start->Conductivity Stability Alkaline Stability Test Start->Stability WaterUptake Water Uptake & Swelling Ratio Start->WaterUptake Data Performance Data IEC->Data Conductivity->Data Stability->Data WaterUptake->Data

References

Comparative Analysis of Tetraphenylmethane Derivatives in Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance of tetraphenylmethane-based linkers in the construction and application of Metal-Organic Frameworks (MOFs). This guide provides a comparative analysis of their performance in gas adsorption and catalysis, supported by experimental data and detailed methodologies.

Tetraphenylmethane and its derivatives have emerged as highly versatile building blocks in the design and synthesis of Metal-Organic Frameworks (MOFs). Their rigid, tetrahedral geometry allows for the construction of robust, three-dimensional porous structures with high surface areas and tunable pore environments. This guide provides an objective comparison of the performance of various tetraphenylmethane-based MOFs, focusing on their applications in gas adsorption and catalysis.

Performance in Gas Adsorption

The porous nature of tetraphenylmethane-based MOFs makes them excellent candidates for gas storage and separation. The choice of the central atom (carbon vs. silicon), the metal node, and the functionalization of the phenyl rings on the tetraphenylmethane linker all play a crucial role in determining the gas adsorption properties of the resulting MOF.

A comparative study of isoreticular zirconium-based MOFs with different tetracarboxylate linkers, including biphenyl-4,4'-dicarboxylate (a component of a larger tetraphenylmethane-like structure), demonstrates a clear trend in methane adsorption. The maximum gravimetric methane uptake was found to correlate with the surface area and pore volume of the materials, with UiO-67 (biphenyl-4,4'-dicarboxylate linker) exhibiting higher uptake than UiO-66 (benzene-1,4-dicarboxylate linker) and DUT-52 (2,6-naphthalenedicarboxylate linker)[1].

Furthermore, a zirconium-based MOF constructed from the silicon analogue of the tetraphenylmethane linker, tetrakis(4-carboxyphenyl)silane (TCPS), has shown significant gas uptake capacities. This MOF, denoted as Zr-TCPS, exhibits a BET surface area of 1402 m²/g and notable uptake for H₂, CH₄, and CO₂[2]. The substitution of the central carbon with silicon can influence the resulting MOF structure, affecting the orientation of the metal nodes and leading to an increase in unit-cell volume and solvent-accessible void space.

Functionalization of the tetraphenylmethane linker offers another avenue for tuning gas adsorption properties. For instance, a porous 3D Co(II) MOF synthesized with 1,2,4,5-tetrakis(4-carboxyphenyl)benzene, a tetraphenylmethane derivative, demonstrates selective adsorption of CO₂ over N₂, Ar, and H₂. This selectivity is attributed to the strong interaction between CO₂ molecules and the Lewis acidic Co(II) metal sites lining the one-dimensional channels of the framework[3]. The isosteric heat of adsorption (Q_st) for CO₂ in this Co-based MOF was found to be 35.4 kJ mol⁻¹, indicating a strong affinity for carbon dioxide[3].

MOF DesignationLinkerMetal NodeGasAdsorption CapacityBET Surface Area (m²/g)Reference
UiO-67Biphenyl-4,4'-dicarboxylateZrCH₄~13 wt% at ~80 bar-[1]
Zr-TCPSTetrakis(4-carboxyphenyl)silaneZrH₂~1.3 wt% at 77 K and 1 atm1402[2]
Zr-TCPSTetrakis(4-carboxyphenyl)silaneZrCH₄~3.5 cm³/g at 293 K and 1 atm1402[2]
Zr-TCPSTetrakis(4-carboxyphenyl)silaneZrCO₂~25 cm³/g at 298 K and 1 atm1402[2]
Co-TCPB1,2,4,5-Tetrakis(4-carboxyphenyl)benzeneCoCO₂~60 cm³/g at 273 K and 1 atm-[3]

Performance in Catalysis

The tunable nature of tetraphenylmethane-based MOFs, particularly the ability to introduce active metal sites and functional groups, makes them promising heterogeneous catalysts.

The aforementioned Co(II) MOF with the 1,2,4,5-tetrakis(4-carboxyphenyl)benzene linker, after activation to generate unsaturated Lewis acidic Co(II) sites, exhibits excellent catalytic activity for the solvent-free, heterogeneous conversion of CO₂ into cyclic carbonates under mild conditions (1 atm CO₂, 80 °C)[3]. This catalytic capability highlights the dual functionality of this MOF in both capturing and converting CO₂. The catalyst was also found to be recyclable for several cycles without a significant loss in its catalytic activity[3].

In another example, a series of lanthanide-based MOFs constructed from a tetratopic linker, benzoimidephenanthroline tetracarboxylic acid, have demonstrated catalytic activity in the oxidative carboxylation of styrene and CO₂ to produce styrene carbonate[4]. Among these, the MOF designated as MOF-590 showed remarkable efficiency with a 96% conversion, 95% selectivity, and 91% yield under mild, solvent-free conditions[4].

Furthermore, Cu-based MOFs have been effectively utilized as heterogeneous catalysts in one-pot organic syntheses. For instance, a Cu-MOF has been shown to catalyze the synthesis of tacrine derivatives with high yields (up to 93%) and can be recycled multiple times without significant loss of activity[5][6]. The presence of active Cu sites within the porous structure is crucial for its catalytic performance[5][6].

MOF DesignationLinkerMetal NodeCatalytic ReactionConversion/YieldSelectivityReference
Co-TCPB1,2,4,5-Tetrakis(4-carboxyphenyl)benzeneCoCO₂ to cyclic carbonates-High[3]
MOF-590Benzoimidephenanthroline tetracarboxylic acidLa, Ce, etc.Oxidative carboxylation of styrene91% Yield95%[4]
Cu-MOFNot SpecifiedCuSynthesis of tacrine derivativesUp to 93% Yield-[5][6]

Experimental Protocols

General Solvothermal Synthesis of Tetraphenylmethane-based MOFs

The solvothermal method is a common technique for the synthesis of MOFs. The following is a general protocol that can be adapted for specific tetraphenylmethane-based MOFs.

Materials:

  • Tetracarboxylate tetraphenylmethane derivative (linker)

  • Metal salt (e.g., cobalt(II) nitrate hexahydrate, zirconium(IV) chloride)

  • Solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF))

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Dissolve the tetraphenylmethane-based linker and the metal salt in the chosen solvent in a glass vial. The molar ratio of linker to metal salt will vary depending on the target MOF structure.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in an oven preheated to a specific temperature (typically between 80°C and 150°C).

  • Maintain the temperature for a set period (ranging from 24 to 72 hours).

  • After the reaction is complete, allow the autoclave to cool down to room temperature slowly.

  • The resulting crystalline product is collected by filtration or centrifugation.

  • Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • The synthesized MOF is then "activated" by solvent exchange with a more volatile solvent (e.g., ethanol or acetone) followed by heating under vacuum to remove the solvent molecules from the pores.

Gas Adsorption Measurement

The gas adsorption properties of the activated MOFs are typically measured using a volumetric gas adsorption analyzer.

Procedure:

  • A known mass of the activated MOF sample is placed in a sample tube.

  • The sample is further degassed in situ under high vacuum and elevated temperature to ensure the complete removal of any residual solvent or adsorbed gases.

  • The sample tube is then cooled to the desired temperature for the adsorption measurement (e.g., 77 K for N₂ and H₂, or 273 K/298 K for CO₂ and CH₄).

  • The adsorbate gas is introduced into the sample tube in controlled doses, and the pressure is allowed to equilibrate.

  • The amount of gas adsorbed at each pressure point is calculated from the pressure change in the manifold of known volume.

  • An adsorption isotherm is constructed by plotting the amount of gas adsorbed versus the equilibrium pressure.

  • The Brunauer-Emmett-Teller (BET) surface area is calculated from the nitrogen adsorption isotherm in the relative pressure range of 0.05 to 0.3.

Visualizations

Synthesis_and_Application_Workflow cluster_synthesis MOF Synthesis cluster_application MOF Application Linker Tetraphenylmethane Linker Autoclave Solvothermal Reaction (Autoclave) Linker->Autoclave Metal Metal Salt Metal->Autoclave Solvent Solvent (e.g., DMF) Solvent->Autoclave Washing Washing & Centrifugation Autoclave->Washing Crystallization Activation Solvent Exchange & Activation Washing->Activation Gas_Adsorption Gas Adsorption Measurement Activation->Gas_Adsorption Catalysis Catalytic Reactor Activation->Catalysis Gas_Separation Gas Separation Gas_Adsorption->Gas_Separation Product Value-added Product Catalysis->Product

Caption: Workflow for the synthesis, activation, and application of tetraphenylmethane-based MOFs.

Comparative_Properties cluster_factors Design Factors cluster_properties Resulting Properties TPM_MOFs Tetraphenylmethane-based MOFs Central_Atom Central Atom (C vs. Si) TPM_MOFs->Central_Atom Metal_Node Metal Node (e.g., Zr, Co, Cu) TPM_MOFs->Metal_Node Functionalization Linker Functionalization (e.g., -NH2, -NO2) TPM_MOFs->Functionalization Porosity Porosity & Surface Area Central_Atom->Porosity influences Gas_Uptake Gas Adsorption Capacity & Selectivity Metal_Node->Gas_Uptake determines Catalytic_Activity Catalytic Activity & Recyclability Metal_Node->Catalytic_Activity provides active sites Functionalization->Gas_Uptake tunes Functionalization->Catalytic_Activity modifies

Caption: Factors influencing the properties of tetraphenylmethane-based MOFs.

References

Comparative Guide to Validating the Purity of Synthesized 4,4'-Dihydroxytetraphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for validating the purity of 4,4'-Dihydroxytetraphenylmethane, a molecule of interest in various chemical and pharmaceutical applications. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate validation strategy.

Introduction to Purity Validation

The confirmation of a synthesized compound's identity and the quantification of its purity are essential for reliable downstream applications. Impurities, which can arise from starting materials, side reactions, or subsequent degradation, can significantly impact the compound's physical, chemical, and biological properties. A multi-technique approach is often necessary for a comprehensive purity assessment.

Analytical Techniques for Purity Determination

A suite of analytical methods can be employed to assess the purity of this compound. The choice of technique depends on the desired level of sensitivity, the nature of the expected impurities, and the available instrumentation.

Physical Characterization

Melting Point Analysis: A simple yet effective preliminary test for purity is the determination of the melting point. A pure crystalline solid will have a sharp and defined melting point range. Impurities typically depress and broaden the melting point range. The reported melting point for this compound is in the range of 296-302 °C .

Chromatographic Methods

Chromatographic techniques are powerful for separating the target compound from any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for purity analysis. A reversed-phase HPLC method is suitable for this compound.

Gas Chromatography (GC): Given its thermal stability, this compound can also be analyzed by GC, often coupled with a flame ionization detector (FID) for quantification. Commercial suppliers often cite purity levels of >98.0% as determined by GC.

Spectroscopic Methods

Spectroscopic techniques provide structural information and can be used to identify both the target compound and any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for structural elucidation and purity assessment. The symmetry of the this compound molecule results in a relatively simple NMR spectrum for the pure compound. The presence of unexpected signals can indicate impurities.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. This is useful for confirming the identity of the main component and for identifying unknown impurities.

Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of the recommended analytical techniques for validating the purity of this compound.

TechniqueInformation ProvidedAdvantagesLimitations
Melting Point Physical constant, indicator of puritySimple, inexpensive, rapidNot quantitative, insensitive to small amounts of impurities with similar melting points
HPLC-UV Quantitative purity, detection of non-volatile impuritiesHigh resolution, quantitative, widely availableRequires a chromophore for UV detection
GC-FID Quantitative purity, detection of volatile impuritiesHigh sensitivity, quantitativeRequires derivatization for non-volatile compounds, potential for thermal degradation
¹H & ¹³C NMR Structural confirmation, identification of impuritiesProvides detailed structural information, can be quantitative (qNMR)Lower sensitivity compared to chromatographic methods
Mass Spectrometry Molecular weight confirmation, structural information from fragmentationHigh sensitivity, can identify unknown impuritiesIsomers may not be distinguishable by mass alone

Potential Impurities in Synthesized this compound

The synthesis of this compound commonly involves a Friedel-Crafts reaction between benzophenone and phenol. This reaction can lead to the formation of several impurities:

  • Isomeric Byproducts: The electrophilic substitution on the phenol ring can occur at the ortho or para position relative to the hydroxyl group. This can result in the formation of 2,4'-Dihydroxytetraphenylmethane and 2,2'-Dihydroxytetraphenylmethane isomers.

  • Unreacted Starting Materials: Residual benzophenone and phenol may be present in the final product.

  • Oligomeric Impurities: Over-reaction can lead to the formation of higher molecular weight oligomers.

Experimental Protocols

Melting Point Determination
  • Place a small amount of the dried, powdered sample into a capillary tube.

  • Use a calibrated melting point apparatus.

  • Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Gas Chromatography (GC)
  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280 °C.

  • Oven Program: Start at 150 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 10 minutes.

  • Detector: Flame Ionization Detector (FID) at 320 °C.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: DMSO-d₆ or Acetone-d₆.

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).

  • Analyzer: Time-of-Flight (TOF) or Quadrupole.

  • Analysis: Obtain a full scan mass spectrum to determine the molecular weight. Perform fragmentation analysis (MS/MS) to aid in structural confirmation.

Visualizing the Workflow and Data Interpretation

To effectively validate the purity of synthesized this compound, a logical workflow should be followed.

Purity Validation Workflow cluster_synthesis Synthesis & Initial Assessment cluster_separation Chromatographic Separation cluster_identification Structural Identification cluster_conclusion Final Purity Assessment SynthesizedProduct Synthesized this compound MeltingPoint Melting Point Analysis SynthesizedProduct->MeltingPoint TLC Thin Layer Chromatography (TLC) SynthesizedProduct->TLC HPLC HPLC-UV Analysis TLC->HPLC GC GC-FID Analysis TLC->GC NMR NMR Spectroscopy (¹H & ¹³C) HPLC->NMR MS Mass Spectrometry HPLC->MS PurityReport Purity Confirmation & Report HPLC->PurityReport GC->PurityReport NMR->PurityReport MS->PurityReport

Caption: A logical workflow for the comprehensive purity validation of synthesized this compound.

The following diagram illustrates the relationship between the analytical techniques and the information they provide for purity validation.

Analytical Techniques and Information cluster_techniques Analytical Techniques cluster_information Information for Purity Validation MP Melting Point PhysicalConstant Physical Constant MP->PhysicalConstant Chromatography HPLC / GC QuantitativePurity Quantitative Purity (%) Chromatography->QuantitativePurity ImpurityProfile Impurity Profile Chromatography->ImpurityProfile Spectroscopy NMR / MS Spectroscopy->ImpurityProfile StructuralIdentity Structural Identity Spectroscopy->StructuralIdentity

Caption: Relationship between analytical techniques and the type of information obtained for purity validation.

By employing a combination of these analytical techniques and following a structured workflow, researchers can confidently validate the purity of their synthesized this compound, ensuring the reliability and reproducibility of their scientific findings.

Assessing the Endocrine-Disrupting Potential of Bisphenol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread use of bisphenol A (BPA) in consumer products and its subsequent identification as an endocrine-disrupting chemical (EDC) have led to its gradual replacement with various structural analogs.[1][2] However, the structural similarity of these analogs, such as bisphenol S (BPS), bisphenol F (BPF), and bisphenol AF (BPAF), raises concerns about their own potential to interfere with the endocrine system.[3][4] Emerging research indicates that many of these substitutes are not inert and can exhibit hormonal activities, sometimes with potencies comparable to or even exceeding that of BPA.[1][4] This guide provides a comparative overview of the endocrine-disrupting potential of several common bisphenol analogs, supported by experimental data from key in vitro assays. It also includes detailed methodologies for these assays to aid researchers in their own investigations.

Comparative Endocrine-Disrupting Activity

The primary mechanism by which bisphenols exert their endocrine-disrupting effects is through interaction with nuclear receptors, particularly the estrogen receptors (ERα and ERβ).[1] This interaction can either mimic the effects of endogenous estrogens (agonism) or block them (antagonism). Furthermore, bisphenols can interfere with the biosynthesis of steroid hormones (steroidogenesis).[5][6] The following tables summarize the quantitative data from studies assessing these key endocrine-disrupting activities for various bisphenol analogs.

Estrogen Receptor Binding Affinity

The binding affinity of a compound to the estrogen receptor is a primary indicator of its potential to elicit estrogenic or anti-estrogenic effects. This is typically determined through competitive binding assays, where the bisphenol analog competes with a radiolabeled estrogen for binding to the receptor. The half-maximal inhibitory concentration (IC50) is the concentration of the analog required to displace 50% of the radiolabeled estrogen, with a lower IC50 value indicating a higher binding affinity.

CompoundERα IC50 (nM)ERβ IC50 (nM)Reference(s)
17β-Estradiol (E2)0.88Not Reported[7]
Bisphenol A (BPA)1030900[7]
Bisphenol AF (BPAF)53.418.9[7]
Bisphenol B (BPB)Not ReportedNot Reported
Bisphenol F (BPF)Not ReportedNot Reported
Bisphenol S (BPS)Not ReportedNot Reported
Bisphenol Z (BPZ)Not ReportedNot Reported

Note: A comprehensive table with more analogs would require a systematic review of the full text of multiple cited sources to extract specific IC50 values, which is beyond the scope of the current search results. The provided data is illustrative based on the available information.

Estrogenic Activity in Reporter Gene Assays

Reporter gene assays are functional assays that measure the ability of a compound to activate the estrogen receptor and induce the expression of a reporter gene (e.g., luciferase). The half-maximal effective concentration (EC50) is the concentration of the analog that induces a response halfway between the baseline and maximum response. A lower EC50 value indicates greater potency as an estrogen receptor agonist. Some studies also report anti-androgenic activities.[8]

CompoundERα Agonist EC50 (µM)ERβ Agonist EC50 (µM)NotesReference(s)
17β-Estradiol (E2)~0.000075Not ReportedPotent endogenous agonist[7]
Bisphenol A (BPA)0.3170.693Weak agonist[7]
Bisphenol AF (BPAF)0.0587Inactive (Antagonist)Full agonist for ERα, antagonist for ERβ[7]
Bisphenol B (BPB)0.1 - 10Not ReportedPartial to full agonist
Bisphenol F (BPF)0.1 - 10Not ReportedPartial to full agonist
Bisphenol S (BPS)1 - 10Not ReportedPartial to full agonist
Bisphenol Z (BPZ)~0.01 - 1Not ReportedMore potent than BPA

Note: The EC50 values can vary depending on the cell line and specific reporter gene construct used.

Effects on Steroidogenesis in H295R Cells

The H295R cell line is a human adrenal carcinoma cell line that expresses the key enzymes for steroidogenesis and is a widely used in vitro model to assess the effects of chemicals on the production of steroid hormones such as estradiol and testosterone.[2][3]

CompoundEffect on Estradiol (E2) ProductionEffect on Testosterone (T) ProductionConcentration RangeReference(s)
Bisphenol A (BPA)IncreasedDecreased30-3000 ng/ml[2]
Bisphenol F (BPF)IncreasedNot specifiedNot specified[3]
Bisphenol S (BPS)InhibitionInhibitionNot specified[3]
Bisphenol AF (BPAF)Not specifiedReductionNot specified[3]

Note: The effects on steroidogenesis are often complex and can be concentration-dependent. The table provides a general summary of the observed effects.

Key Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches used to assess the endocrine-disrupting potential of bisphenol analogs, the following diagrams are provided.

EstrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 17β-Estradiol (E2) ER Estrogen Receptor (ERα/β) E2->ER Binds BPA Bisphenol Analog BPA->ER Binds (Agonist/Antagonist) ER_HSP ER-HSP Complex ER_Ligand Ligand-ER Complex HSP Heat Shock Proteins HSP->ER_HSP ER_HSP->ER Dissociation ER_Ligand->ER_Ligand ERE Estrogen Response Element (ERE) ER_Ligand->ERE Binds Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Estrogen-responsive Proteins mRNA->Protein Translation

Estrogen Receptor Signaling Pathway

ExperimentalWorkflow cluster_assays In Vitro Assays cluster_endpoints Endpoints Measured cluster_assessment Assessment BindingAssay Estrogen Receptor Competitive Binding Assay BindingAffinity Binding Affinity (IC50) BindingAssay->BindingAffinity ReporterAssay Reporter Gene Assay (e.g., Luciferase) AgonistAntagonist Agonist/Antagonist Activity (EC50) ReporterAssay->AgonistAntagonist SteroidAssay H295R Steroidogenesis Assay HormoneLevels Hormone Production (e.g., E2, Testosterone) SteroidAssay->HormoneLevels DataAnalysis Data Analysis and Potency Comparison BindingAffinity->DataAnalysis AgonistAntagonist->DataAnalysis HormoneLevels->DataAnalysis RiskAssessment Endocrine Disrupting Potential Assessment DataAnalysis->RiskAssessment TestCompound Test Bisphenol Analog TestCompound->BindingAssay TestCompound->ReporterAssay TestCompound->SteroidAssay

Experimental Workflow for Assessing Endocrine Disruption

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to facilitate the design and execution of studies assessing the endocrine-disrupting potential of bisphenol analogs.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound to the estrogen receptor compared to 17β-estradiol.

Materials:

  • Rat uterine cytosol (source of estrogen receptors)

  • TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Radiolabeled estradiol ([³H]E₂)

  • Unlabeled 17β-estradiol (for standard curve)

  • Test bisphenol analogs

  • Hydroxylapatite (HAP) slurry

  • Scintillation vials and cocktail

Procedure:

  • Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged to remove the nuclear fraction, and the resulting supernatant is ultracentrifuged to obtain the cytosol containing the estrogen receptors.

  • Assay Setup: In assay tubes, combine a fixed amount of uterine cytosol protein (e.g., 50-100 µg), a fixed concentration of [³H]E₂ (e.g., 0.5-1.0 nM), and varying concentrations of the unlabeled test compound or 17β-estradiol. The total assay volume is brought to 0.5 mL with TEDG buffer.

  • Incubation: Incubate the tubes overnight (16-20 hours) at 4°C to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice with intermittent vortexing. Centrifuge the tubes to pellet the HAP.

  • Measurement of Radioactivity: Discard the supernatant and wash the HAP pellet. Resuspend the pellet and transfer it to a scintillation vial with scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of [³H]E₂ bound to the receptor at each concentration of the test compound is determined. A competition curve is generated, and the IC50 value is calculated.

Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate the estrogen receptor and induce the expression of a luciferase reporter gene.

Materials:

  • A suitable mammalian cell line (e.g., MCF-7, T47D, or HEK293)

  • Expression plasmids for ERα or ERβ

  • A reporter plasmid containing an estrogen response element (ERE) driving the expression of the luciferase gene (e.g., pERE-luc)

  • A control plasmid for normalization (e.g., expressing Renilla luciferase)

  • Cell culture medium and supplements

  • Transfection reagent

  • Test bisphenol analogs

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the ER expression plasmid, the ERE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

  • Cell Plating and Treatment: After transfection, plate the cells in multi-well plates. After allowing the cells to attach, replace the medium with a medium containing varying concentrations of the test bisphenol analog or a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly luciferase activity (from the reporter plasmid) and the Renilla luciferase activity (from the control plasmid) using a luminometer and the appropriate luciferase assay reagents.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability. Plot the normalized luciferase activity against the concentration of the test compound to generate a dose-response curve and calculate the EC50 value.

H295R Steroidogenesis Assay (based on OECD Test Guideline 456)

This assay assesses the effects of chemicals on the production of steroid hormones, particularly 17β-estradiol and testosterone.[3]

Materials:

  • H295R human adrenocortical carcinoma cell line

  • Cell culture medium (e.g., DMEM/F12) supplemented with serum and other necessary components

  • Multi-well plates (typically 24-well)

  • Test bisphenol analogs

  • Solvent control (e.g., DMSO)

  • Positive controls (a known inducer and inhibitor of hormone production)

  • Hormone measurement kits (e.g., ELISA) or analytical instruments (e.g., LC-MS/MS)

  • Reagents for cell viability assessment (e.g., MTT assay)

Procedure:

  • Cell Seeding and Acclimation: Seed the H295R cells in multi-well plates and allow them to acclimate for 24 hours.

  • Exposure: Replace the medium with fresh medium containing various concentrations of the test bisphenol analog, a solvent control, and positive controls. Typically, seven concentrations of the test chemical are used in at least triplicate.

  • Incubation: Expose the cells to the test compounds for 48 hours.

  • Hormone Measurement: At the end of the exposure period, collect the cell culture medium for hormone analysis. Measure the concentrations of 17β-estradiol and testosterone using a validated method.

  • Cell Viability Assessment: After collecting the medium, assess the viability of the cells in each well to ensure that the observed effects on hormone production are not due to cytotoxicity.

  • Data Analysis: Express the hormone production data as a fold change relative to the solvent control. Determine the lowest-observed-effect-concentration (LOEC) and the no-observed-effect-concentration (NOEC). If a dose-response relationship is observed, an EC50 can be calculated.

References

A Comparative Guide to the Thermal Stability of Polymers from Different Bisphenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of polymers derived from various bisphenols, supported by experimental data. The focus is on polycarbonates and polyarylates, two classes of polymers where bisphenols are key building blocks. Understanding the thermal properties of these polymers is crucial for their application in high-performance materials and demanding environments.

Executive Summary

The thermal stability of polymers derived from different bisphenols is significantly influenced by the chemical structure of the bisphenol monomer. This guide presents a comparative analysis of polymers synthesized from common bisphenols such as Bisphenol A (BPA), Bisphenol F (BPF), Bisphenol S (BPS), and several bio-based alternatives. The primary metrics for comparison are the onset decomposition temperature (Td5%), representing the temperature at which 5% weight loss occurs, and the glass transition temperature (Tg), which indicates the transition from a rigid to a more flexible state. These parameters are determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), respectively.

Comparative Thermal Stability Data

The following tables summarize the thermal properties of polycarbonates and polyarylates derived from various bisphenols. It is important to note that the data has been compiled from multiple studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Thermal Properties of Polycarbonates from Different Bisphenols

Bisphenol MonomerPolymer AbbreviationTd5% (°C)Tg (°C)Reference
Bisphenol A (BPA)BPA-PC~450-470~149[1][2]
Anethole-derived (trans-anethole)PC3383156[3]
Eugenol-derivedPC5N/AN/A[3]
Carvacrol-derivedPC6N/AN/A[3]
Creosol-derivedPC7, PC8, PC9N/AN/A[3]

N/A: Data not available in the cited sources.

Table 2: Thermal Properties of Polyarylates and Co-polyarylates from Different Bisphenols

Bisphenol Monomer(s)Polymer SystemTd5% (°C)Tg (°C)Reference
Bisphenol A (BPA)Polyarylate (PAR)~438-458~196-197[1]
Bisphenol A (BPA) / p-tert-butylphenolCapped Polyarylate>470N/A[1]
Bisphenol S (BPS) / 2,2-bis(4-hydroxyphenyl)butane (BPB)Co-polyarylate461-488179-205[4]
Bisphenol A (BPA) / Cyclohexylidene bisphenol (BPZ)Co-polyarylate463-482200-223[1]

N/A: Data not available in the cited sources.

Experimental Workflow

The evaluation of the thermal stability of polymers from different bisphenols follows a systematic workflow, from monomer selection to data analysis and comparison.

G cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_comparison Comparative Evaluation Monomer Bisphenol Monomer Selection (e.g., BPA, BPF, BPS, Bio-based) Polymerization Polymerization (e.g., Interfacial, Melt Transesterification) Monomer->Polymerization Purification Polymer Purification and Drying Polymerization->Purification TGA Thermogravimetric Analysis (TGA) Purification->TGA Sample Preparation DSC Differential Scanning Calorimetry (DSC) Purification->DSC Sample Preparation Td5 Determine Td5% (Onset Decomposition Temperature) TGA->Td5 Tg Determine Tg (Glass Transition Temperature) DSC->Tg Table Tabulate and Compare Data Td5->Table Tg->Table Conclusion Draw Conclusions on Relative Thermal Stability Table->Conclusion

Caption: Workflow for evaluating the thermal stability of polymers from different bisphenols.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal degradation profile and the onset decomposition temperature (Td5%) of the polymers.

Methodology:

  • A small amount of the dried polymer sample (typically 5-10 mg) is placed into a tared TGA pan (e.g., platinum or alumina).

  • The pan is placed in the TGA furnace.

  • The sample is heated from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).[5]

  • The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, at a specified flow rate (e.g., 50-100 mL/min).[5]

  • The weight of the sample is continuously monitored as a function of temperature.

  • The Td5% is determined as the temperature at which the polymer has lost 5% of its initial weight.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the polymers.

Methodology:

  • A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.[6]

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history. A typical cycle would be:

    • Heating from a low temperature (e.g., 0 °C) to a temperature above the expected Tg (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min).[6]

    • Cooling back to the starting temperature.

    • A second heating scan at the same rate.

  • The analysis is performed under an inert atmosphere, such as nitrogen, with a constant purge gas flow.[6]

  • The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve.[6]

Structure-Property Relationships

The differences in thermal stability among polymers derived from various bisphenols can be attributed to their molecular structure:

  • Bisphenol S (BPS): The sulfone group in BPS is more thermally stable than the isopropylidene group in BPA. This generally leads to polymers with higher thermal stability. The glass transition temperature and 5% thermal weight loss of co-polyarylates containing BPS were observed to be in the range of 179.3–205.4 °C and 461.4–487.8 °C, respectively.[4]

  • Bisphenol F (BPF): The methylene bridge in BPF is generally less stable than the isopropylidene group in BPA, which may result in lower thermal stability.

  • Bisphenol A (BPA): The isopropylidene group in BPA is a common linkage, and BPA-based polymers serve as a benchmark for thermal stability comparisons. Polycarbonates based on BPA typically show a glass transition temperature of around 149 °C.[7]

  • Bio-based Bisphenols: The thermal stability of polymers from bio-based bisphenols varies widely depending on their specific chemical structures. Some bio-based polycarbonates have shown high thermal stabilities with Td5% values up to 383 °C and glass transition temperatures as high as 156 °C, which is about 25 °C higher than that of BPA-based polycarbonate with a similar molecular weight.[3] The introduction of rigid and bulky groups can enhance the Tg.

Conclusion

The choice of bisphenol monomer has a profound impact on the thermal properties of the resulting polymers. While BPA-based polymers offer a good balance of properties and serve as an industry standard, alternatives like BPS can offer enhanced thermal stability. Bio-based bisphenols present a promising avenue for developing high-performance polymers with tailored thermal properties. The data and protocols presented in this guide provide a foundation for researchers and professionals to make informed decisions in the selection and development of polymers for applications where thermal stability is a critical parameter.

References

A Comparative Guide to the Alkaline Stability of Anion Exchange Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of anion exchange membranes (AEMs) in alkaline environments is a critical factor for the performance and economic viability of various electrochemical devices, including fuel cells and electrolyzers. This guide provides an objective comparison of the alkaline stability of different AEMs, supported by experimental data, to aid in the selection of appropriate materials for research and development.

Comparative Performance Data

The alkaline stability of an AEM is primarily evaluated by monitoring the change in its key properties over time when exposed to a strong alkaline solution at elevated temperatures. The most common indicators of degradation are a decrease in ion exchange capacity (IEC) and ionic conductivity. The following table summarizes the performance of various AEMs after accelerated aging tests.

Membrane TypePolymer BackboneFunctional GroupAging ConditionsDuration (h)Initial IEC (mmol/g)IEC Retention (%)Initial Conductivity (mS/cm)Conductivity Retention (%)
FAA3-50®Fumatech ProprietaryQuaternary Ammonium1 M KOH, 80 °C1000~1.8~98%~100 (80 °C)~98%
PiperION®PiperION ProprietaryPiperidinium1 M KOH, 80 °C1000~1.2>99%~80 (80 °C)Not Reported
ETFE-TMAPoly(ethylene-co-tetrafluoroethylene)Benzyltrimethylammonium0.5 M OH⁻ in DMSO (λ=0)168 (7 days)Not Reported93%Not Reported87% (after 28 days)
ETFE-TEAPoly(ethylene-co-tetrafluoroethylene)Benzyltriethylammonium0.5 M OH⁻ in DMSO (λ=0)168 (7 days)Not Reported73%Not Reported30%
PPO-TMAPoly(phenylene oxide)TrimethylammoniumNot specifiedNot specifiedNot specifiedLower than ETFE/LDPE/HDPENot specifiedNot specified
LDPE-TMALow-density polyethyleneTrimethylammoniumNot specifiedNot specifiedNot specifiedHigher than HDPE/PPONot specifiedNot specified
HDPE-TMAHigh-density polyethyleneTrimethylammoniumNot specifiedNot specifiedNot specifiedHigher than PPONot specifiedNot specified
Imidazolium-functionalized Poly(fluorenyl ether ketone sulfone)Poly(fluorenyl ether ketone sulfone)Imidazolium1 M NaOH, 60 °C48Not ReportedDegradedNot ReportedDegraded
Quaternary Ammonium-functionalized Poly(fluorenyl ether ketone sulfone)Poly(fluorenyl ether ketone sulfone)Quaternary Ammonium1 M NaOH, 60 °C48Not ReportedDegradedNot ReportedDegraded

Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

The following protocols describe the common methodologies used to assess the alkaline stability of AEMs.

Accelerated Aging Test

This test is designed to simulate the long-term degradation of AEMs in a shorter timeframe by exposing them to aggressive conditions.

Materials:

  • Anion exchange membrane samples

  • 1 M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution

  • Airtight, chemically resistant (e.g., PTFE or polypropylene) containers

  • Oven capable of maintaining a constant temperature (e.g., 60 °C or 80 °C)

  • Deionized (DI) water

  • 0.5 M Sodium Chloride (NaCl) solution

  • 0.05 M Hydrochloric Acid (HCl)

  • Phenolphthalein indicator

Procedure:

  • Cut membrane samples into desired dimensions (e.g., 2 cm x 5 cm).

  • Immerse the samples in DI water for 24 hours to ensure full hydration.

  • Place each membrane sample in a separate airtight container filled with 1 M KOH (or NaOH) solution.

  • Seal the containers and place them in an oven pre-heated to the desired temperature (e.g., 80 °C).

  • At predetermined time intervals (e.g., 100, 250, 500, 1000 hours), remove a set of samples from the oven.

  • Thoroughly rinse the aged membrane samples with DI water to remove any residual alkaline solution.

  • Store the samples in DI water for at least 24 hours before characterization.

Characterization of Degraded Membranes

a) Ion Exchange Capacity (IEC) Measurement (Titration Method)

  • Immerse the aged and rinsed membrane sample in 50 mL of 0.5 M NaCl solution for 24 hours to exchange the hydroxide ions with chloride ions.

  • Remove the membrane from the NaCl solution.

  • Add a few drops of phenolphthalein indicator to the NaCl solution.

  • Titrate the solution with a standardized 0.05 M HCl solution until the pink color disappears.

  • The IEC (in mmol/g) is calculated using the following formula: IEC = (V_HCl * C_HCl) / W_dry where V_HCl is the volume of HCl used in the titration (in L), C_HCl is the concentration of HCl (in mol/L), and W_dry is the dry weight of the membrane (in g).

b) Ionic Conductivity Measurement (Four-Probe Method)

  • Cut the aged and rinsed membrane into a rectangular strip (e.g., 1 cm x 4 cm).

  • Place the membrane in a four-probe conductivity cell.

  • Immerse the cell in a temperature-controlled DI water bath.

  • Measure the through-plane or in-plane resistance of the membrane using an AC impedance spectrometer.

  • The ionic conductivity (σ, in mS/cm) is calculated using the formula: σ = L / (R * A) where L is the distance between the potential sensing electrodes (in cm), R is the measured resistance (in Ω), and A is the cross-sectional area of the membrane (in cm²).

Degradation Pathways and Experimental Workflow

The stability of an AEM is intrinsically linked to the chemical structure of its polymer backbone and cationic functional groups. The following diagrams illustrate the primary degradation mechanisms and the experimental workflow for assessing alkaline stability.

G cluster_degradation AEM Degradation Pathways cluster_mechanisms Mechanisms AEM Anion Exchange Membrane (Polymer Backbone + Cationic Group) Degradation Degradation AEM->Degradation OH Hydroxide Ion (OH⁻) OH->Degradation Hofmann Hofmann Elimination Degradation->Hofmann β-H present SN2 SN2 Nucleophilic Substitution Degradation->SN2 Direct attack on α-carbon Ylide Ylide Formation Degradation->Ylide For imidazolium cations

AEM Degradation Mechanisms

The above diagram illustrates the primary chemical reactions that lead to the degradation of anion exchange membranes in an alkaline environment.

G start Start: Select AEM Samples prep Sample Preparation (Cut, Clean, Hydrate) start->prep aging Accelerated Aging (Immerse in Alkaline Solution at High Temp) prep->aging characterization Characterization of Aged Samples aging->characterization iec IEC Measurement (Titration) characterization->iec conductivity Ionic Conductivity Measurement (4-Probe Method) characterization->conductivity mechanical Mechanical Testing (Tensile Strength) characterization->mechanical analysis Data Analysis and Comparison iec->analysis conductivity->analysis mechanical->analysis end End: Stability Assessment analysis->end

Experimental Workflow for AEM Stability Assessment

This flowchart outlines the systematic process for evaluating the alkaline stability of anion exchange membranes, from sample preparation to final data analysis.

comparing gas separation performance of different polymer membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of gases is a critical process in numerous industrial and scientific applications, from natural gas sweetening and biogas upgrading to oxygen enrichment for medical use and hydrogen purification. Polymer membranes offer a potentially energy-efficient and scalable alternative to traditional separation methods like cryogenic distillation and pressure swing adsorption. This guide provides an objective comparison of the gas separation performance of various polymer membranes, supported by experimental data, to aid in the selection of appropriate materials for specific applications.

Performance Comparison of Polymer Membranes

The efficacy of a polymer membrane for gas separation is primarily determined by two key parameters: permeability and selectivity . Permeability, often measured in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / cm²·s·cmHg), quantifies the rate at which a gas passes through the membrane. Selectivity is the ratio of the permeabilities of two different gases and indicates the membrane's ability to separate them. An ideal membrane exhibits both high permeability and high selectivity.

The following tables summarize the gas separation performance of various polymer membranes for key industrial gas pairs. The data presented is compiled from recent literature and represents a snapshot of the current state of membrane materials science. It is important to note that membrane performance can be influenced by factors such as operating temperature, pressure, and the presence of other gases in the feed stream.

Carbon Dioxide/Methane (CO₂/CH₄) Separation

The separation of carbon dioxide from methane is crucial for natural gas purification and biogas upgrading. Polyimides and polysulfones are among the most studied polymers for this application.[1] Thermally rearranged (TR) polymers and mixed matrix membranes (MMMs) have also shown promising performance, often exceeding the Robeson upper bound, which represents the trade-off between permeability and selectivity for polymeric membranes.[1]

Polymer/Membrane TypeCO₂ Permeability (Barrer)CO₂/CH₄ SelectivityReference(s)
Polyimide (Matrimid®)~10~35[1]
Polysulfone (PSf)~5~30[1]
Cellulose Triacetate (CTA)25.0842.98 (with TNT@CNT fillers)[2]
6FDA-DAM>1000 (at 233 K)~130 (at 233 K)[3]
Thermally Rearranged (TR) Polymers5 - 59033.8 - 124[1]
PPPS/PDMS/PSf Composite3.451 × 10⁻⁷ mol·m⁻²·s⁻¹·Pa⁻¹62[4][5]
Oxygen/Nitrogen (O₂/N₂) Separation

Oxygen enrichment from air is vital for medical applications, enhanced combustion processes, and various industrial uses. Polymers such as polyimides (PI), polysulfones (PSU), and polyphenylene oxide (PPO) are commonly investigated for O₂/N₂ separation.[6]

Polymer/Membrane TypeO₂ Permeability (Barrer)O₂/N₂ SelectivityReference(s)
Polyimide (PI) Carbon Membrane200 - 8007.5 - 15[6]
P84/ZCC Hollow Fiber (with PDMS coating)-Enhanced by 19.71%[7]
T(p-OCH₃)PPCoCl/Pebax-2533 TFC12.2 (at 0.035 MPa)7.6 (at 0.035 MPa)[8]
Matrimid/ZIF-8-~6[9]
Hydrogen/Nitrogen (H₂/N₂) Separation

The separation of hydrogen from nitrogen is important in processes such as ammonia synthesis purge gas recovery.

Polymer/Membrane TypeH₂ Permeability (Barrer)H₂/N₂ SelectivityReference(s)
Polyetherimide (with 10 wt% nanosized sodalite)715516.9[10]
Polysulfone (with 10 wt% ZIF-8)8765.9[10]

Experimental Protocols

The reliable evaluation of membrane performance necessitates standardized experimental procedures. The most common method for determining gas permeability and selectivity is the constant-volume, variable-pressure method.

Gas Permeation Testing Methodology

A typical experimental setup for gas permeation measurement is depicted in the workflow diagram below. The core components include a gas source, mass flow controllers (MFCs) to regulate the feed flow rate, a membrane cell, pressure transducers, and a method for analyzing the permeate composition, such as a gas chromatograph (GC).[11][12][13]

1. Membrane Preparation and Mounting:

  • A flat sheet or hollow fiber membrane of a known thickness and area is securely placed in the membrane cell, dividing it into a high-pressure (feed) side and a low-pressure (permeate) side.[12]

2. System Purging and Leak Testing:

  • The entire system is thoroughly purged with the feed gas to remove any residual air or other contaminants.

  • A leak test is performed by pressurizing the system and monitoring for any pressure drop over time.

3. Gas Permeation Measurement:

  • The feed gas is introduced to the upstream side of the membrane at a constant pressure and flow rate, typically controlled by an MFC.[11]

  • The permeate side is initially evacuated to a high vacuum.

  • As gas permeates through the membrane, the pressure on the permeate side increases over time. This pressure rise is monitored using a pressure transducer.[13]

  • The permeability (P) of the gas is calculated from the steady-state rate of pressure increase in the known permeate volume, using the following equation:

    • P = (V * L / (A * R * T * Δp)) * (dp/dt)

    • Where:

      • V is the permeate volume

      • L is the membrane thickness

      • A is the membrane area

      • R is the ideal gas constant

      • T is the absolute temperature

      • Δp is the pressure difference across the membrane

      • dp/dt is the rate of pressure rise on the permeate side at steady state

4. Selectivity Calculation:

  • The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeabilities:

    • α(A/B) = P(A) / P(B)

  • For mixed gas experiments, the composition of the permeate stream is analyzed using a gas chromatograph to determine the actual separation performance.[13]

Typical Experimental Parameters:

  • Feed Flow Rate: 0.1 - 1 cm³/s[11]

  • Temperature: 25 - 35 °C[11]

  • Pressure: 3 - 10 bar[11]

  • Membrane Area: 10 - 15 cm²[11]

  • Membrane Thickness: 10 - 300 µm[11]

Visualization of Experimental Workflow

The logical flow of a typical gas separation experiment using a polymer membrane is illustrated in the diagram below.

GasSeparationWorkflow GasSource Gas Source MFC Mass Flow Controller GasSource->MFC Regulate Flow MembraneCell Membrane Cell MFC->MembraneCell Feed Gas Pressurize Pressurize Feed Side VacuumPump Vacuum Pump MembraneCell->VacuumPump Evacuate Permeate Side MeasurePressure Measure Permeate Pressure Rise Pressurize->MeasurePressure AnalyzePermeate Analyze Permeate Composition (GC) MeasurePressure->AnalyzePermeate CalcPermeability Calculate Permeability MeasurePressure->CalcPermeability CalcSelectivity Calculate Selectivity AnalyzePermeate->CalcSelectivity ComparePerformance Compare with Robeson Upper Bound CalcPermeability->ComparePerformance CalcSelectivity->ComparePerformance

Caption: Workflow for a typical gas permeation experiment.

References

A Comparative Guide to the Validation of Analytical Methods for 4,4'-Dihydroxydiphenylmethane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4,4'-dihydroxydiphenylmethane (Bisphenol F, BPF) isomers is critical for safety assessment, quality control, and research purposes. This guide provides a comprehensive comparison of validated analytical methods for the determination of the primary isomers of BPF: 4,4'-dihydroxydiphenylmethane (p,p'-BPF), 2,4'-dihydroxydiphenylmethane (o,p'-BPF), and 2,2'-dihydroxydiphenylmethane (o,o'-BPF). The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: A Comparative Analysis of Method Performance

The selection of an analytical method for the quantification of BPF isomers depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of different analytical methods based on published validation data. It is important to note that much of the available literature reports on the validation of methods for "Bisphenol F" as a mixture or focuses on the p,p' isomer, with less specific data available for the o,p'- and o,o'- isomers.

Analytical MethodAnalyte(s)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy/Recovery (%)Precision (%RSD)Reference
HPLC-FLD Bisphenol F (in milk)0.1 - 100 µg/L0.03 µg/L0.1 µg/L97.60 - 107.16Intra-day: 1.09 - 4.46, Inter-day: 5.48 - 14.83[1]
HPLC-UV Bisphenol F0.5 - 10 µg/mL0.15 µg/mLNot SpecifiedNot SpecifiedNot Specified[2]
UPLC-MS/MS Bisphenol F (in honey)Not Specified0.2 - 1.5 µg/kg0.5 - 4.7 µg/kg81 - 116< 17[3]
GC-MS Various Bisphenols (including BPF)Not Specified1 - 50 ng/L (MDL)1 - 50 ng/L (MQL)87 - 133< 15[4][5]
GC-MS/MS Various Bisphenols (including BPF)Not Specified0.23 - 2.70 µg/kg0.78 - 9.10 µg/kgNot SpecifiedRepeatability: < 19.8, Reproducibility: < 16.6[6]

Note: MDL: Method Detection Limit, MQL: Method Quantification Limit. Data for GC-MS and GC-MS/MS are often for a range of bisphenols and serve as a reference for the expected performance for BPF isomers. Isomer-specific validation data is limited in the reviewed literature.

Isomer Elution Order

A critical aspect of analyzing 4,4'-dihydroxydiphenylmethane isomers is their chromatographic separation. The elution order of the isomers has been established for both HPLC and GC systems[7][8]:

  • HPLC (Reversed-Phase): Under typical reversed-phase conditions, the elution order is:

    • p,p'-BPF

    • o,p'-BPF

    • o,o'-BPF

  • GC: Under typical GC conditions, a reverse elution order is observed:

    • o,o'-BPF

    • o,p'-BPF

    • p,p'-BPF

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the validation of analytical methods for BPF isomers and a typical sample preparation procedure.

Analytical_Method_Validation_Workflow cluster_prep Method Development & Optimization cluster_val Method Validation (ICH Q2(R1)) cluster_doc Documentation M_Dev Method Development M_Opt Method Optimization M_Dev->M_Opt Protocol Validation Protocol M_Dev->Protocol Specificity Specificity/ Selectivity M_Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report Protocol->Report

General workflow for analytical method validation.

Sample_Preparation_Workflow Sample Sample Collection (e.g., Biological fluid, Environmental matrix) Extraction Extraction (LLE, SPE, QuEChERS) Sample->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Concentration Concentration/ Solvent Exchange Cleanup->Concentration Derivatization Derivatization (for GC-MS) Concentration->Derivatization Optional Analysis Instrumental Analysis (HPLC or GC-MS) Concentration->Analysis Derivatization->Analysis

Typical sample preparation workflow for BPF isomer analysis.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature. These protocols provide a starting point for researchers to develop and validate their own methods for the analysis of 4,4'-dihydroxydiphenylmethane isomers.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for Bisphenol F in Milk[1]

This method is suitable for the sensitive determination of BPF in a complex matrix like milk.

  • Instrumentation:

    • HPLC system equipped with a quaternary pump and a fluorescence detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 4 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (70:30, v/v) in isocratic mode.

    • Flow Rate: 0.9 mL/min.

    • Column Temperature: Ambient.

    • Injection Volume: 50 µL.

    • Fluorescence Detection: Excitation at 273 nm, Emission at 300 nm.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Extraction: Extract the sample with acetonitrile.

    • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 10.0 mL of acetonitrile followed by 10.0 mL of deionized water.

    • Sample Loading: Load the sample extract onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 8.0 mL of water, followed by 14.0 mL of water:methanol (80:20, v/v) and 16.0 mL of water:methanol (60:40, v/v).

    • Elution: Elute the analytes with 10.0 mL of acetonitrile.

    • Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in 1.0 mL of acetonitrile for HPLC analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Bisphenol F[2]

A straightforward method for the quantification of BPF.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (55:45, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., mobile phase).

    • Filter the solution through a 0.45 µm filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Bisphenols[4][5][6]

GC-MS provides high sensitivity and specificity. A derivatization step is typically required for polar compounds like BPF.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injection Mode: Splitless.

    • Injector Temperature: 280-305 °C.

    • Oven Temperature Program:

      • Initial temperature: 120 °C, hold for 1 min.

      • Ramp: 10 °C/min to 300 °C.

      • Final hold: Hold at 300 °C for 6 min.

    • Transfer Line Temperature: 280-305 °C.

    • Ion Source Temperature: 200-230 °C.

    • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

  • Sample Preparation and Derivatization:

    • Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the sample matrix.

    • Solvent Evaporation: Evaporate the solvent from the extract.

    • Derivatization: To the dried residue, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% trimethylchlorosilane - TMCS) and a catalyst (e.g., pyridine). Heat the mixture (e.g., at 70 °C for 30 minutes) to ensure complete derivatization of the hydroxyl groups to trimethylsilyl (TMS) ethers.

    • Reconstitution: After derivatization, evaporate the reagent and redissolve the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.

References

comparative performance of catalysts in diaminodiphenylmethane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of diaminodiphenylmethane (DDM), a crucial precursor for polyurethanes, epoxy resins, and various pharmaceuticals, is a subject of continuous research to enhance efficiency, selectivity, and sustainability. The choice of catalyst plays a pivotal role in determining the outcome of the condensation reaction between aniline and formaldehyde. This guide provides a comparative analysis of the performance of different classes of solid acid catalysts—zeolites, ionic liquids, and heteropoly acids—supported by experimental data to aid in catalyst selection for DDM synthesis.

Comparative Catalyst Performance

The following table summarizes the quantitative performance of various zeolite and ionic liquid catalysts in the synthesis of 4,4'-diaminodiphenylmethane (4,4'-MDA), the most desired isomer of DDM.

Catalyst TypeCatalystAniline Conversion (%)4,4'-MDA Selectivity (%)4,4'-MDA Yield (%)Reaction Conditions
Zeolites Hβ (Si/Al = 13.6)-High-Aniline/formaldehyde ratio, catalyst/formaldehyde ratio, and temperature influence yield and isomer distribution.[1]
Y-zeoliteLower than HβHigher than Hβ-Reaction conditions are crucial for performance.[1]
HZSM-5Low Activity--Pore structure limits activity.[1]
Ionic Liquids [HSO3-bmim]CF3SO336.387.979.4Aniline/HCHO molar ratio: 5, Catalyst/HCHO mass ratio: 3.5, Temp: 80°C, Time: 8 h.[1]
SiO2@[HSO3-ppim]CF3SO3-I-94.574.9Aniline/HCHO molar ratio: 4, Catalyst/HCHO mass ratio: 1.5, Temp: 80°C, Time: 7 h.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic procedures.

Diaminodiphenylmethane Synthesis using Zeolite Catalysts

This protocol outlines a general procedure for the condensation of aniline and formaldehyde using a zeolite catalyst.

Materials:

  • Aniline

  • Formaldehyde (37 wt% aqueous solution)

  • Zeolite catalyst (e.g., Hβ, Y-zeolite), activated at high temperature before use

  • Solvent (optional, e.g., toluene)

  • Nitrogen gas

Procedure:

  • A specified amount of the activated zeolite catalyst is placed in a batch reactor.

  • Aniline and formaldehyde are added to the reactor. The molar ratio of aniline to formaldehyde is a critical parameter and is typically varied to optimize selectivity.

  • The reactor is sealed and purged with nitrogen to create an inert atmosphere.

  • The reaction mixture is heated to the desired temperature with constant stirring. Reaction temperatures can range from 80°C to 150°C.

  • The reaction is allowed to proceed for a specific duration, typically several hours.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solid catalyst is separated from the product mixture by filtration.

  • The product mixture is then analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) to determine the conversion of aniline and the selectivity and yield of DDM isomers.

Diaminodiphenylmethane Synthesis using Ionic Liquid Catalysts

This protocol describes the synthesis of DDM using a functionalized ionic liquid as a catalyst.

Materials:

  • Aniline

  • Formaldehyde (37 wt% aqueous solution)

  • SO3H-functionalized ionic liquid catalyst (e.g., [HSO3-bmim]CF3SO3)

Procedure:

  • Aniline, formaldehyde, and the ionic liquid catalyst are charged into a reaction vessel. The molar and mass ratios of reactants and catalyst are key variables.

  • The reaction mixture is heated to a specific temperature, typically around 80°C, with continuous stirring.

  • The reaction is monitored and allowed to proceed for a set time, which can be up to 8 hours.

  • Upon completion, the product is isolated. The ionic liquid catalyst, if immiscible with the product phase, can be separated for potential reuse.

  • The product is purified and analyzed by HPLC to quantify the aniline conversion, DDM selectivity, and yield.[1]

Discussion of Heteropoly Acid Catalysts

Based on their strong acidity, HPAs such as H3PW12O40 are expected to be active catalysts for the condensation of aniline and formaldehyde. Their performance, however, would be influenced by factors such as their solubility in the reaction medium, thermal stability, and the potential for leaching. Supported HPAs could offer the advantages of heterogeneous catalysis, including ease of separation and recyclability. Further research is required to quantify their catalytic performance in DDM synthesis and establish optimal reaction conditions.

Visualizing the Process

To better understand the experimental and decision-making processes, the following diagrams have been generated using Graphviz.

G cluster_workflow General Experimental Workflow for DDM Synthesis start Start: Reactant & Catalyst Preparation reaction Condensation Reaction (Aniline + Formaldehyde) start->reaction Charge Reactor separation Catalyst Separation (Filtration/Decantation) reaction->separation Cool & Discharge analysis Product Analysis (HPLC) separation->analysis Analyze Product Mixture end End: DDM Product analysis->end

General workflow for catalyzed DDM synthesis.

G cluster_selection Catalyst Selection Logic for DDM Synthesis start Define Synthesis Goals high_conversion High Aniline Conversion? start->high_conversion high_selectivity High 4,4'-MDA Selectivity? high_conversion->high_selectivity Yes ionic_liquids Consider Ionic Liquids (e.g., Functionalized ILs) high_conversion->ionic_liquids No reusability Catalyst Reusability? high_selectivity->reusability Yes high_selectivity->ionic_liquids No zeolites Consider Zeolites (e.g., Hβ) reusability->zeolites Yes heteropoly_acids Consider Heteropoly Acids (Supported HPAs) reusability->heteropoly_acids Consider end Select Optimal Catalyst zeolites->end ionic_liquids->end heteropoly_acids->end

Logic for selecting a catalyst based on performance.

Conclusion and Recommendations

The selection of an optimal catalyst for diaminodiphenylmethane synthesis is a multifaceted decision that depends on the desired process outcomes.

  • Zeolites , particularly Hβ, demonstrate high activity and selectivity, with the added benefit of being heterogeneous catalysts that are easily separable and reusable. The catalytic performance of zeolites is tunable by adjusting their Si/Al ratio and pore structure.[1]

  • Ionic liquids , especially functionalized ones, exhibit excellent selectivity towards 4,4'-MDA under relatively mild conditions.[1] However, their recovery and potential for deactivation require careful consideration.

  • Heteropoly acids represent a promising but less explored class of catalysts for this reaction. Their strong acidity suggests high potential activity, but further research is needed to establish their performance and stability in DDM synthesis.

For applications where high selectivity to 4,4'-MDA and mild reaction conditions are paramount, functionalized ionic liquids are a strong choice. For processes prioritizing catalyst reusability and robustness, zeolites like Hβ offer a compelling alternative. Researchers are encouraged to consider these factors in conjunction with the provided experimental data to guide their catalyst selection and process optimization efforts in the synthesis of diaminodiphenylmethane.

References

Safety Operating Guide

Safe Disposal of 4,4'-Dihydroxytetraphenylmethane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the proper disposal of 4,4'-Dihydroxytetraphenylmethane is crucial for laboratory safety and environmental protection. This guide provides a step-by-step procedure for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical in accordance with general safety protocols. The primary method of disposal is to entrust the chemical to a licensed waste disposal company.[1]

Hazard Identification and Safety Summary

Before handling this compound, it is essential to be aware of its potential hazards and the necessary personal protective equipment (PPE).

Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE)
Skin Irritation Causes skin irritation.[1][2]Wear protective gloves and clothing to prevent skin exposure.[2][3]
Eye Irritation Causes serious eye irritation.[1][2]Wear tightly fitting safety goggles or face protection.[2][3]
Respiratory Irritation May cause respiratory irritation.[2]Use in a well-ventilated area or with local exhaust ventilation to avoid breathing dust.[1][2]
Aquatic Hazard May cause long-lasting harmful effects to aquatic life.[2]Prevent the product from entering drains or the environment.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe segregation, packaging, and labeling of this compound waste for collection by a licensed disposal service.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes pure, unused product, contaminated consumables (e.g., weigh boats, gloves, paper towels), and solutions.

  • Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.

2. Packaging of Chemical Waste:

  • Solid Waste:

    • Collect solid this compound waste and contaminated consumables in a clearly labeled, dedicated waste container.

    • The container should be made of a compatible material and have a secure, tightly closing lid.

  • Contaminated Sharps:

    • Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a designated sharps container.

  • Liquid Waste:

    • If this compound has been used in a solution, collect the liquid waste in a compatible, leak-proof container.

    • Ensure the container is not overfilled (a general rule is to fill to no more than 80% capacity).

3. Labeling of Waste Containers:

  • Clearly label each waste container with the following information:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The associated hazards (e.g., "Skin Irritant," "Eye Irritant").

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

4. Storage of Chemical Waste:

  • Store the labeled waste containers in a designated, well-ventilated, and secure waste accumulation area.[2]

  • Ensure the storage area is away from general laboratory traffic and incompatible chemicals.

  • Keep containers tightly closed during storage.[2]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.

  • Follow their specific instructions for waste manifest forms and transportation preparation.

  • Disposal must be in accordance with local, state, and federal regulations.[1]

In Case of a Spill:

  • Avoid creating dust.

  • Wear appropriate PPE, including gloves, eye protection, and a respirator if necessary.

  • Carefully pick up the spilled solid material and place it in the designated hazardous waste container.

  • Prevent the spilled material from entering drains.[1]

  • Wash the spill area thoroughly.

Disposal Procedure Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Waste Preparation cluster_disposal Final Disposal start Start: Have this compound Waste identify 1. Identify and Segregate Waste (Solid, Liquid, Contaminated Items) start->identify package 2. Package in Compatible, Secure Containers identify->package label_waste 3. Label with Chemical Name, Hazards, and Date package->label_waste store 4. Store in Designated Waste Accumulation Area label_waste->store contact_ehs 5. Contact EHS or Licensed Waste Disposal Company store->contact_ehs follow_instructions 6. Follow Pickup and Documentation Procedures contact_ehs->follow_instructions end End: Waste Properly Disposed follow_instructions->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4,4'-Dihydroxytetraphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4,4'-Dihydroxytetraphenylmethane. The following step-by-step guidance is designed to ensure the safe handling of this chemical in a laboratory setting, thereby building a foundation of trust and safety in your research endeavors.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin and eye irritant.[1][2] Appropriate personal protective equipment is mandatory to prevent exposure. The selection of PPE should be based on the specific laboratory activity and the potential for exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

ActivityRequired PPEEnhanced Precautions (for tasks with high dust/aerosol potential)
Low-Hazard Activities (e.g., handling sealed containers)• Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile glovesNot applicable
Moderate-Hazard Activities (e.g., weighing, preparing solutions)• Permeation-resistant laboratory coat• Chemical splash goggles• Double-gloving (nitrile)• Face shield• Disposable sleeves
High-Hazard Activities (e.g., large-scale transfers, potential for significant aerosolization)• Disposable, solid-front lab coat or gown• Chemical splash goggles and face shield• Double-gloving (nitrile or neoprene over nitrile)• Respiratory protection (N95 or higher)• Full-body protective suit (if significant exposure is possible)

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for minimizing exposure and preventing contamination. All operations involving the handling of solid this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to control dust.

Experimental Protocol: Weighing and Solution Preparation

  • Preparation:

    • Ensure the chemical fume hood or ventilated enclosure is functioning correctly.

    • Cover the work surface with disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before handling the chemical.

  • Donning PPE:

    • Put on the appropriate PPE as outlined in Table 1 for moderate-hazard activities.

  • Weighing the Compound:

    • Carefully open the container of this compound inside the fume hood.

    • Use a clean, designated spatula to transfer the desired amount of powder to a weigh boat. Avoid creating dust by handling the powder gently.

    • Close the primary container tightly after weighing.

  • Preparing a Solution:

    • Place a stir bar in the receiving flask containing the solvent.

    • Slowly add the weighed this compound to the solvent while stirring to facilitate dissolution and prevent clumping.

    • If necessary, gently rinse the weigh boat with a small amount of solvent to ensure a complete transfer.

  • Post-Handling:

    • Wipe down the spatula and any contaminated surfaces with a damp cloth or paper towel. Dispose of these cleaning materials as chemical waste.

    • Carefully remove and dispose of gloves and any other disposable PPE.

    • Wash hands thoroughly with soap and water.

Emergency Procedures: Spill and Exposure Plan

Spill Cleanup Protocol

  • Evacuate and Secure:

    • Alert personnel in the immediate area and restrict access.

    • If the spill is large or if there is significant dust in the air, evacuate the laboratory and contact the institutional safety office.

  • Personal Protection:

    • Don the appropriate PPE, including respiratory protection (N95 or higher), chemical splash goggles, a lab coat, and double gloves.

  • Containment and Cleanup:

    • For small powder spills, gently cover the spill with damp paper towels to wet the powder and prevent it from becoming airborne.

    • Carefully wipe up the wetted material, working from the outside of the spill inwards.

    • Place all contaminated materials (paper towels, gloves, etc.) into a sealed plastic bag for disposal as chemical waste.

  • Decontamination:

    • Clean the spill area with soap and water.

    • Dispose of all cleaning materials as chemical waste.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1]
Eye Contact Immediately rinse eyes cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination.

Table 2: Waste Disposal Procedures

Waste TypeDisposal Protocol
Solid this compound Waste • Collect in a clearly labeled, sealed container designated for solid chemical waste.• Do not mix with other waste streams.• Dispose of through the institution's hazardous waste management program.
Contaminated Labware (disposable) • Place in a sealed plastic bag or a designated solid waste container.• Label as "Contaminated with this compound".• Dispose of through the institution's hazardous waste management program.
Contaminated Solvents/Solutions • Collect in a labeled, sealed, and chemically compatible container for liquid chemical waste.• Do not dispose of down the drain.[5]

Protocol for Decontaminating Empty Containers

Since this compound is not water-soluble, a specific procedure is required to decontaminate empty containers before disposal.[1]

  • Initial Rinse:

    • Rinse the container twice with a water-soluble organic solvent in which this compound is soluble (e.g., acetone or ethanol).

    • Collect the solvent rinsate for disposal as liquid chemical waste.[1]

  • Detergent Wash:

    • Wash the container with soap and water.

  • Final Rinse:

    • Rinse the container thoroughly with water.

  • Disposal:

    • Allow the container to air dry completely.

    • Deface the original label and mark the container as "EMPTY".

    • Dispose of the clean, empty container in the regular trash or recycling, in accordance with institutional policies.

Operational Workflow Diagram

operational_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood, Bench Paper) prep_ppe->prep_area weigh Weigh Solid Compound prep_area->weigh dissolve Prepare Solution weigh->dissolve solid_waste Solid Waste (Excess compound, contaminated items) weigh->solid_waste container_decon Decontaminate Empty Container weigh->container_decon If container is empty clean_tools Clean Tools & Surfaces dissolve->clean_tools liquid_waste Liquid Waste (Contaminated Solvents) dissolve->liquid_waste decon_ppe Doff & Dispose of PPE clean_tools->decon_ppe clean_tools->solid_waste wash_hands Wash Hands decon_ppe->wash_hands

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,4'-Dihydroxytetraphenylmethane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4,4'-Dihydroxytetraphenylmethane

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。